Cyanazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZBPDKVEFVLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6 | |
| Record name | CYANAZINE | |
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| Record name | CYANAZINE | |
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DSSTOX Substance ID |
DTXSID1023990 | |
| Record name | Cyanazine | |
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Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyanazine appears as colorless crystals. Non corrosive when dry. Used as a selective systemic herbicide., White solid; [Merck Index] Colorless solid; [CAMEO], WHITE CRYSTALLINE POWDER. | |
| Record name | CYANAZINE | |
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Solubility |
Solubility at 25 °C (g/l) in: benzene, 15; chloroform, 210; ethanol, 45; hexane, 15., In water, 170 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 | |
| Record name | CYANAZINE | |
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Density |
1.29 kg/l @ 20 °C, Bulk density of technical material: Fluffed 0.35 g/cc; packed 0.45 g/cc, 1.26 g/cm³ | |
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Vapor Pressure |
0.00000014 [mmHg], 1.38X10-7 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |
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Color/Form |
White crystals | |
CAS No. |
21725-46-2 | |
| Record name | CYANAZINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cyanazine | |
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| Record name | Cyanazine [BSI:ISO] | |
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Melting Point |
167.5-169 °C, 168 °C | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYANAZINE | |
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Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Cyanazine on Photosystem II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which cyanazine, a triazine-class herbicide, inhibits photosystem II (PSII). It details the binding interactions, the consequences for photosynthetic electron transport, and the standard experimental protocols used to characterize these effects.
Core Mechanism: Competitive Inhibition at the QB Site
This compound exerts its herbicidal activity by interrupting the light-dependent reactions of photosynthesis.[1] The primary target of this compound and other triazine herbicides is Photosystem II (PSII), a large multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts.[2][3]
Under normal conditions, PSII utilizes light energy to oxidize water, releasing oxygen and electrons.[4] These electrons are transferred sequentially through a series of cofactors within the PSII reaction center. The electron flow proceeds from the primary electron donor, P680, to a pheophytin molecule, and then to a tightly bound plastoquinone (B1678516) molecule known as QA. The final step within PSII is the transfer of electrons from the reduced QA (QA-) to a second, loosely bound plastoquinone, QB.[5][6] Once QB has accepted two electrons and been protonated, it is released from its binding site as plastoquinol (PQH2) and shuttles the electrons to the next complex in the chain, the cytochrome b6f complex.[5]
This compound functions as a competitive inhibitor at the QB binding niche located on the D1 protein subunit of the PSII reaction center.[2][5][7] It physically occupies the site where the native plastoquinone (QB) would normally bind, thereby blocking the transfer of electrons from QA to QB.[5][8] This blockage leads to an accumulation of QA in its reduced state (QA-) and brings the entire photosynthetic electron transport chain to a halt.[9][10]
The ultimate phytotoxicity is not caused by starvation due to the lack of photosynthesis but by oxidative damage.[2] The blocked electron flow leads to the formation of highly reactive triplet chlorophyll (B73375) and singlet oxygen species, which initiate lipid peroxidation. This process destroys cell membranes, leading to rapid cell leakage, disintegration, and ultimately, plant death.[2]
Quantitative Inhibition Data
The efficacy of PSII-inhibiting herbicides is typically quantified by the concentration required to inhibit 50% of the maximal activity (I50). While recent, specific I50 values for this compound are not as prevalent in the literature as for other PSII inhibitors, data for structurally and functionally similar herbicides provide a strong comparative basis. The table below summarizes I50 values for several PSII inhibitors, including the triazine terbuthylazine, determined from assays on pea thylakoid membranes.[6] Lower I50 values indicate higher binding affinity and greater inhibitory potency.[6]
| Herbicide | Chemical Class | DPIP Photoreduction I50 (µM)[6] | 1-Vj (Fluorescence) I50 (µM)[6] |
| Terbuthylazine | Triazine | 0.08 ± 0.01 | 0.12 ± 0.01 |
| Diuron | Urea | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Metribuzin | Triazinone | 0.05 ± 0.01 | 0.07 ± 0.01 |
| Metobromuron | Urea | 0.40 ± 0.05 | 0.32 ± 0.03 |
| Bentazon | Benzothiadiazinone | 1.93 ± 0.20 | 1.55 ± 0.12 |
Experimental Protocols for Characterization
Several biophysical techniques are routinely employed to study the interaction between herbicides and PSII.
-
Principle: This non-invasive technique measures the light re-emitted as fluorescence from chlorophyll a molecules.[11] When electron transport from QA is blocked by an inhibitor, the absorbed light energy cannot be used for photochemistry and is dissipated as heat and fluorescence.[12][13] This results in a characteristic rapid increase in fluorescence yield, which can be used to quantify the inhibitory effect.[12][14]
-
Detailed Methodology:
-
Sample Preparation: Plant leaves or isolated thylakoids are dark-adapted for a minimum of 20-30 minutes to ensure all PSII reaction centers are "open" (QA is oxidized).[15]
-
Instrumentation: A Pulse-Amplitude-Modulated (PAM) fluorometer is used.[11]
-
Measurement of F0: A weak, modulated measuring light is applied to determine the minimal fluorescence level (F0), when reaction centers are open.[13]
-
Measurement of Fm: A short, high-intensity pulse of saturating light is applied to transiently reduce all QA molecules. This closes all reaction centers and elicits the maximum fluorescence level (Fm).[13]
-
Calculation: The maximum quantum efficiency of PSII is calculated as Fv/Fm = (Fm - F0)/F0.[15]
-
Inhibitor Analysis: The assay is repeated with samples incubated with varying concentrations of the herbicide. Inhibitors like this compound cause F0 to rise and Fv/Fm to decrease, indicating a block in electron transport.[16] The I50 value can be determined by plotting the inhibition of a fluorescence parameter (e.g., variable fluorescence, Fv) against the herbicide concentration.[6]
-
-
Principle: TL measures light emitted from a sample during heating after it has been illuminated at a low temperature. The light emission (glow curve) results from the recombination of stabilized charge pairs within PSII.[17] Herbicides that block electron transfer between QA and QB, such as triazines, prevent the formation of the S2/S3QB- charge pair (which gives rise to the "B-band" at ~25-30°C) and instead promote the formation of the S2QA- charge pair. Recombination of S2QA- produces a characteristic "Q-band" at a lower temperature, typically around +5°C.[18]
-
Detailed Methodology:
-
Sample Preparation: Isolated thylakoid membranes (chloroplasts) are suspended in a buffer and incubated with the herbicide in the dark.
-
Excitation: The sample is cooled to a defined temperature (e.g., -10°C) and illuminated with a series of short, saturating light flashes to generate specific charge-separated states (S-states).
-
Trapping: The sample is rapidly cooled to a non-permissive temperature (e.g., -80°C) to trap the charge pairs.
-
Measurement: The sample is heated at a constant linear rate (e.g., 20°C/min) in the dark. A photomultiplier tube records the light emitted as a function of temperature, generating a glow curve.
-
Analysis: The peak temperature and intensity of the glow bands are analyzed. The appearance of the Q-band in herbicide-treated samples confirms the block of electron flow from QA.[18][19]
-
-
Principle: This spectrophotometric assay measures the rate of PSII-mediated electron transport using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP).[6] DPIP accepts electrons from the reducing side of PSII (after QA) and, upon reduction, changes from blue to colorless. This decolorization is measured as a decrease in absorbance at ~600 nm.[7] PSII inhibitors like this compound will decrease the rate of DPIP reduction.
-
Detailed Methodology:
-
Sample Preparation: Thylakoid membranes are isolated and resuspended in a reaction buffer.
-
Reaction Mixture: A cuvette is prepared containing the thylakoid suspension, buffer, and a known concentration of DPIP. A parallel set of cuvettes is prepared with varying concentrations of the herbicide.
-
Measurement: The reaction is initiated by exposing the cuvette to a saturating light source. The absorbance at ~600 nm is recorded over time using a spectrophotometer.
-
Analysis: The rate of DPIP photoreduction is calculated from the linear portion of the absorbance vs. time plot. The percent inhibition is calculated for each herbicide concentration relative to a control without herbicide. The I50 value is determined by plotting percent inhibition against the logarithm of the herbicide concentration.[6][7]
-
Mechanisms of Resistance
Resistance to triazine herbicides in weed populations is a significant agricultural challenge. The primary mechanism of resistance is a target-site modification.[20][21] This most commonly involves a single nucleotide polymorphism in the chloroplast gene psbA, which encodes the D1 protein.[22] The most frequent mutation results in a substitution of serine with glycine (B1666218) at position 264 (Ser264Gly) of the D1 protein.[22][23] This single amino acid change reduces the binding affinity of triazine herbicides to the QB niche, rendering the plant resistant, while having a less dramatic effect on the binding of the native plastoquinone.[24][25] However, this mutation often comes with a fitness cost, leading to less efficient electron transport and reduced photosynthetic capacity in the resistant biotypes compared to their susceptible counterparts.[12][23]
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Herbicides interacting with photosystem II - Herbicides and Plant Metabolism [resolve.cambridge.org]
- 4. Photosystem II - Wikipedia [en.wikipedia.org]
- 5. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
- 10. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]
- 13. mdpi.com [mdpi.com]
- 14. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 15. mdpi.com [mdpi.com]
- 16. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 22. researchgate.net [researchgate.net]
- 23. Effects on Photosystem II Function, Photoinhibition, and Plant Performance of the Spontaneous Mutation of Serine-264 in the Photosystem II Reaction Center D1 Protein in Triazine-Resistant Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Physicochemical Properties of Cyanazine Herbicide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the herbicide Cyanazine. The information is curated for researchers, scientists, and professionals involved in drug development and environmental science. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and includes visualizations of metabolic pathways and experimental workflows.
Core Physicochemical Data
This compound (IUPAC name: 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile) is a triazine herbicide that functions by inhibiting photosynthesis.[1] A thorough understanding of its physicochemical properties is essential for assessing its environmental fate, transport, and toxicological profile.
General and Physical Properties
This compound is a white crystalline solid at room temperature.[1][2][3] It is odorless and stable under normal conditions but can be hydrolyzed by strong acids and bases.[1][4] Upon heating to decomposition, it emits toxic fumes containing hydrogen chloride, nitrogen oxides, and cyanides.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃ClN₆ | [3] |
| Molecular Weight | 240.69 g/mol | [1][2] |
| Appearance | White crystalline solid | [1][2][3] |
| Melting Point | 167.5-169 °C | [2][5] |
| Vapor Pressure | 1.38 x 10⁻⁷ mm Hg at 25 °C | [2] |
| Density | 1.29 kg/L at 20 °C | [2] |
Solubility and Partitioning Behavior
The solubility and partitioning coefficients of this compound are critical determinants of its environmental mobility and potential for bioaccumulation.
| Property | Value | Reference |
| Water Solubility | 170 mg/L at 25 °C | [1][2] |
| Solubility in Organic Solvents (at 25 °C) | ||
| Benzene | 15 g/L | [2] |
| Chloroform | 210 g/L | [2] |
| Ethanol | 45 g/L | [2] |
| Hexane | 15 g/L | [2] |
| Octanol-Water Partition Coefficient (log Kow) | 2.22 | [1][2] |
| Henry's Law Constant | 2.57 x 10⁻¹⁰ atm-m³/mol at 25 °C | [2] |
| Dissociation Constant (pKa) | 0.87 | [2] |
Experimental Protocols
The determination of the physicochemical properties of chemical compounds like this compound is guided by internationally recognized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability.[1][6][7]
Determination of Melting Point (Based on OECD Guideline 102)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a precision thermometer or digital temperature sensor is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded. This range represents the melting point.
-
For accuracy, the determination is typically performed in triplicate.
-
Determination of Water Solubility (Based on OECD Guideline 105)
Principle: Water solubility is the maximum concentration of a substance that will dissolve in pure water at a specific temperature.
Methodology (Flask Method):
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The mixture is allowed to stand to allow undissolved solid to settle. If necessary, centrifugation or filtration is used to separate the solid and aqueous phases.
-
Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment is repeated to ensure the reproducibility of the results.
Determination of Octanol-Water Partition Coefficient (log Kow) (Based on OECD Guideline 107)
Principle: The octanol-water partition coefficient (Kow) is a measure of the lipophilicity of a compound and is defined as the ratio of its concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.
Methodology (Shake-Flask Method):
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken gently for a period sufficient to reach equilibrium, avoiding the formation of emulsions.
-
Phase Separation: The mixture is allowed to stand until the octanol and water layers have clearly separated.
-
Analysis: The concentration of this compound in both the octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm to the base 10 of this value is reported as log Kow.
Visualizations
Mammalian Metabolic Pathway of this compound
The metabolism of this compound in mammals primarily involves N-deethylation and conjugation with glutathione. The following diagram illustrates the key steps in this metabolic pathway.
Caption: Metabolic pathway of this compound in mammals.
Experimental Workflow for this compound Analysis in Environmental Samples
The analysis of this compound in environmental matrices such as soil and water typically involves extraction, cleanup, and instrumental analysis. The following workflow outlines a general procedure.
Caption: General workflow for this compound analysis.
References
An In-depth Technical Guide to the Synthesis of Cyanazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for cyanazine, a triazine herbicide. The document details the core chemical reactions, starting materials, and reaction conditions, drawing from available chemical literature and analogous industrial processes for related compounds. Quantitative data is summarized for clarity, and experimental protocols are provided to the extent publicly available.
Introduction
This compound, chemically known as 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile, is a member of the triazine class of herbicides.[1] It functions by inhibiting photosynthesis in target weeds.[1] The synthesis of this compound is a well-established industrial process that relies on the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride backbone.
Synthesis Pathway
The commercial production of this compound is a multi-step chemical synthesis that starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The process involves two sequential nucleophilic substitution reactions where the chlorine atoms are replaced by two different amino groups.
The overall reaction can be summarized as follows:
Cyanuric Chloride + Ethylamine (B1201723) → 2,4-dichloro-6-(ethylamino)-s-triazine (Intermediate)
2,4-dichloro-6-(ethylamino)-s-triazine + 2-Amino-2-methylpropanenitrile (B28548) → this compound
The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise synthesis. The first substitution occurs at a lower temperature than the second.
Starting Materials
The primary starting materials for the synthesis of this compound are:
-
Cyanuric Chloride (C₃Cl₃N₃): A white crystalline solid, it is the foundational molecule for the synthesis of many triazine derivatives.[2] It is typically produced by the trimerization of cyanogen (B1215507) chloride.
-
Ethylamine (C₂H₅NH₂): A primary amine that provides the first amino substituent on the triazine ring.
-
2-Amino-2-methylpropanenitrile (C₄H₈N₂): Also known as α-aminoisobutyronitrile, this compound provides the second, more complex amino substituent.[1][3]
Experimental Protocols
While specific, detailed industrial protocols for this compound synthesis are proprietary, the following methodologies are based on established principles of triazine chemistry and published procedures for analogous compounds like atrazine.
Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-s-triazine (Intermediate)
This step involves the monosubstitution of cyanuric chloride with ethylamine.
Methodology:
-
A solution of cyanuric chloride in a suitable inert solvent, such as dioxane or acetone, is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
The solution is cooled to a temperature range of 0-5°C.
-
An aqueous solution of ethylamine is added dropwise to the cyanuric chloride solution while maintaining the temperature below 10°C.
-
An acid scavenger, such as sodium hydroxide (B78521) or a tertiary amine like triethylamine, is added concurrently to neutralize the hydrochloric acid (HCl) formed during the reaction.
-
The reaction mixture is stirred for a defined period, typically 1-3 hours, at a controlled temperature to ensure complete monosubstitution.
-
The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the formation of the intermediate.
Step 2: Synthesis of this compound
This step involves the reaction of the dichlorotriazine intermediate with 2-amino-2-methylpropanenitrile.
Methodology:
-
To the reaction mixture containing the 2,4-dichloro-6-(ethylamino)-s-triazine intermediate, an aqueous solution of 2-amino-2-methylpropanenitrile is added.
-
The temperature of the reaction mixture is raised to a range of 30-50°C to facilitate the second substitution.
-
An acid scavenger is again used to neutralize the HCl produced.
-
The mixture is stirred for several hours until the reaction is complete, as monitored by HPLC.
-
Upon completion, the reaction mixture is cooled, and the solid this compound product is isolated by filtration.
-
The crude product is then washed with water to remove salts and other water-soluble impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent to obtain this compound of high purity.
Data Presentation
The following tables summarize key quantitative data related to this compound and its synthesis.
| Property | Value |
| Chemical Formula | C₉H₁₃ClN₆ |
| Molecular Weight | 240.70 g/mol |
| Appearance | White crystalline solid[4] |
| Melting Point | 167.5 - 169 °C |
| Solubility in Water | 171 mg/L at 25 °C |
| Solubility in Organic Solvents (at 25°C) | Chloroform: 210 g/L, Ethanol: 45 g/L, Benzene: 15 g/L, Hexane: 15 g/L |
Table 1: Physicochemical Properties of this compound
| Parameter | Condition |
| Reaction Solvent | Dioxane, Acetone/Water mixture |
| Temperature (Step 1) | 0 - 10 °C |
| Temperature (Step 2) | 30 - 50 °C |
| Acid Scavenger | Sodium Hydroxide, Triethylamine |
| Purity of Technical Grade | ≥ 95%[4] |
Table 2: General Reaction Conditions for this compound Synthesis
Mandatory Visualization
This compound Synthesis Pathway
Caption: The two-step synthesis of this compound from Cyanuric Chloride.
Experimental Workflow for this compound Synthesis
Caption: A generalized experimental workflow for the laboratory synthesis of this compound.
Analytical Methods for Purity Determination
The purity of the synthesized this compound is typically determined using High-Performance Liquid Chromatography (HPLC).[5][6][7][8]
-
Method: A common method involves reverse-phase HPLC with a UV detector.[6]
-
Mobile Phase: A mixture of methanol (B129727) and water is often used as the mobile phase.[6]
-
Detection: The this compound peak is detected by its UV absorbance, typically around 220-225 nm.[8]
-
Quantification: The concentration and purity are determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.[5]
Conclusion
The synthesis of this compound is a robust and well-understood process based on the principles of nucleophilic aromatic substitution on the triazine ring. By carefully controlling reaction conditions, particularly temperature, a high yield of pure this compound can be obtained. The starting materials, cyanuric chloride, ethylamine, and 2-amino-2-methylpropanenitrile, are readily available industrial chemicals. The methodologies outlined in this guide, though generalized, provide a solid foundation for researchers and professionals working with this compound and related triazine compounds.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. manavchem.com [manavchem.com]
- 3. PubChemLite - 2-amino-2-methylpropanenitrile (C4H8N2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C9H13ClN6 | CID 30773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. epa.gov [epa.gov]
- 8. medicinalcrop.org [medicinalcrop.org]
Toxicological profile of Cyanazine in mammalian systems
An In-depth Technical Guide to the Toxicological Profile of Cyanazine in Mammalian Systems
Introduction
This compound (2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile) is a triazine herbicide formerly used for the pre- and post-emergent control of annual grasses and broadleaf weeds, primarily in corn and cotton crops.[1][2] Due to concerns regarding its toxicological effects, its use has been restricted.[1] This document provides a comprehensive technical overview of the toxicological profile of this compound in mammalian systems, summarizing key findings on its absorption, distribution, metabolism, and excretion (ADME), as well as its acute, chronic, reproductive, developmental, genetic, and carcinogenic toxicities. It is intended for researchers, scientists, and professionals in drug development and toxicology.
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is rapidly absorbed from the gastrointestinal tract in mammals such as rats, dogs, and cows.[1][3] Following oral administration, between 80% and 88% of the dose is eliminated within four days in rats and dogs.[3][4] In rats, elimination is split almost equally between urine and feces, while in dogs and cows, about half the dose is excreted in urine and a third in feces.[3] There is a tendency for this compound to accumulate to some degree in the brain, liver, kidneys, muscle, and fat.[1][5]
The metabolism of this compound involves two primary pathways: N-de-ethylation and conjugation with glutathione.[2][3] N-de-ethylation is a major degradation route; in one study with rats, 47% of the radiolabeled ethyl group was exhaled as carbon dioxide.[3][4] This metabolic process results in several metabolites, with seven identified in the urine and feces of rats.[2][3]
Toxicological Profile
Acute Toxicity
This compound is classified as moderately toxic to mammals upon acute exposure.[1] Clinical signs of poisoning in animals include labored breathing, bloody saliva, inactivity, and depression of the central nervous system.[1] It is a mild eye irritant.[1][3]
Table 1: Acute Toxicity of this compound in Mammalian Species
| Species | Route | LD50 Value | Reference |
|---|---|---|---|
| Rat | Oral | 182 - 334 mg/kg | [1][5] |
| Mouse | Oral | 380 mg/kg | [1][3] |
| Rabbit | Oral | 141 mg/kg | [1][3] |
| Rat | Dermal | >1200 mg/kg | [1] |
| Rabbit | Dermal | >2000 mg/kg |[1] |
Subchronic and Chronic Toxicity
Long-term feeding studies have been conducted in several mammalian species. The primary effects observed after chronic exposure include decreased body weight gain and increased liver weights.[1] In a 2-year study in Sprague-Dawley rats, the No-Observed-Adverse-Effect Level (NOAEL) was established based on hyperactivity in males and decreased body-weight gain in females.[3]
Table 2: NOAELs and LOAELs from Subchronic and Chronic this compound Studies
| Species | Duration | NOAEL | LOAEL | Key Effects at LOAEL | Reference |
|---|---|---|---|---|---|
| Rat | 2-Year | 0.2 mg/kg/day (females) | - | Decreased body-weight gain | [3] |
| Rat (CFE) | 2-Year | 0.6 mg/kg/day | 1.25 mg/kg/day | Reduction in growth rate | [4] |
| Rat | 3-Generation | 1.35 mg/kg/day | 4.05 mg/kg/day | Reduced parental body weight gain, altered offspring organ weights | [4] |
| Mouse | 2-Year | 7.5 mg/kg/day | 37.5 mg/kg/day | Increased female mortality, increased relative brain and liver weight | [4] |
| Dog | 2-Year | 1.25 mg/kg/day | - | Not specified | [5] |
| Dog | 1-Year | 0.7 mg/kg/day | 3.1 mg/kg/day | Not specified |[4] |
Reproductive and Developmental Toxicity
This compound is a known reproductive and developmental toxicant.[6] Studies in rats have shown that exposure can lead to decreased maternal body weight gain at doses of 30 mg/kg/day.[1] In rabbits, maternal toxicity and reduced fetal viability were observed at doses of 2 mg/kg/day.[1]
This compound is also a potent teratogen, causing a range of birth defects in animal models over a wide dose range.[1][7] Observed malformations include:
-
Ocular defects: Anophthalmia (absence of eyes) and microphthalmia (abnormally small eyes) in both rats and rabbits.[3][4][7]
-
Diaphragmatic defects: Diaphragmatic hernias and incomplete diaphragm development in rats.[1][7]
-
Cranial and skeletal defects: Cleft palate, dilated brain ventricles, domed cranium, and incomplete bone development.[1][4][7]
Birth defects have been observed in the offspring of pregnant rats at doses as low as 1 mg/kg/day.[1] The NOAEL for both maternal and developmental toxicity in rabbits was determined to be 1 mg/kg/day.[3]
Table 3: Reproductive and Developmental Toxicity Endpoints for this compound
| Species | Study Type | NOAEL | LOAEL / Effect Level | Observed Effects | Reference |
|---|---|---|---|---|---|
| Rat | 2-Generation Reproduction | 3.8 mg/kg/day | 11.2 mg/kg/day (lactation) | Decreased pup viability and body weight | [3] |
| Rat (Fischer 344) | Developmental | <5 mg/kg/day | 5 mg/kg/day | Maternal and developmental toxicity | [3] |
| Rat (Sprague-Dawley) | Developmental | 3 mg/kg/day (maternal) | 30 mg/kg/day | Maternal body-weight reductions | [3] |
| Rabbit (New Zealand White) | Developmental | 1 mg/kg/day | 2 mg/kg/day | Maternal toxicity, decreased fetal viability, skeletal alterations |[3][4] |
Genotoxicity
The evidence regarding the genotoxicity of this compound is equivocal.[3] Some sources state that this compound is not mutagenic.[1] However, other studies have shown that it can induce dose-related forward mutations in the mouse lymphoma L5178Y/TK cell gene mutation assay and cause unscheduled DNA synthesis in rat hepatocytes.[3][7] It did not produce mutations in hamster ovary cells or human lymphocytes.[7] The Food Safety Commission of Japan concluded that this compound has no genotoxicity relevant to human health.[8]
Carcinogenicity
The carcinogenic potential of this compound is complex. Studies in mice showed no evidence of cancer up to the maximum tested dose of 50 mg/kg/day.[1] In contrast, studies in female Sprague-Dawley rats revealed a significant increase in malignant mammary gland tumors (adenocarcinomas and carcinosarcomas) at dietary concentrations of 5, 25, and 50 ppm.[7][9] This effect is believed to be specific to the Sprague-Dawley rat strain and mediated by a non-genotoxic, neuroendocrine mechanism involving prolactin, which is considered to have low relevance for human risk assessment.[9][10] The U.S. EPA has classified this compound in Group C as a "possible human carcinogen."[10]
Mechanisms of Toxicity
The primary mechanism of concern for chronic toxicity in mammals is neuroendocrine disruption.[10] This is particularly relevant to the induction of mammary tumors observed in female Sprague-Dawley rats. The proposed pathway suggests that triazine herbicides, including this compound, disrupt the hypothalamic control of pituitary function. This leads to increased prolactin secretion from the pituitary gland, which in turn stimulates mammary gland cell proliferation and tumor development. This mechanism is considered a key non-cancer endpoint of concern.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation of toxicological data. Below is a generalized protocol for a key study type used to evaluate this compound.
Chronic Toxicity/Carcinogenicity Bioassay in Rats
This protocol is a synthesized representation based on descriptions of 2-year feeding studies.[3][4][9]
-
Objective: To assess the chronic toxicity and potential carcinogenicity of this compound following long-term dietary administration to rats.
-
Test System: Sprague-Dawley or Fischer 344 rats, typically starting with 50-60 animals per sex per dose group.
-
Administration Route: Oral, via incorporation into the diet.
-
Dose Levels: A minimum of three dose levels plus a concurrent control group. For this compound, studies have used dietary concentrations ranging from 1 to 50 ppm (mg/kg of feed).[3][9]
-
Duration: 24 months (2 years).
-
Observations and Endpoints:
-
Clinical Observations: Daily checks for signs of toxicity and mortality.
-
Body Weight and Food Consumption: Measured weekly for the first 13 weeks, then monthly thereafter.
-
Ophthalmology: Examinations performed prior to the study and at termination.
-
Clinical Pathology: Hematology and clinical chemistry parameters evaluated at 6, 12, 18, and 24 months from a subset of animals.
-
Gross Pathology: Full necropsy performed on all animals.
-
Histopathology: Comprehensive microscopic examination of a full range of tissues from all control and high-dose animals. Target organs are examined in lower-dose groups.
-
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. deq.mt.gov [deq.mt.gov]
- 5. ccme.ca [ccme.ca]
- 6. This compound [sitem.herts.ac.uk]
- 7. ewg.org [ewg.org]
- 8. fsc.go.jp [fsc.go.jp]
- 9. Chronic toxicity and oncogenicity bioassay in rats with the chloro-s-triazine herbicide this compound. | Semantic Scholar [semanticscholar.org]
- 10. health.state.mn.us [health.state.mn.us]
Environmental Fate and Degradation of Cyanazine in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of the triazine herbicide, cyanazine, in the soil matrix. This compound has been widely used for the control of annual grasses and broadleaf weeds, making its persistence, mobility, and degradation pathways in soil a critical area of environmental research. This document synthesizes key findings on its degradation kinetics, sorption behavior, and the principal factors influencing its environmental tenure. Detailed experimental protocols for studying these processes are also provided, alongside visual representations of key pathways and workflows to facilitate understanding.
Chemical and Physical Properties of this compound
This compound (2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropionitrile) is a white crystalline solid. Its environmental behavior is dictated by its physicochemical properties, summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃ClN₆ | - |
| Molecular Weight | 240.69 g/mol | [1] |
| Water Solubility | 171 mg/L at 25°C | - |
| Vapor Pressure | 2.1 x 10⁻⁷ Pa at 20°C | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.2 | [1] |
| pKa | 1.1 (weak base) | - |
Degradation of this compound in Soil
The dissipation of this compound from soil is a complex process involving both microbial and chemical degradation pathways. The rate of degradation is highly dependent on soil properties and environmental conditions.
Degradation Pathways
The primary degradation pathway for this compound in most soils is microbial degradation .[3] However, chemical hydrolysis can also be a significant contributor, particularly in acidic soils.[3][4]
The main degradation products of this compound identified in soil are:
-
This compound Amide: Formed through the hydrolysis of the nitrile group. This is often the predominant initial metabolite.[5][6]
-
This compound Acid: Further hydrolysis of the amide group leads to the formation of this compound acid.[5][6]
-
Hydroxythis compound: Formed by the replacement of the chlorine atom with a hydroxyl group.[7]
-
N-dealkylated metabolites: Cleavage of the ethylamino side chain can also occur.[5]
A simplified degradation pathway is illustrated below.
Degradation Kinetics and Half-Life
The degradation of this compound in soil generally follows first-order kinetics .[3][8] The half-life (DT₅₀) of this compound in soil can vary widely, from a few days to several weeks, depending on the soil type and environmental conditions.
Table 1: Half-life of this compound in Different Soil Types
| Soil Type | Half-life (days) | Reference |
| Sandy Clay Loam (air-dried) | 14 - 28 | [9] |
| Sandy Loam | 49 - 70 | [9] |
| Clay Soil | 70 - 98 | [9] |
| Fresh Sandy Clay Soil | 63 | [9] |
| Neutral to Slightly Basic Soils | 5.2 - 9.2 | [4] |
| Moderately Acidic Soils | 17.4 - 29.7 | [4] |
| Inceptisol | ~10 | [3] |
| Yellow Cinnamon Soil | <10 | [3] |
| Phaeozem | ~10 | [3] |
| Sandy Loam (alkaline) | >20 | [3] |
Factors Influencing this compound Degradation
Several environmental factors significantly influence the rate and pathway of this compound degradation in soil.
Soil pH
Soil pH is a critical factor. Chemical hydrolysis of this compound is acid-catalyzed , leading to faster degradation in acidic soils.[3][4] In neutral to slightly basic soils, microbial degradation is the dominant process.[3]
Table 2: Effect of Soil pH on this compound Half-life
| Soil pH | Half-life (days) | Reference |
| 4.0 | 4.85 | [8] |
| 6.0 | 6.79 | [8] |
| 7.0 | 10.19 | [8] |
| 8.0 | 11.36 | [8] |
| 10.0 | 16.11 | [8] |
Soil Temperature
Higher temperatures generally increase the rate of both microbial and chemical degradation of this compound, within the optimal range for microbial activity.[3]
Table 3: Effect of Temperature on this compound Half-life
| Temperature (°C) | Half-life (days) | Reference |
| 15 | 38.50 | [3] |
| 25 | 10.66 | [3] |
| 35 | 5.87 | [3] |
| 45 | 23.90 | [3] |
Soil Moisture
Increased soil moisture generally enhances this compound degradation by promoting microbial activity and facilitating chemical hydrolysis.[3] However, under saturated (anaerobic) conditions, degradation rates may decrease.[10]
Table 4: Effect of Soil Moisture on this compound Half-life
| Soil Moisture (% of field capacity) | Half-life (days) | Reference |
| 15% | 46.2 | [3] |
| 40% | 20.38 | [3] |
| 60% | 10.66 | [3] |
| 80% | 10.50 | [3] |
| 90% | 11.18 | [3] |
Soil Organic Matter
The effect of organic matter on this compound degradation is complex. Higher organic matter content can increase microbial populations , potentially accelerating degradation.[3] Conversely, increased organic matter can also lead to greater adsorption of this compound, reducing its bioavailability for microbial attack and slowing degradation.[3][11]
Table 5: Effect of Organic Matter on this compound Half-life
| Organic Matter Content (%) | Half-life (days) | Reference |
| 0.55 | 10.66 | [8] |
| 1.0 | 6.66 | [8] |
| 2.5 | 8.88 | [8] |
| 4.0 | 18.24 | [8] |
Adsorption and Mobility of this compound in Soil
The adsorption of this compound to soil particles influences its mobility and bioavailability. The Freundlich isotherm is commonly used to describe the adsorption of this compound in soil.
Adsorption Coefficients
The Freundlich adsorption coefficient (Kf) indicates the extent of adsorption. Higher Kf values signify stronger adsorption and lower mobility. The order of adsorption in different soil types is generally Phaeozem > Yellow Cinnamon > Inceptisol > Sandy Loam.[3]
Table 6: Freundlich Adsorption Coefficients (Kf) of this compound in Various Soils
| Soil Type | Kf (mL/g) | Reference |
| Norfolk Loamy Sand | 0.64 | [11] |
| Dundee Silt Loam (Conventional Tillage) | < Tunica | [11] |
| Tunica Silty Clay | < Dundee NT | [11] |
| Dundee Silt Loam (No-Tillage) | 4.75 | [11] |
| Bosket Silt Loam | 1.67 - 1.82 | [6] |
| Dubbs Silt Loam | 1.92 - 2.15 | [6] |
| Sharkey Silty Clay | 3.65 - 3.96 | [6] |
| Yellow Cinnamon Soil | 2.146 | [12] |
| Phaeozem | 3.213 | [12] |
| Sandy Loam | - | [3] |
| Inceptisol | 2.535 | [12] |
The relationship between soil properties and this compound fate is summarized in the diagram below.
Experimental Protocols
Soil Degradation Study (Incubation)
This protocol outlines a typical laboratory incubation study to determine the degradation rate and half-life of this compound in soil.
Objective: To quantify the rate of this compound degradation in a specific soil under controlled laboratory conditions.
Materials:
-
Fresh soil sample, sieved (<2 mm)
-
Analytical grade this compound standard
-
Sterile deionized water
-
Incubation vessels (e.g., glass jars with loose-fitting lids)
-
Incubator with temperature control
-
Extraction solvent (e.g., methanol/water mixture)
-
Analytical instrument (HPLC-UV or GC-MS)
Procedure:
-
Soil Preparation: The soil is air-dried and sieved. Its physicochemical properties (pH, organic matter content, texture) are characterized. For sterile controls, a portion of the soil is autoclaved.[3]
-
Fortification: A stock solution of this compound is prepared in a suitable solvent. A known amount of the stock solution is added to the soil to achieve the desired initial concentration (e.g., 1 mg/kg). The soil is thoroughly mixed to ensure uniform distribution.
-
Moisture Adjustment: The moisture content of the fortified soil is adjusted to a specific level (e.g., 60% of field capacity) with sterile deionized water.[3]
-
Incubation: The treated soil samples are placed in incubation vessels and stored in an incubator in the dark at a constant temperature (e.g., 25°C).[3]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, and 60 days), replicate soil samples are removed from the incubator for analysis.[10]
-
Extraction: The soil samples are extracted with an appropriate solvent, such as a methanol/water mixture, using techniques like shaking or sonication.[5]
-
Analysis: The extracts are filtered and analyzed for the concentration of this compound and its metabolites using HPLC-UV or GC-MS.[5][13]
-
Data Analysis: The concentration of this compound over time is plotted, and the data are fitted to a first-order degradation model to calculate the degradation rate constant (k) and the half-life (DT₅₀ = 0.693/k).[14]
Batch Equilibrium Sorption Study
This protocol describes the batch equilibrium method to determine the adsorption characteristics of this compound in soil.
Objective: To determine the Freundlich adsorption coefficient (Kf) of this compound for a specific soil.
Materials:
-
Air-dried and sieved (<2 mm) soil sample
-
Analytical grade this compound standard
-
0.01 M CaCl₂ solution
-
Centrifuge tubes with screw caps
-
Shaker
-
Centrifuge
-
Analytical instrument (HPLC-UV)
Procedure:
-
Preparation of this compound Solutions: A series of this compound solutions of known concentrations are prepared in 0.01 M CaCl₂. This background electrolyte solution is used to maintain a constant ionic strength.[11]
-
Equilibration: A known mass of soil (e.g., 3 g) is weighed into centrifuge tubes. A specific volume of each this compound solution (e.g., 6 mL) is added to the tubes.[11]
-
Shaking: The tubes are sealed and shaken on a mechanical shaker for a predetermined time (e.g., 24-48 hours) to reach equilibrium.[11]
-
Centrifugation: After shaking, the tubes are centrifuged at high speed to separate the soil from the supernatant.
-
Analysis: The concentration of this compound remaining in the supernatant is determined by HPLC-UV.
-
Calculation: The amount of this compound adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution.
-
Data Analysis: The Freundlich adsorption isotherm equation (log Cs = log Kf + (1/n) log Ce) is used to plot the logarithm of the amount of this compound adsorbed per unit mass of soil (Cs) against the logarithm of the equilibrium concentration in the solution (Ce). The values of Kf and 1/n are determined from the intercept and slope of the resulting linear plot, respectively.[12]
Analytical Methodologies
The accurate quantification of this compound and its degradation products in soil is crucial for environmental fate studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
HPLC-UV Method
A common method involves extraction of the soil with a methanol/water solvent, followed by analysis using a reverse-phase C18 column and UV detection at approximately 225 nm.[1] This method is suitable for quantifying the parent this compound and its more polar metabolites.
GC-MS Method
GC-MS offers higher sensitivity and specificity, particularly for the confirmation of metabolite identities. Derivatization may be required for the analysis of polar metabolites.[15] This method is often used for trace-level analysis in complex matrices.
Conclusion
The environmental fate of this compound in soil is a multifaceted process governed by a combination of microbial and chemical degradation, as well as sorption phenomena. The persistence of this compound is highly variable and is significantly influenced by soil pH, temperature, moisture content, and organic matter. Understanding these factors and the underlying degradation pathways is essential for predicting the environmental risk associated with the use of this herbicide and for developing effective remediation strategies. The experimental protocols and data presented in this guide provide a framework for researchers to conduct further investigations into the complex interactions of this compound within the soil environment.
References
- 1. medicinalcrop.org [medicinalcrop.org]
- 2. researchgate.net [researchgate.net]
- 3. pjoes.com [pjoes.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of organic amendments on the bioremediation of this compound and fluometuron in soil | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. deq.mt.gov [deq.mt.gov]
- 10. researchgate.net [researchgate.net]
- 11. Soil type and tillage effects on sorption of this compound and degradation products | Weed Science | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. ars.usda.gov [ars.usda.gov]
- 14. soilphysics.okstate.edu [soilphysics.okstate.edu]
- 15. pubs.usgs.gov [pubs.usgs.gov]
Cyanazine: A Technical Guide on its Potential as an Endocrine Disruptor in Wildlife
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research directly investigating the endocrine-disrupting properties of the triazine herbicide cyanazine in wildlife is limited. Much of the concern regarding its potential endocrine effects stems from its structural similarity to atrazine (B1667683), a well-documented endocrine disruptor. This guide synthesizes the available toxicological data for this compound and leverages findings on atrazine to postulate potential mechanisms of endocrine disruption in wildlife.
Introduction
This compound (2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropionitrile) is a triazine herbicide that was widely used for the control of annual grasses and broadleaf weeds in crops such as corn.[1] Although its use has been phased out in some regions, its persistence in the environment and potential for runoff into aquatic ecosystems remain a concern for wildlife health.[2] Like other triazine herbicides, this compound is a suspected endocrine-disrupting chemical (EDC), meaning it may interfere with the hormonal systems of animals.[1]
Endocrine disruptors can exert their effects through various mechanisms, including mimicking or blocking hormone receptors, altering hormone synthesis and metabolism, and disrupting the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] In wildlife, such disruptions can lead to adverse outcomes including reproductive impairment, developmental abnormalities, and altered behavior.[3][5]
This technical guide provides a comprehensive overview of the current understanding of this compound as a potential endocrine disruptor in wildlife, with a focus on fish, amphibians, reptiles, and birds. Given the limited direct research on this compound, this guide also incorporates data from studies on the closely related and more extensively studied herbicide, atrazine, to infer potential mechanisms of action.
Evidence of Endocrine Disruption
Direct evidence for this compound's endocrine-disrupting effects in wildlife populations is sparse. One study investigating the occurrence of ovotestis in cricket frogs (Acris crepitans) detected this compound in the water at some of the study sites. However, no significant correlation was found between the presence of ovotestis and this compound concentrations.[6]
Much of the concern surrounding this compound's potential as an endocrine disruptor is derived from studies on atrazine, which has been shown to induce feminization in male frogs at environmentally relevant concentrations.[7][8] The primary mechanism for this effect is believed to be the induction of the enzyme aromatase, which converts androgens to estrogens.[9]
Effects on Wildlife
While specific studies on the endocrine-disrupting effects of this compound in various wildlife classes are lacking, the known reproductive and developmental toxicity in laboratory animals provides a basis for concern.
Fish: Studies on the effects of triazine herbicides on fish have shown the potential for endocrine and reproductive disruption.[10] For atrazine, effects such as altered gonadal morphology and changes in sex hormone concentrations have been reported.[11] Given the structural similarity, this compound may pose similar risks to fish populations.
Amphibians: Amphibians are considered particularly vulnerable to EDCs due to their permeable skin and aquatic larval stages.[12] Atrazine has been shown to cause gonadal malformations, including hermaphroditism, in frogs.[7][8][9] Although a direct link has not been established for this compound, its presence in habitats with amphibians exhibiting reproductive abnormalities warrants further investigation.[6]
Reptiles: The effects of EDCs on reptiles are an area of growing research. For some EDCs, disruption of thyroid hormone homeostasis has been observed.[13] While no specific data exists for this compound, the potential for thyroid disruption in reptiles exposed to this herbicide cannot be ruled out.
Birds: The avian endocrine system is also susceptible to disruption by chemical contaminants.[14] Research on other pesticides has shown effects on sexual differentiation, eggshell thinning, and reproductive behavior.[15] The potential for this compound to impact the avian endocrine system remains an area for future research.
Quantitative Data on this compound Toxicity
The following tables summarize the available quantitative data on the reproductive and developmental toxicity of this compound from studies conducted on laboratory animals. These data provide insights into the doses at which adverse effects, potentially linked to endocrine disruption, may occur.
Table 1: Reproductive Toxicity of this compound in Laboratory Animals
| Species | Exposure Route | Dose | Effects Observed | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |
| Rat (Sprague-Dawley) | Oral (feed) | 0, 25, 75, 150, 250 ppm | Decreased pup viability and body weight at 75 ppm and above. Decreased parental body weight and food consumption at 25 ppm. | 3.8 (pup effects) | 1.8 (parental effects) | |
| Rat (Long-Evans) | Oral (dietary) | 3, 9, 27, 81 ppm | Reduced parental body weight gain, increased relative brain weight, and decreased relative kidney weight in F3b female weanlings at 81 ppm. | 1.35 | 4.05 |
Table 2: Developmental Toxicity of this compound in Laboratory Animals
| Species | Exposure Route | Dose (mg/kg/day) | Effects Observed | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |
| Rabbit (New Zealand White) | Oral (gavage) | 0, 1, 2, 4 | Maternal toxicity (anorexia, weight loss, death, abortion) at 2 and 4 mg/kg/day. Altered skeletal ossification, decreased litter size, increased post-implantation loss at 2 and 4 mg/kg/day. Malformations (anophthalmia/microphthalmia, dilated brain ventricles, domed cranium, thoracoschisis) at 4 mg/kg/day. | 1 | 2 | |
| Rat (Fischer 344) | Oral (gavage) | 0, 1, 2.5, 10, 25 | Maternal body weight reduction at 10 and 25 mg/kg/day. Diaphragmatic hernia, microphthalmia, and anophthalmia at 25 mg/kg/day. | 2.5 (maternal), <10 (teratogenic) | 10 (maternal), 25 (teratogenic) | |
| Rat (Sprague-Dawley) | Oral (gavage) | 0, 5, 25, 75 | Maternal toxicity at 25 and 75 mg/kg/day. Increased fetal variations and delayed ossification at 25 and 75 mg/kg/day. Malformations (anophthalmia/microphthalmia, diaphragmatic defects) at 75 mg/kg/day. | 5 (maternal & developmental) | 25 |
Potential Mechanisms and Signaling Pathways
Based on the well-documented effects of atrazine, a plausible mechanism for this compound-induced endocrine disruption in wildlife is the upregulation of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. This could lead to a demasculinization and feminization of exposed male animals.
Caption: Hypothetical signaling pathway for this compound-induced aromatase upregulation.
Experimental Protocols
Standardized experimental protocols for specifically assessing the endocrine-disrupting effects of this compound in wildlife are not established. However, general guidelines for testing EDCs in aquatic vertebrates can be adapted.
Experimental Workflow for Fish Endocrine Disruption Studies
References
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. ewg.org [ewg.org]
- 3. oms-files.svdcdn.com [oms-files.svdcdn.com]
- 4. Impacts of endocrine disrupting chemicals on reproduction in wildlife and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers in quantifying wildlife behavioural responses to chemical pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. news.berkeley.edu [news.berkeley.edu]
- 8. Atrazine induces complete feminization and chemical castration in male African clawed frogs (Xenopus laevis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Atrazine-Induced Gonadal Malformations in African Clawed Frogs (Xenopus laevis) and Comparisons with Effects of an Androgen Antagonist (Cyproterone Acetate) and Exogenous Estrogen (17β-Estradiol): Support for the Demasculinization/Feminization Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Qualitative Meta-Analysis Reveals Consistent Effects of Atrazine on Freshwater Fish and Amphibians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pesticide-induced multigenerational effects on amphibian reproduction and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A restatement of the natural science evidence base on the effects of endocrine disrupting chemicals on wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccme.ca [ccme.ca]
Cyanazine: A Technical Guide to its History, Development, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanazine, a member of the triazine class of herbicides, has played a significant role in agriculture for the control of annual grasses and broadleaf weeds. This technical guide provides an in-depth exploration of the history, chemical synthesis, mechanism of action, toxicological profile, and environmental fate of this compound. Detailed experimental protocols for its synthesis, analysis, and toxicological evaluation are presented, alongside a comprehensive summary of its quantitative data. Visual diagrams of its metabolic pathways and experimental workflows are included to facilitate a deeper understanding of this compound for research and development professionals.
Introduction and Historical Development
This compound (2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile) was first introduced to the market in 1971 by Shell under the trade names 'Bladex' and 'Fortol'.[1] As a triazine herbicide, it functions by inhibiting photosynthesis.[1] Its primary application has been in the cultivation of corn, accounting for 96% of its use in 1985.[1] During the 1990s, this compound was one of the most widely used herbicides in the United States, with an estimated 32 million pounds applied annually.[2]
The use of this compound has been subject to regulatory scrutiny due to environmental and health concerns. In 1984, the U.S. Environmental Protection Agency (EPA) profiled its health and environmental effects.[1] Concerns over its teratogenicity and presence in groundwater led to its classification as a Restricted Use Pesticide by the EPA.[3] The registration for this compound products was canceled, and its sale and use were prohibited in the United States after September 30, 2002.[2] Similarly, the European Union disapproved the use of this compound as a herbicide in 2002.[1] Despite these restrictions, this compound is still in use in various other parts of the world.[2]
Chemical Properties and Synthesis
This compound is a white, crystalline solid with a molecular formula of C9H13ClN6 and a molar mass of 240.70 g/mol .[1] It has a melting point of 168°C and is moderately soluble in water (170 mg/L).[1]
Synthesis
The commercial synthesis of this compound is a multi-step process that begins with cyanuric chloride (trichloro-1,3,5-triazine). The process involves sequential nucleophilic substitution reactions. First, cyanuric chloride is reacted with ethylamine (B1201723) to form a mono-substituted intermediate. This is followed by a reaction with 2-amino-2-methylpropanenitrile (B28548) to yield the final this compound product.[4]
Experimental Protocol: Laboratory-Scale Synthesis of a this compound Analog
The following protocol is a representative method for the synthesis of a disubstituted s-triazine derivative, analogous to the synthesis of this compound.
Materials:
-
Cyanuric chloride
-
Ethylamine
-
2-amino-2-methylpropanenitrile
-
Potassium carbonate (K2CO3)
-
Crushed ice
-
Distilled water
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Mobile phase (e.g., 20% methanol (B129727) in chloroform)
-
Round bottom flask, beakers, conical flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
Step 1: Monosubstitution with Ethylamine
-
Dissolve cyanuric chloride (10 mmol) in 50 mL of acetone in a round bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of ethylamine (10 mmol) in 50 mL of acetone dropwise to the cyanuric chloride solution while stirring vigorously.
-
Add potassium carbonate (10 mmol) to the reaction mixture to neutralize the HCl formed during the reaction.
-
Continue stirring the reaction at 0°C for 4 hours. The temperature must be strictly maintained at 0°C to prevent double substitution.
-
Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., 20% methanol in chloroform).
Step 2: Disubstitution with 2-amino-2-methylpropanenitrile
-
Once the monosubstitution is complete (as indicated by TLC), add a solution of 2-amino-2-methylpropanenitrile (10 mmol) in 50 mL of acetone dropwise to the reaction mixture at 0°C.
-
Add an additional 10 mmol of potassium carbonate to the mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC until completion.
Step 3: Isolation and Purification
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Pour the filtrate onto crushed ice (approximately 1 L) with constant stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Mode of Action
This compound is a selective, systemic herbicide with both contact and residual action.[4] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[4]
Inhibition of Photosystem II
Triazine herbicides, including this compound, bind to the D1 protein subunit of the PSII complex in the chloroplast thylakoid membrane.[5] This binding blocks the electron transport chain between the primary electron acceptor (QA) and the plastoquinone (B1678516) (PQ) pool.[1] The inhibition of electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and the production of sugars. This ultimately leads to the death of susceptible plants.[1]
Experimental Protocol: Assessing Herbicide Impact on Photosynthesis using Chlorophyll (B73375) Fluorescence
Chlorophyll fluorescence is a rapid and non-invasive method to assess the impact of herbicides on photosystem II.
Materials:
-
Susceptible plant species (e.g., spinach, pigweed)
-
This compound solution at various concentrations
-
Control solution (without herbicide)
-
Portable chlorophyll fluorometer
-
Dark adaptation clips
-
Spray bottle
Procedure:
-
Grow the test plants under controlled greenhouse conditions.
-
Treat the plants with different concentrations of this compound solution using a spray bottle, ensuring even coverage of the leaves. A control group should be sprayed with the solvent only.
-
At various time points after treatment (e.g., 1, 6, 24 hours), attach dark adaptation clips to the leaves for at least 20-30 minutes.
-
After dark adaptation, use the chlorophyll fluorometer to measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm) by applying a saturating light pulse.
-
Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.
-
A decrease in the Fv/Fm ratio in treated plants compared to the control indicates inhibition of PSII photochemistry.
Metabolism and Environmental Fate
Metabolism in Plants and Animals
In plants, this compound is metabolized through hydrolysis, N-de-alkylation, and conjugation with glutathione.[1] In animals such as rats, dogs, and cows, this compound is rapidly absorbed from the gastrointestinal tract.[3] The primary metabolic pathways are de-alkylation and conjugation with glutathione, leading to the formation of several metabolites that are excreted in urine and feces.[1] N-De-ethylation is a major degradation route in mammals.[1]
Environmental Fate
This compound has a low to moderate persistence in soil, with a half-life ranging from 2 to 14 weeks depending on the soil type and conditions.[3][6] Microbial degradation is the primary mechanism of its breakdown in soil.[3] this compound is mobile in soil and can leach into groundwater, and it has been detected in both surface and groundwater.[3][7]
Experimental Protocol: Analysis of this compound Residues in Soil
This protocol describes a method for the extraction and quantification of this compound and its metabolites from soil samples.
Materials:
-
Soil samples
-
This compound and metabolite standards
-
Methanol
-
Water (HPLC grade)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
Sonic disruptor
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator (N-EVAP)
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
RP8/Anion "Mixed Mode" or ODS HPLC column
Procedure:
-
Weigh 5 g of the soil sample into a centrifuge tube.
-
Add a methanol/water solvent and sonicate the sample to extract this compound and its metabolites.
-
Centrifuge the sample and decant the supernatant.
-
For metabolites bound to the soil matrix, perform a second extraction with methanol/0.1 N NaOH.
-
Combine the extracts and concentrate them using a rotary evaporator or N-EVAP.
-
Reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound and its metabolites by HPLC with UV detection, using an appropriate column and mobile phase gradient. Procedural recoveries typically range from 75% to 105%, with a quantitation limit of 0.05 ppm for each metabolite.[1]
Toxicological Profile
This compound is classified as moderately toxic to mammals.[3] It has been shown to cause a range of adverse effects in animal studies, including developmental and reproductive toxicity.
Acute and Chronic Toxicity
The acute oral LD50 of this compound in rats ranges from 182 to 332 mg/kg.[3] In long-term feeding studies, this compound has been shown to decrease body weight gain and increase liver weights in rats and mice.[3]
Developmental and Reproductive Toxicity
This compound is classified as a teratogen and has been shown to cause birth defects in animals.[7] In rats, exposure to this compound during gestation has been linked to developmental abnormalities of the eyes, diaphragm, and brain at doses as low as 1 mg/kg/day.[7]
Carcinogenicity
The carcinogenic potential of this compound has been a subject of investigation. The U.S. EPA classified it as a Group C (possible human) carcinogen based on an increased incidence of mammary tumors in rats.[2]
Ecotoxicology
This compound is slightly to moderately toxic to birds and aquatic organisms.[3] The 96-hour LC50 for rainbow trout is 9.0 mg/L.[8]
Experimental Protocol: Acute Oral Toxicity (LD50) Study in Rats
This protocol outlines a general procedure for determining the acute oral LD50 of this compound in rats, based on standard toxicological guidelines.
Materials:
-
Test substance: this compound
-
Vehicle (e.g., corn oil, water)
-
Healthy, young adult laboratory rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females
-
Oral gavage needles
-
Animal cages
-
Calibrated balance
Procedure:
-
Acclimate the animals to the laboratory conditions for at least 5 days.
-
Fast the animals overnight prior to dosing.
-
Prepare a range of dose levels of this compound in the chosen vehicle.
-
Administer a single oral dose of this compound to groups of animals (typically 5 males and 5 females per group) via gavage. A control group receives the vehicle only.
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Perform a gross necropsy on all animals at the end of the study.
-
The LD50 is calculated using appropriate statistical methods (e.g., probit analysis) based on the mortality data.
Quantitative Data Summary
| Parameter | Value | Species/Conditions | Reference |
| Chemical Properties | |||
| Molar Mass | 240.70 g/mol | [1] | |
| Melting Point | 168 °C | [1] | |
| Water Solubility | 170 mg/L | [1] | |
| Toxicology | |||
| Oral LD50 | 182 - 332 mg/kg | Rat | [3] |
| Oral LD50 | 380 mg/kg | Mouse | [3] |
| Oral LD50 | 141 mg/kg | Rabbit | [3] |
| Dermal LD50 | >2000 mg/kg | Rabbit | [3] |
| Oral LD50 | >2000 mg/kg | Mallard duck | [3] |
| Oral LD50 | 400 mg/kg | Bobwhite quail | [3] |
| 96-hour LC50 | 7.5 mg/L | Harlequin fish | [3] |
| 96-hour LC50 | 18 mg/L | Sheepshead minnow | [3] |
| 96-hour LC50 | 9.0 mg/L | Rainbow trout | [8] |
| Environmental Fate | |||
| Soil Half-life | 2 - 14 weeks | Varies with soil type | [3][6] |
Conclusion
This compound has been an effective herbicide for several decades, but its use has been curtailed in many regions due to concerns about its environmental persistence and toxicological effects. This technical guide has provided a comprehensive overview of the key scientific aspects of this compound, from its chemical synthesis and mode of action to its metabolic fate and toxicological profile. The detailed experimental protocols and summarized data are intended to serve as a valuable resource for researchers and scientists in the fields of agriculture, environmental science, and toxicology. A thorough understanding of the properties and behavior of herbicides like this compound is crucial for the development of safer and more sustainable weed management strategies.
References
- 1. epa.gov [epa.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 6. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements [ouci.dntb.gov.ua]
- 7. This compound [sitem.herts.ac.uk]
- 8. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Chemical Structure and Functional Groups of Cyanazine
This technical guide provides a comprehensive overview of the chemical structure, functional groups, and physicochemical properties of Cyanazine. It is intended for researchers, scientists, and professionals involved in drug development, environmental science, and toxicology. This document includes detailed experimental protocols for the analysis of this compound and visual diagrams to illustrate its chemical structure and classification.
Chemical Structure of this compound
This compound, with the IUPAC name 2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile, is a synthetic herbicide belonging to the triazine class.[1] Its chemical formula is C₉H₁₃ClN₆.[1][2][3] The core of the molecule is a 1,3,5-triazine (B166579) ring, which is a six-membered heterocyclic ring containing three nitrogen atoms and three carbon atoms.[1][3] This triazine ring is substituted at the 2, 4, and 6 positions.
The key functional groups attached to the triazine core are:
-
A chloro group (-Cl) at position 4.
-
An ethylamino group (-NHCH₂CH₃) at position 6.
-
A (2-cyanopropan-2-yl)amino group (-NHC(CH₃)₂CN) at position 2.
The presence and arrangement of these functional groups are critical to its herbicidal activity, which primarily involves the inhibition of photosynthesis at photosystem II.[1][4]
References
An In-depth Technical Guide to the Absorption, Translocation, and Metabolism of Cyanazine in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological processes governing the efficacy and selectivity of cyanazine, a triazine herbicide. By detailing its absorption, translocation, and metabolic pathways within plants, this document serves as a critical resource for researchers in agronomy, plant science, and environmental chemistry. The information is based on key studies utilizing radiolabeled compounds to trace the herbicide's fate in tolerant and susceptible species.
Absorption: The Gateway into the Plant
This compound penetrates plants through two primary routes: root uptake from the soil solution and foliar absorption from direct spray application. The efficiency of each route is influenced by environmental conditions and plant-specific characteristics.
1.1 Root Absorption: When present in the soil, this compound is passively absorbed by the roots along with water. It then enters the xylem, the plant's water-conducting tissue, for upward transport.[1] Factors such as soil moisture play a critical role; high soil moisture can lead to more rapid root uptake, which can increase phytotoxicity and potentially overwhelm the tolerance mechanisms even in crops like corn.[2]
1.2 Foliar Absorption: Absorption through the leaves is a more complex process, requiring the herbicide to bypass the waxy outer cuticle. The effectiveness of foliar uptake is often enhanced by the use of adjuvants, such as phytobland oils, which can increase absorption.[3] Studies have shown that susceptible weed species, like green foxtail and fall panicum, tend to absorb more this compound through their foliage compared to tolerant species like corn. This differential uptake is a primary factor in this compound's selectivity.[3][4]
Translocation: Movement to the Site of Action
Once absorbed, this compound is primarily transported acropetally, meaning it moves upward from the point of entry.
-
From the Roots: this compound entering through the roots is carried upward in the xylem stream and accumulates in the leaves.[1][5]
-
From the Leaves: Following foliar application, this compound also moves primarily towards the leaf tips and margins with the transpiration stream.[3]
This upward movement concentrates the herbicide in the photosynthetically active tissues (the leaves), which is its primary site of action. This compound works by inhibiting Photosystem II of the photosynthetic electron transport chain, thereby blocking the plant's ability to produce energy.[2][3][6]
Metabolism: The Basis of Selectivity
The key determinant of a plant's tolerance to this compound is its ability to metabolize the herbicide into non-toxic compounds. Tolerant species, most notably corn, possess enzymatic systems that rapidly detoxify this compound, while susceptible species do so much more slowly.[3][4] The primary metabolic pathways identified in plants are:
-
Hydrolysis of Nitrile Group: The nitrile group (-C≡N) on the this compound molecule is hydrolyzed first to an amide and subsequently to a carboxylic acid.
-
Hydrolysis of Chlorine Atom: The chlorine atom on the triazine ring is replaced with a hydroxyl group (-OH). This is a critical detoxification step, as the resulting hydroxy-cyanazine is not herbicidally active.
-
N-Dealkylation: The ethylamino side chain can be shortened through the enzymatic removal of the ethyl group.
-
Conjugation: While less prominent than hydrolysis and dealkylation, conjugation with glutathione (B108866) is a known detoxification pathway for triazine herbicides in some plant species.[3]
In tolerant plants like maize, these degradation processes occur rapidly, particularly in the roots, preventing the parent this compound molecule from reaching the leaves in toxic concentrations.[3] In susceptible weeds, the slower metabolism allows the active this compound to accumulate in the leaves, leading to photosynthesis inhibition and plant death.[4]
Data Presentation: Quantitative Analysis
The following tables summarize representative quantitative data from radiolabeling studies, illustrating the differential absorption and metabolism that underpins this compound's selectivity. The data is modeled after the findings of seminal studies such as Kern, Meggitt, and Penner (1975) in Weed Science.
| Plant Species | Time After Treatment | 14C Absorbed (% of Applied) |
| Corn (Zea mays) - Tolerant | 1 Day | 12.5% |
| 5 Days | 18.0% | |
| Green Foxtail (Setaria viridis) - Susceptible | 1 Day | 25.0% |
| 5 Days | 38.5% | |
| Fall Panicum (Panicum dichotomiflorum) - Susceptible | 1 Day | 28.0% |
| 5 Days | 42.0% |
| Plant Part | Time After Treatment | 14C Distribution (% of Total Absorbed) |
| Roots | 1 Day | 65% |
| 5 Days | 50% | |
| Shoots (Stem & Leaves) | 1 Day | 35% |
| 5 Days | 50% |
| Compound | Relative Abundance in Leaf Tissue (5 Days After Treatment) |
| Parent this compound | 15% |
| Amide Metabolite | 25% |
| Acid Metabolite | 30% |
| Hydroxy-Acid Metabolite | 20% |
| Other Metabolites | 10% |
Experimental Protocols
The following is a representative protocol for studying the absorption, translocation, and metabolism of this compound using radiolabeled compounds.
5.1 Plant Material and Growth Conditions
-
Grow corn (e.g., Zea mays L. 'Michigan 500D') and susceptible weeds (e.g., Setaria viridis) in a greenhouse or growth chamber.
-
Use a sandy loam soil or hydroponic solution. Maintain controlled conditions (e.g., 25°C day/20°C night, 16-hour photoperiod).
-
Plants should be at the three- to four-leaf stage for treatment.
5.2 Radiolabeled Herbicide Application
-
Synthesize or procure ¹⁴C-ring-labeled this compound of high radiochemical purity.
-
Foliar Application:
-
Prepare a treatment solution of ¹⁴C-cyanazine in 50% ethanol (B145695), with or without a non-ionic surfactant or oil adjuvant.
-
Using a microsyringe, apply a specific volume (e.g., 10 µL) containing a known amount of radioactivity (e.g., 0.1 µCi) to the adaxial surface of the second true leaf.
-
To prevent root uptake from runoff, cover the soil surface with vermiculite (B1170534) before treatment and remove it afterward.
-
-
Root Application:
-
For hydroponically grown plants, add a known concentration of ¹⁴C-cyanazine to the nutrient solution.
-
For soil-grown plants, inject the ¹⁴C-cyanazine solution into the root zone.
-
5.3 Sample Harvesting and Analysis
-
Harvest plants at designated time intervals (e.g., 1, 3, and 5 days after treatment).
-
For foliar studies, wash the treated leaf with a 10% ethanol solution to remove unabsorbed herbicide from the surface.
-
Section the plant into parts: treated leaf, shoots above treated leaf, shoots below treated leaf, and roots.
-
Total ¹⁴C Quantification:
-
Dry and combust a subsample of each plant part in a biological sample oxidizer.
-
Quantify the evolved ¹⁴CO₂ using liquid scintillation counting (LSC) to determine the total radioactivity in each part.
-
-
Metabolite Extraction and Identification:
-
Homogenize fresh plant tissue sections in 80% methanol.
-
Centrifuge the homogenate and collect the supernatant. Re-extract the pellet twice.
-
Combine the supernatants and concentrate them under reduced pressure.
-
Analyze the extracts using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
Co-chromatograph with known analytical standards of this compound and its potential metabolites (amide, acid, hydroxy-acid) to identify the compounds present in the plant extract.
-
Visualizations
The following diagrams illustrate the key processes involved in the fate of this compound within a plant and the workflow used to study them.
Caption: Flowchart illustrating the absorption, translocation, and ultimate fate of this compound in plants.
References
Soil Persistence of Cyanazine Versus Atrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the soil persistence of two prominent triazine herbicides, cyanazine and atrazine (B1667683). Both herbicides have been extensively used in agriculture for broadleaf weed control, but their environmental fate, particularly their persistence in soil, is a critical factor in assessing their ecological impact and potential for carryover injury to subsequent crops. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the degradation pathways to offer a thorough understanding for research and development professionals.
Quantitative Data on Soil Persistence
The soil persistence of a herbicide is typically quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This dissipation is a result of both biotic (microbial degradation) and abiotic (chemical hydrolysis, photolysis) processes. The half-life of this compound and atrazine is highly variable and influenced by a multitude of factors including soil type, pH, organic matter content, moisture, and temperature.
Table 1: Comparative Soil Half-Life (DT50) of this compound and Atrazine
| Herbicide | Soil Type | pH | Organic Matter (%) | Temperature (°C) | Moisture | Half-Life (Days) | Reference |
| This compound | Sandy Loam | 6.8 | 1.2 | 25 | Field Capacity | 14 - 21 | [1] |
| Clay Loam | 7.5 | 2.5 | 20 | 60% WHC | 28 - 42 | [1] | |
| Silty Clay | 5.5 | 3.1 | 22 | Field Capacity | 10 - 18 | [2] | |
| Sandy Loam | 6.5 | - | 15 | 60% WHC | 38.5 | [3] | |
| Sandy Loam | 6.5 | - | 25 | 60% WHC | 10.66 | [3] | |
| Sandy Loam | 6.5 | - | 35 | 60% WHC | 5.87 | [3] | |
| Atrazine | Sandy Loam | 6.8 | 1.2 | 25 | Field Capacity | 30 - 60 | [2] |
| Clay Loam | 7.5 | 2.5 | 20 | 60% WHC | 60 - 120 | [2] | |
| Silt Loam | 6.7 | 2.1 | 22 | Field Capacity | 45 - 90 | [2] | |
| Loam | 7.9 | - | - | - | 261 | [4] | |
| Loam | 6.8 | - | - | - | 39 | [4] |
Table 2: Key Degradation Metabolites of this compound and Atrazine in Soil
| Parent Herbicide | Major Degradation Metabolites | Reference |
| This compound | This compound amide, this compound acid, Deethylthis compound, Deethylthis compound acid | [5][6][7][8] |
| Atrazine | Deethylatrazine (DEA), Deisopropylatrazine (DIA), Didealkylatrazine (DDA), Hydroxyatrazine (HA) | [5] |
Microbial Degradation Signaling Pathways
The primary mechanism for the dissipation of both this compound and atrazine in soil is microbial degradation. Bacteria possessing specific enzymes can utilize these herbicides as a source of nitrogen and, in some cases, carbon.
Atrazine Degradation Pathway
The microbial degradation of atrazine to cyanuric acid is a well-characterized pathway involving a series of hydrolytic enzymes encoded by the atz gene cassette, commonly found in bacteria such as Pseudomonas sp. ADP.[9][10]
This compound Degradation Pathway
The microbial degradation of this compound also proceeds towards the formation of cyanuric acid, although the specific enzymatic pathway is less universally defined than that of atrazine. The initial steps involve the hydrolysis of the nitrile group to an amide and then to a carboxylic acid, followed by dealkylation and dechlorination.
Experimental Protocols for Soil Persistence Studies
The following outlines a generalized experimental protocol for conducting a comparative soil persistence study of this compound and atrazine, based on OECD Guideline 307.
Soil Collection and Preparation
-
Soil Sampling : Collect topsoil (0-20 cm depth) from a field with no recent history of triazine herbicide application.[11] Remove surface litter and vegetation before sampling.
-
Sieving and Air-Drying : Pass the collected soil through a 5 mm sieve to remove stones and large debris.[11] Air-dry the soil in a well-ventilated, shaded area until it reaches a workable moisture content.
-
Characterization : Analyze the soil for key physicochemical properties including texture (% sand, silt, clay), pH, organic carbon content, cation exchange capacity, and microbial biomass.
Experimental Workflow
The workflow for a typical laboratory-based soil persistence study involves several key stages from herbicide application to data analysis.
Herbicide Application and Incubation
-
Application : Treat replicate soil samples with analytical grade this compound and atrazine, typically dissolved in a minimal amount of an appropriate solvent (e.g., acetone) to achieve the desired concentration. A control group with no herbicide application should be included.
-
Incubation : Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 50-60% of water holding capacity).
Sampling and Analysis
-
Sampling : At predetermined time intervals (e.g., 0, 3, 7, 14, 30, 60, 90 days), collect triplicate soil samples from each treatment group.
-
Extraction : Extract the herbicide and its metabolites from the soil using a suitable solvent system, such as a mixture of acetonitrile and water.[12][13] The extraction can be facilitated by shaking or sonication.
-
Analysis : Quantify the concentrations of the parent herbicides and their major metabolites in the soil extracts using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]
Data Analysis
-
Half-Life Calculation : Plot the natural logarithm of the herbicide concentration against time. The degradation rate constant (k) is determined from the slope of the linear regression. The half-life (t½) is then calculated using the first-order kinetics equation: t½ = ln(2)/k.[14][15][16]
-
Statistical Analysis : Perform statistical analysis (e.g., ANOVA) to determine significant differences in the dissipation rates between this compound and atrazine under the tested conditions.
Conclusion
This technical guide provides a comparative overview of the soil persistence of this compound and atrazine. The presented data indicates that this compound generally has a shorter soil half-life than atrazine under comparable environmental conditions, making it less likely to persist and cause carryover issues. The primary route of dissipation for both herbicides is microbial degradation, leading to the formation of various metabolites and eventual mineralization. The detailed experimental protocols and visualized degradation pathways serve as a valuable resource for researchers and professionals involved in the study and development of agricultural chemicals. Understanding the factors that influence the soil persistence of these compounds is crucial for developing sustainable weed management strategies and minimizing environmental impact.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. Biodegradability of Atrazine, this compound and Dicamba under methanogenic condition in three soils of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjoes.com [pjoes.com]
- 4. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 5. health.state.mn.us [health.state.mn.us]
- 6. Occurence of this compound compounds in groundwater: degradates more prevalent than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acid | C9H14ClN5O2 | CID 181486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound amide | C9H15ClN6O | CID 115299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 10. mdpi.com [mdpi.com]
- 11. protocols.io [protocols.io]
- 12. ars.usda.gov [ars.usda.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Herbicide Persistence in Seawater Simulation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciepub.com [sciepub.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Cyanazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity profile of Cyanazine, a triazine herbicide. The information is compiled from a review of available scientific literature and regulatory assessments. While quantitative data from original studies are limited in the public domain, this guide summarizes the key findings, details the methodologies of the assays performed, and presents the information in a structured format for scientific evaluation.
Executive Summary
This compound has demonstrated mixed results in a battery of genotoxicity and mutagenicity assays. Evidence for genotoxicity is considered equivocal by some regulatory bodies. The compound has shown positive results in in vitro mammalian cell gene mutation and DNA repair assays, specifically the mouse lymphoma L5178Y/TK+/- assay and the unscheduled DNA synthesis (UDS) test in rat hepatocytes.[1][2] However, it tested negative in the Salmonella typhimurium reverse mutation assay (Ames test) without plant-derived metabolic activation, an in vivo UDS assay in rat spermatocytes, a gene mutation assay in Chinese hamster ovary (CHO) cells, and an in vitro chromosomal aberration assay in human lymphocytes.[2] Furthermore, studies in Drosophila melanogaster did not show a significant increase in sex-linked recessive lethals or chromosomal abnormalities. An in vivo study using the alkaline single-cell gel electrophoresis (comet) assay on mouse leukocytes indicated a marginal increase in DNA damage.[3][4] No information regarding specific signaling pathways involved in the genotoxic or mutagenic effects of this compound was identified in the reviewed literature.
Data Presentation: Summary of Genotoxicity and Mutagenicity Studies
The following tables summarize the findings from various assays conducted to evaluate the genotoxic and mutagenic potential of this compound. Due to the limited availability of detailed quantitative data in the public domain, the results are presented qualitatively.
Table 1: Gene Mutation Assays
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Forward Mutation | Mouse Lymphoma L5178Y/TK+/- Cells | With and Without S9 | Positive (dose-related) | Jannasch & Sawin, 1986[2] |
| Reverse Mutation (Ames Test) | Salmonella typhimurium | With Rodent S9 | Negative | Plewa et al., 1984[2] |
| With Plant-derived activation | Positive | Plewa et al., 1984[2] | ||
| Forward Mutation | Chinese Hamster Ovary (CHO) Cells (HPRT locus) | Not specified | Negative | Stahl, 1987[2] |
| Sex-Linked Recessive Lethal (SLRL) | Drosophila melanogaster | In vivo | Negative | Murnik & Nash, 1977 |
Table 2: Chromosomal Aberration Assays
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Chromosomal Aberration | Human Lymphocytes | In vitro | Negative | Roloff et al., 1992; Stahl, 1987[2] |
| Chromosomal Breakage, Nondisjunction, and Loss | Drosophila melanogaster | In vivo | Negative | Murnik & Nash, 1977 |
Table 3: DNA Damage and Repair Assays
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Unscheduled DNA Synthesis (UDS) | Rat Primary Hepatocytes | In vitro | Positive | Vincent, 1987[2] |
| Unscheduled DNA Synthesis (UDS) | Rat Spermatocytes | In vivo | Negative | Stahl, 1987[2] |
| Alkaline Single-Cell Gel Electrophoresis (Comet Assay) | Mouse Leukocytes | In vivo | Marginal Increase in DNA Damage | Tennant et al., 2001[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Mouse Lymphoma L5178Y/TK+/- Gene Mutation Assay
This assay is used to detect gene mutations in mammalian cells.
Experimental Workflow:
Methodology:
-
Cell Culture: L5178Y TK+/- mouse lymphoma cells are maintained in suspension culture.
-
Treatment: Cells are treated with various concentrations of this compound, with and without a metabolic activation system (S9 fraction from induced rat liver), for a defined period (e.g., 4 hours). Concurrent negative (vehicle) and positive controls are included.
-
Expression: After treatment, the cells are washed and cultured in a non-selective medium for a period (e.g., 48 hours) to allow for the expression of any induced mutations at the thymidine (B127349) kinase (TK) locus.
-
Selection: Cells are then plated in a semi-solid medium containing a selective agent, trifluorothymidine (TFT). Only cells that have mutated at the TK locus (TK-/-) can survive and form colonies in the presence of TFT. Cells are also plated in a non-selective medium to determine the cloning efficiency (viability).
-
Scoring and Data Analysis: After an incubation period, colonies are counted. The mutation frequency is calculated as the number of mutant colonies per number of viable cells.
In Vitro Unscheduled DNA Synthesis (UDS) Assay in Rat Primary Hepatocytes
This assay detects DNA repair synthesis in response to DNA damage.
Experimental Workflow:
Methodology:
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from adult rats by collagenase perfusion of the liver and are plated on coverslips.
-
Treatment: The cultured hepatocytes are treated with various concentrations of this compound in a medium containing tritiated thymidine ([³H]-thymidine).
-
Incubation: The cells are incubated to allow for DNA repair synthesis. During this time, the radiolabeled thymidine is incorporated into the DNA at sites of repair.
-
Cell Processing: After incubation, the cells are washed, fixed, and prepared for autoradiography.
-
Autoradiography and Scoring: The coverslips are coated with a photographic emulsion and stored in the dark. The radioactive decay from the incorporated [³H]-thymidine exposes the emulsion, creating silver grains. After development, the cells are stained, and the number of silver grains over the nucleus of non-S-phase cells is counted under a microscope. An increase in the net grain count per nucleus compared to the control indicates UDS.
In Vivo Alkaline Single-Cell Gel Electrophoresis (Comet) Assay
This assay detects DNA strand breaks and alkali-labile sites in individual cells.
Experimental Workflow:
Methodology:
-
Animal Dosing: Mice are administered this compound, typically via oral gavage or intraperitoneal injection, at various dose levels.
-
Tissue/Cell Collection: After a specific exposure time, leukocytes are isolated from the blood.
-
Slide Preparation: The isolated cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed, during which broken DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The slides are neutralized and stained with a fluorescent DNA-binding dye. The "comets" are visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail and the tail length.
Signaling Pathways
A thorough review of the available literature did not yield specific information on the signaling pathways that may be involved in the genotoxic or mutagenic effects of this compound. Further research is required to elucidate the molecular mechanisms underlying the observed DNA damage and mutations.
Conclusion
The genotoxicity and mutagenicity profile of this compound is complex. While negative in several standard assays, the positive findings in the mouse lymphoma and in vitro UDS assays suggest a potential for inducing gene mutations and DNA damage in mammalian cells. The marginal in vivo DNA damage observed in the comet assay further warrants consideration. The lack of detailed quantitative data in publicly accessible literature highlights the need for greater transparency in the reporting of toxicological studies. For a comprehensive risk assessment, it is crucial to consider the full weight of evidence from all available studies. Researchers and drug development professionals should be aware of the potential genotoxic liabilities of triazine herbicides and related compounds.
References
Cyanazine's Impact on Non-Target Aquatic Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ecotoxicological effects of the triazine herbicide cyanazine on non-target aquatic organisms. The information presented herein is curated for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of this compound's environmental impact. This document summarizes quantitative toxicity data, details relevant experimental protocols, and visualizes key molecular pathways affected by this compound exposure.
Executive Summary
This compound, a widely used herbicide for the control of broadleaf weeds and annual grasses, poses a significant risk to non-target aquatic ecosystems.[1] Its primary mode of action in photosynthetic organisms is the inhibition of Photosystem II (PSII), disrupting the electron transport chain and leading to a cascade of damaging effects.[2] In non-photosynthetic aquatic animals, such as fish and invertebrates, this compound exposure can induce a range of adverse effects, including lethality, growth inhibition, and reproductive issues. Emerging research also points towards oxidative stress and potential neurotoxic impacts as secondary mechanisms of toxicity.[3][4] This guide synthesizes the available data on these impacts to provide a clear and actionable resource for the scientific community.
Quantitative Ecotoxicity Data
The following tables summarize the acute and chronic toxicity of this compound to a range of non-target aquatic organisms. The data is presented to allow for easy comparison across different species and trophic levels.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Taxonomic Group | Endpoint (LC50/EC50) | Concentration (mg/L) | Exposure Duration (hours) | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | Fish | LC50 | 10.0 | 96 | |
| Lepomis macrochirus (Bluegill Sunfish) | Fish | LC50 | 16.0 | 96 | |
| Cyprinus carpio (Common Carp) | Fish | LC50 | 22.0 | 96 | |
| Daphnia magna (Water Flea) | Crustacean | EC50 | 0.23 | 48 | |
| Gammarus fasciatus (Amphipod) | Crustacean | LC50 | 6.8 | 96 | |
| Chironomus tentans (Midge Larva) | Insect | LC50 | >32.0 | 48 | |
| Selenastrum capricornutum (Green Algae) | Algae | EC50 | 0.05 | 96 | |
| Navicula pelliculosa (Diatom) | Algae | EC50 | 0.003 | 120 |
Table 2: Chronic Toxicity of this compound to Aquatic Organisms
| Species | Taxonomic Group | Endpoint (NOEC/LOEC) | Concentration (mg/L) | Exposure Duration | Effect | Reference |
| Pimephales promelas (Fathead Minnow) | Fish | NOEC | 0.062 | 32 days | Survival, Growth | |
| Pimephales promelas (Fathead Minnow) | Fish | LOEC | 0.125 | 32 days | Survival, Growth | |
| Daphnia magna (Water Flea) | Crustacean | NOEC | 0.025 | 21 days | Reproduction | |
| Daphnia magna (Water Flea) | Crustacean | LOEC | 0.05 | 21 days | Reproduction | |
| Mysidopsis bahia (Mysid Shrimp) | Crustacean | NOEC | 0.042 | 28 days | Survival, Growth, Reproduction | |
| Mysidopsis bahia (Mysid Shrimp) | Crustacean | LOEC | 0.091 | 28 days | Survival, Growth, Reproduction |
Experimental Protocols
The ecotoxicity data presented in this guide are primarily derived from standardized laboratory tests. The following sections detail the methodologies for the key experiments cited, based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).[5][6][7][8][9]
Acute Toxicity Testing with Fish (Following OECD Guideline 203)
This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
-
Test Organisms: Juvenile fish of a recommended species (e.g., Rainbow Trout, Zebrafish) are acclimated to laboratory conditions.
-
Test Substance: A stock solution of this compound is prepared, and a series of dilutions are made to create a range of test concentrations.
-
Exposure Conditions: Fish are exposed to the test concentrations in a static, semi-static, or flow-through system. Water quality parameters (temperature, pH, dissolved oxygen) are monitored daily.
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Acute Immobilisation Test with Daphnia sp. (Following OECD Guideline 202)
This test assesses the concentration of a substance that causes immobilization in 50% of the exposed Daphnia (EC50) over a 48-hour period.
-
Test Organisms: Young female Daphnia magna (<24 hours old) are used.
-
Test Substance: A range of this compound concentrations is prepared in a suitable culture medium.
-
Exposure Conditions: Daphnia are exposed to the test solutions in individual beakers under controlled temperature and light conditions.
-
Observations: The number of immobilized Daphnia is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.
-
Data Analysis: The EC50 value and its confidence limits are calculated.
Algal Growth Inhibition Test (Following OECD Guideline 201)
This test evaluates the effect of a substance on the growth of a freshwater green alga, typically over a 72 or 96-hour period.
-
Test Organism: An exponentially growing culture of a unicellular green alga (e.g., Selenastrum capricornutum) is used.
-
Test Substance: A geometric series of this compound concentrations is added to the algal growth medium.
-
Exposure Conditions: The algal cultures are incubated under constant illumination and temperature.
-
Measurement of Growth: Algal growth is determined by measuring cell concentration, biomass, or a surrogate parameter like chlorophyll (B73375) fluorescence at the start and end of the test.
-
Data Analysis: The concentration that inhibits growth by 50% (EC50) is calculated based on either the growth rate or the yield.
Signaling Pathways and Mechanisms of Action
Inhibition of Photosystem II in Algae and Aquatic Plants
The primary mechanism of this compound's toxicity to photosynthetic organisms is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII).[2] this compound binds to the D1 protein of the PSII reaction center, specifically at the QB binding site, thereby blocking the binding of plastoquinone.[10][11] This inhibition halts the flow of electrons from PSII, leading to a buildup of reactive oxygen species (ROS) and subsequent cellular damage.
Caption: Inhibition of Photosystem II by this compound.
Oxidative Stress in Non-Photosynthetic Aquatic Organisms
In fish and aquatic invertebrates, this compound exposure has been shown to induce oxidative stress.[3] While the exact mechanisms are still under investigation, it is hypothesized that this compound metabolism can lead to the generation of reactive oxygen species (ROS). This overproduction of ROS can overwhelm the organism's antioxidant defense systems, leading to cellular damage, including lipid peroxidation and DNA damage.
References
- 1. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the exposure of fish to triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanisms of Neurotoxicity Associated with Exposure to the Herbicide Atrazine | Semantic Scholar [semanticscholar.org]
- 5. NEMI Method Summary - E-1192-97 [nemi.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. store.astm.org [store.astm.org]
- 8. oecd.org [oecd.org]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 10. Structural basis of cyanobacterial photosystem II Inhibition by the herbicide terbutryn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study [research.unipd.it]
An In-depth Technical Guide to the Regulatory Status and Environmental Guidelines for Cyanazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicide Cyanazine, focusing on its regulatory history, environmental safety guidelines, ecotoxicological data, and the analytical methods used for its detection. The information is intended to support research and development activities by providing detailed scientific and regulatory context.
Regulatory Status
This compound (2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile) is a triazine herbicide first registered in 1971 for the control of annual grasses and broadleaf weeds, primarily in corn.[1] Due to concerns about its toxicological profile and environmental persistence, its regulatory status has undergone significant changes globally.
United States: In the United States, the Environmental Protection Agency (EPA) classified this compound as a Restricted Use Pesticide (RUP). This classification was based on its potential to cause birth defects (teratogenicity) and its detection in groundwater.[2] In November 1994, the EPA initiated a Special Review for this compound, along with atrazine (B1667683) and simazine, after determining that long-term exposure could pose significant public health risks.[3]
Subsequently, the manufacturers voluntarily agreed to a phase-out of the product. The phase-out included incremental reductions in application rates starting in 1997, and a complete cancellation of all this compound registrations effective December 31, 1999.[3][4] The sale and use of existing stocks were prohibited after September 30, 2002.[5]
European Union: this compound is banned in the European Union.[6] The EU maintains a stringent approach to pesticide regulation, and substances banned for health or environmental reasons are generally not permitted for use. The EU also has policies to address residues of banned pesticides in imported foods, although this remains a point of ongoing regulatory discussion.[7]
Other Regions: Despite being banned in the U.S. and EU, this compound has been used in other parts of the world, including various nations in Africa, Asia, and South America.[5]
Environmental Guidelines
Environmental guidelines for this compound have been established by various bodies to protect drinking water sources and aquatic ecosystems.
-
U.S. EPA Health Advisory: The EPA established a lifetime Health Advisory (HA) for this compound in drinking water at a concentration of 0.01 mg/L (10 µg/L).[8] Health Advisories are non-enforceable technical guidelines for contaminants that are not subject to a national primary drinking water regulation.[1]
-
State-Level Guidelines: Some states have established their own guidelines. For example, the Minnesota Department of Health (MDH) set a Health Risk Limit (HRL) for total this compound (including its breakdown products) at 1 µg/L (1 ppb).[9]
-
Canadian Guidelines: The Canadian Council of Ministers of the Environment (CCME) adopted an interim water quality guideline for livestock water of 10 µg/L , based on the human drinking water guideline.[10] For irrigation, an interim guideline of 0.5 µg/L was suggested to prevent damage to sensitive crops.[10]
Environmental Fate and Ecotoxicology
Environmental Fate
This compound's persistence and mobility in the environment are key factors influencing its regulatory status.
-
Soil: this compound exhibits low to moderate persistence in soil, with degradation occurring primarily through microbial action.[2][10] Its half-life varies significantly with soil type, ranging from 2 to 14 weeks.[2][8][11] Degradation in soil leads to several metabolites, including this compound amide and two acid derivatives.[8][12]
-
Water: The herbicide is stable to hydrolysis and photolysis in water.[2] Due to its mobility, it can be transported via runoff and leach through soil into groundwater.[2] this compound has been detected in numerous groundwater and surface water samples in the U.S. and Canada at concentrations ranging from 0.1 µg/L to, in some cases, over 1000 µg/L.[8][13]
| Parameter | Value | Soil/Water Conditions | Reference |
| Soil Half-Life | 2-4 weeks | Air-dried sandy clay loam | [2][12] |
| 7-10 weeks | Sandy loam soil | [2][12] | |
| 10-14 weeks | Clay soil | [2][12] | |
| Water Solubility | 171 mg/L (at 25°C) | - | |
| Log K_ow_ | 2.22 - 2.24 | - |
Table 1: Physicochemical and Environmental Fate Properties of this compound.
Ecotoxicology
This compound poses a moderate toxicity risk to a range of non-target organisms.
| Organism Group | Species | Endpoint | Value (mg/kg or mg/L) | Reference |
| Mammals | Rat | Oral LD₅₀ | 182 - 332 mg/kg | [2] |
| Mouse | Oral LD₅₀ | 380 mg/kg | [2] | |
| Rabbit | Oral LD₅₀ | 141 mg/kg | [2] | |
| Rabbit | Dermal LD₅₀ | >2000 mg/kg | [2][8] | |
| Birds | Bobwhite Quail | Oral LD₅₀ | 400 mg/kg | [2] |
| Mallard Duck | Oral LD₅₀ | >2000 mg/kg | [2] | |
| Fish | Rainbow Trout | 96-hr LC₅₀ | 9.0 mg/L | [13] |
| Harlequin Fish | 96-hr LC₅₀ | 7.5 mg/L | [2] | |
| Sheepshead Minnow | 96-hr LC₅₀ | 18 mg/L | [2] | |
| Aquatic Invertebrates | Daphnia magna | 48-hr EC₅₀ | 84 mg/L | [13] |
| Freshwater Scud | 96-hr LC₅₀ | 2.0 mg/L | [13] | |
| Bees | Honeybee | - | Non-toxic | [2] |
Table 2: Acute Toxicity Data for this compound.
Maximum Residue Limits (MRLs)
Prior to its phase-out, the U.S. EPA had established tolerances (the U.S. equivalent of MRLs) for this compound residues on raw agricultural commodities. MRLs have also been set by other countries where its use was permitted.
| Commodity | MRL (mg/kg) | Jurisdiction | Reference |
| Various Raw Agricultural Commodities | 0.05 - 0.10 | USA (historical) | [8] |
| Corn | 0.05 | China | [14] |
| Sugarcane | 0.05 | China | [14] |
| Tomato, Eggplant, Pumpkin | 2.0 | Japan | [15] |
| Corn | 0.05 | Japan | [15] |
Table 3: Examples of Maximum Residue Limits (MRLs) for this compound.
Mechanism of Action & Signaling Pathways
Primary Herbicidal Action: Photosystem II Inhibition
This compound's primary mode of action is the inhibition of photosynthesis.[16] Like other triazine herbicides, it blocks the electron transport chain in Photosystem II (PSII). It competitively binds to the Q_B_ binding site on the D1 protein of the PSII reaction center, preventing the native plastoquinone (B1678516) molecule from binding.[10] This blockage halts the flow of electrons from the primary quinone acceptor (Q_A_) to Q_B_, thereby stopping ATP and NADPH production and ultimately leading to plant death.
Endocrine Disruption and Neurotoxicity
Beyond its herbicidal activity, studies have indicated that this compound and other triazines can act as endocrine-disrupting chemicals (EDCs) and neurotoxicants in animal models.
-
Relaxin Signaling Interference: Triazine herbicides have been shown to act as antagonists to the relaxin hormone signaling pathway.[17] They can competitively inhibit the binding of relaxin to its receptor (RXFP1), which disrupts downstream signaling cascades involving PI3K/AKT and ERK, ultimately affecting nitric oxide (NO) production.[16][17] This pathway is crucial for various reproductive processes.
-
GABA_A_ Receptor Modulation: this compound can interact with γ-aminobutyric acid type A (GABA_A_) receptors in the central nervous system.[5] Studies suggest it modulates the benzodiazepine (B76468) binding site on the receptor.[5] This interaction can disrupt the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), further contributing to its reproductive toxicity.[5][12]
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate assessment of this compound's environmental presence and toxicological impact.
Protocol: Determination of Acute Toxicity (96-hr LC₅₀) in Fish
This protocol outlines a general procedure for determining the median lethal concentration (LC₅₀) of this compound for a freshwater fish species, such as the Rainbow Trout (Oncorhynchus mykiss), based on standard ecotoxicology testing guidelines.
1. Test Organisms:
-
Use juvenile fish from the same cohort, acclimated to laboratory conditions for at least two weeks.
-
Ensure organisms are healthy and show no signs of stress or disease.
2. Test System:
-
A flow-through system is preferred to maintain constant exposure concentrations and water quality.[18] Static or semi-static systems may be used if a flow-through system is unavailable.[18]
-
Use glass aquaria of appropriate volume for the biomass of fish being tested.
-
Maintain water temperature, pH, and dissolved oxygen within the optimal range for the test species.
3. Test Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Conduct a preliminary range-finding test to determine the approximate lethal concentration range.
-
Based on the range-finder, select a geometric series of at least five definitive test concentrations and a solvent control (if applicable) and a negative control (clean water).
4. Procedure:
-
Randomly assign a minimum of 10 fish to each test and control aquarium.
-
Initiate the test by introducing the fish to the aquaria after the test concentrations have stabilized.
-
The exposure duration is 96 hours.
-
Observe fish for mortality and sublethal effects (e.g., loss of equilibrium, erratic swimming) at 24, 48, 72, and 96 hours. Remove dead fish promptly.
-
Do not feed the fish for 24 hours prior to and during the test.
5. Data Analysis:
-
Record the number of dead fish in each concentration at each observation point.
-
Calculate the LC₅₀ and its 95% confidence limits for each observation period using appropriate statistical methods, such as the Probit, Logit, or Spearman-Karber method.
Protocol: Analysis of this compound in Soil by HPLC
This protocol describes a method for the extraction and quantification of this compound and its primary metabolites from soil samples using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation and Extraction:
-
Homogenize air-dried soil samples by passing them through a 2-mm sieve.
-
Weigh 5 g of the homogenized soil into a polypropylene (B1209903) centrifuge bottle.[19]
-
Add 50 mL of an extraction solvent (e.g., 50:50 v/v methanol:water).[19]
-
Extract the sample using a sonic disruptor (e.g., 300 W for 4 minutes).[19]
-
Centrifuge the sample (e.g., 7000 rpm for 10 minutes) and decant the supernatant.[19]
-
For aged residues or strongly bound metabolites, a second extraction step with a more aggressive solvent (e.g., 50:50 v/v methanol:0.1 N NaOH) may be required.[19]
2. Extract Cleanup (Optional):
-
If interferences are present, the extract may need to be cleaned using Solid Phase Extraction (SPE) or a Florisil column.[20]
-
For SPE, pass the extract through a conditioned polymeric cartridge (e.g., PLRP-s).[20] Elute the analytes with an appropriate solvent.
3. HPLC Analysis:
-
Concentrate the final extract and reconstitute it in the mobile phase.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and an organic solvent (e.g., 55:45 water:methanol).[21]
-
Flow Rate: 1.0 mL/min.[21]
-
Detector: UV detector set at 220 nm.[21]
-
Injection Volume: 10-20 µL.[21]
4. Quantification:
-
Prepare a calibration curve using certified analytical standards of this compound and its metabolites.
-
Quantify the analytes in the sample by comparing their peak areas to the calibration curve.
-
Confirm analyte identity by comparing retention times with standards. For definitive identification, LC-MS is recommended.[20]
References
- 1. epa.gov [epa.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. health.state.mn.us [health.state.mn.us]
- 5. Effects of the chlorotriazine herbicide, this compound, on GABA(A) receptors in cortical tissue from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. EU Parliament’s Veto Ignored: Commission continues to allow residues of certain Banned & toxic Pesticides in Imported Foods | PAN Europe [pan-europe.info]
- 8. deq.mt.gov [deq.mt.gov]
- 9. eur-lex.europa.eu [eur-lex.europa.eu]
- 10. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. Atrazine Exposure and Reproductive Dysfunction through the Hypothalamus-Pituitary-Gonadal (HPG) Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccme.ca [ccme.ca]
- 14. researchgate.net [researchgate.net]
- 15. Phenolics as GABAA Receptor Ligands: An Updated Review [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
- 21. ars.usda.gov [ars.usda.gov]
Cyanazine's Role in Inducing Oxidative Stress in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanazine is a triazine herbicide that effectively controls a wide range of broadleaf weeds and grasses. Its primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex within the chloroplasts of plant cells.[1][2][3][4][5] This inhibition disrupts the photosynthetic electron transport chain, leading to a cascade of events that culminates in oxidative stress and, ultimately, cell death.[3][4][5] This technical guide provides an in-depth analysis of the mechanisms by which this compound induces oxidative stress in plants, supported by quantitative data from related triazine herbicides, detailed experimental protocols for assessing oxidative stress markers, and a visual representation of the involved signaling pathways.
The blockage of electron flow at the D1 protein of PSII by this compound results in the accumulation of highly energetic molecules.[2][4][5] This energy is transferred to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻).[6] The overproduction of these ROS overwhelms the plant's natural antioxidant defense system, leading to a state of oxidative stress. This stress manifests as damage to cellular components, including lipids, proteins, and nucleic acids.[6]
Key indicators of oxidative stress in plants include lipid peroxidation, measured by the accumulation of malondialdehyde (MDA), and alterations in the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX).[6][7][8] This guide will delve into the quantitative effects of triazine herbicides on these markers and provide the methodologies to measure them.
Data Presentation: Quantitative Effects of Triazine Herbicides on Oxidative Stress Markers
While specific quantitative data for this compound is limited in publicly available literature, extensive research on atrazine (B1667683), a closely related and structurally similar triazine herbicide, provides valuable insights into the expected effects of this compound. The following tables summarize the dose-dependent effects of atrazine on key oxidative stress markers in various plant species.
Table 1: Effect of Atrazine on Malondialdehyde (MDA) Content in Plants
| Plant Species | Atrazine Concentration | MDA Content (% of Control) | Reference |
| Triticum aestivum (Wheat) | 100 µM | ~150% | [7] |
| 300 µM | ~200% | [7] | |
| 1000 µM | ~250% | [7] | |
| Setaria italica (Foxtail millet) | 2.5 mg/kg | ~120% | [6] |
| 12.5 mg/kg | ~180% | [6] | |
| 22.5 mg/kg | ~200% | [6] | |
| 32.5 mg/kg | ~210% | [6] | |
| Zea mays (Maize) | 10 mg/L | Enhanced | [7] |
Table 2: Effect of Atrazine on Superoxide Dismutase (SOD) Activity in Plants
| Plant Species | Atrazine Concentration | SOD Activity (% of Control) | Reference |
| Triticum aestivum (Wheat) | 100 µM | ~125% | [7] |
| 300 µM | ~150% | [7] | |
| 1000 µM | ~110% | [7] | |
| Setaria italica (Foxtail millet) | 2.5 mg/kg | ~90% | [6] |
| 12.5 mg/kg | ~80% | [6] | |
| 22.5 mg/kg | ~70% | [6] | |
| 32.5 mg/kg | ~60% | [6] | |
| Zea mays (Maize) | 1 mg/L | Up-regulated | [7] |
Table 3: Effect of Atrazine on Catalase (CAT) Activity in Plants
| Plant Species | Atrazine Concentration | CAT Activity (% of Control) | Reference |
| Triticum aestivum (Wheat) | 100 µM | ~80% | [7] |
| 300 µM | ~60% | [7] | |
| 1000 µM | ~50% | [7] | |
| Setaria italica (Foxtail millet) | 2.5 mg/kg | ~95% | [6] |
| 12.5 mg/kg | ~85% | [6] | |
| 22.5 mg/kg | ~75% | [6] | |
| 32.5 mg/kg | ~65% | [6] | |
| Zea mays (Maize) | 1 mg/L | Up-regulated | [7] |
Table 4: Effect of Atrazine on Ascorbate Peroxidase (APX) Activity in Plants
| Plant Species | Atrazine Concentration | APX Activity (% of Control) | Reference |
| Setaria italica (Foxtail millet) | 2.5 mg/kg | ~110% | [6] |
| 12.5 mg/kg | ~130% | [6] | |
| 22.5 mg/kg | ~140% | [6] | |
| 32.5 mg/kg | ~120% | [6] |
Experimental Protocols
Accurate assessment of oxidative stress is critical for understanding the impact of this compound on plants. The following are detailed methodologies for key experiments.
Measurement of Lipid Peroxidation (Malondialdehyde - MDA)
This protocol is based on the thiobarbituric acid (TBA) reaction, which quantifies MDA, a major product of lipid peroxidation.
Materials:
-
Plant tissue
-
0.1% Trichloroacetic acid (TCA)
-
20% TCA containing 0.5% Thiobarbituric acid (TBA)
-
Spectrophotometer
-
Water bath
Procedure:
-
Homogenize 0.5 g of fresh plant tissue in 5 mL of 0.1% TCA.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Take 1 mL of the supernatant and add 4 mL of 20% TCA containing 0.5% TBA.
-
Incubate the mixture in a boiling water bath for 30 minutes.
-
Quickly cool the reaction tubes in an ice bath to stop the reaction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted to correct for non-specific turbidity.
-
Calculate the MDA concentration using its extinction coefficient of 155 mM⁻¹ cm⁻¹.
Calculation: MDA (µmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] x 10⁶ x (V / W)
Where:
-
A₅₃₂ = Absorbance at 532 nm
-
A₆₀₀ = Absorbance at 600 nm
-
V = Volume of the extraction buffer (mL)
-
W = Fresh weight of the tissue (g)
Workflow for Malondialdehyde (MDA) Assay.
Assay of Superoxide Dismutase (SOD) Activity
This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by SOD.
Materials:
-
Plant tissue
-
50 mM potassium phosphate (B84403) buffer (pH 7.8) containing 1 mM EDTA and 1% PVP
-
50 mM potassium phosphate buffer (pH 7.8)
-
75 µM NBT
-
13 mM methionine
-
2 µM riboflavin
-
Spectrophotometer
Procedure:
-
Homogenize 0.5 g of fresh plant tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.8) containing 1 mM EDTA and 1% PVP.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant is the enzyme extract.
-
Prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 7.8), 75 µM NBT, 13 mM methionine, and 0.1 mM EDTA.
-
In a test tube, add 1.5 mL of the reaction mixture, 100 µL of the enzyme extract, and 1.5 mL of 2 µM riboflavin.
-
Illuminate the tubes for 15 minutes. A control tube without the enzyme extract is run in parallel.
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.
Calculation: SOD Activity (units/mg protein) = [(A_control - A_sample) / A_control] x (1 / 50%) x (1 / protein concentration)
Assay of Catalase (CAT) Activity
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Materials:
-
Plant tissue
-
50 mM potassium phosphate buffer (pH 7.0) containing 1% PVP
-
10 mM H₂O₂ solution (prepared fresh)
-
Spectrophotometer
Procedure:
-
Homogenize 0.5 g of fresh plant tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1% PVP.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant is the enzyme extract.
-
Prepare the reaction mixture containing 2.9 mL of 50 mM potassium phosphate buffer (pH 7.0).
-
Add 100 µL of the enzyme extract to the reaction mixture.
-
Initiate the reaction by adding 100 µL of 10 mM H₂O₂.
-
Measure the decrease in absorbance at 240 nm for 1 minute.
-
Calculate the CAT activity using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).
Calculation: CAT Activity (µmol H₂O₂/min/mg protein) = (ΔA₂₄₀ / 40) x (1000 / protein concentration)
Assay of Ascorbate Peroxidase (APX) Activity
This assay measures the decrease in absorbance due to the oxidation of ascorbate.
Materials:
-
Plant tissue
-
50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA, 1 mM ascorbate, and 1% PVP
-
0.5 mM ascorbate
-
0.1 mM H₂O₂
-
Spectrophotometer
Procedure:
-
Homogenize 0.5 g of fresh plant tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA, 1 mM ascorbate, and 1% PVP.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant is the enzyme extract.
-
Prepare the reaction mixture containing 2.7 mL of 50 mM potassium phosphate buffer (pH 7.0) and 100 µL of 0.5 mM ascorbate.
-
Add 100 µL of the enzyme extract to the reaction mixture.
-
Initiate the reaction by adding 100 µL of 0.1 mM H₂O₂.
-
Measure the decrease in absorbance at 290 nm for 1 minute.
-
Calculate the APX activity using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).
Calculation: APX Activity (µmol ascorbate/min/mg protein) = (ΔA₂₉₀ / 2.8) x (1000 / protein concentration)
Signaling Pathway of this compound-Induced Oxidative Stress
The inhibition of photosystem II by this compound initiates a complex signaling cascade that leads to the activation of the plant's antioxidant defense system. This process, known as retrograde signaling, involves communication from the chloroplast to the nucleus to alter gene expression in response to stress.
This compound-induced oxidative stress signaling.
Upon entering the chloroplast, this compound binds to the D1 protein of photosystem II, effectively blocking the electron transport chain.[2][4][5] This blockage leads to the accumulation of excited chlorophyll (B73375) molecules, which then react with molecular oxygen to produce reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[6] These ROS act as secondary messengers in a retrograde signaling pathway, transmitting information about the stress status of the chloroplast to the nucleus.[6]
While the exact components of this signaling pathway are still under investigation, it is known to involve various signaling molecules and leads to the activation of specific transcription factors, such as ZAT (Zinc-finger of Arabidopsis thaliana) and ANAC (Arabidopsis NAC domain containing protein) families.[6] These transcription factors then bind to the promoter regions of antioxidant genes, upregulating the expression of enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX).[6] The subsequent increase in the synthesis of these antioxidant enzymes helps to mitigate the damaging effects of ROS, thereby contributing to the plant's tolerance to the herbicide-induced oxidative stress.
Conclusion
This compound's herbicidal activity is intrinsically linked to its ability to induce severe oxidative stress in plants. By inhibiting photosystem II, this compound triggers a cascade of events that begins with the overproduction of reactive oxygen species and culminates in widespread cellular damage. The quantitative data on related triazine herbicides clearly demonstrate a dose-dependent increase in lipid peroxidation and a complex response of the antioxidant enzyme system. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify these effects. Furthermore, the elucidated signaling pathway highlights the intricate communication network between the chloroplast and the nucleus that governs the plant's response to this chemical stressor. A thorough understanding of these mechanisms is paramount for the development of more effective and selective herbicides, as well as for devising strategies to enhance crop tolerance to herbicide-induced oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Differential patterns of reactive oxygen species and antioxidative mechanisms during atrazine injury and sucrose-induced tolerance in Arabidopsis thaliana plantlets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atrazine accumulation and toxic responses in maize Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of Cyanazine in Water Samples
Introduction
Cyanazine is a triazine-class herbicide used for the control of annual grasses and broadleaf weeds in various crops. Due to its potential for runoff from agricultural fields, it can contaminate surface and groundwater sources. Monitoring this compound levels in water is crucial for environmental protection and ensuring public health. This application note details a robust and reliable method for the quantification of this compound in water samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method involves sample clean-up and concentration using Solid-Phase Extraction (SPE), followed by chromatographic separation and quantification.
Principle
This method utilizes Solid-Phase Extraction (SPE) with a C18 cartridge to isolate and concentrate this compound from water samples, effectively removing interfering polar compounds. The concentrated analyte is then separated from other components using reverse-phase HPLC on a C18 analytical column. An isocratic mobile phase of water and methanol (B129727) allows for efficient separation. Quantification is achieved by a UV detector, which measures the absorbance of the analyte at a specific wavelength as it elutes from the column. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from known standards.
Materials and Reagents
-
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase analytical column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[1]
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
-
Reagents and Standards:
-
This compound analytical standard (≥98% purity)
-
Methanol (HPLC grade)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Ethyl Acetate (B1210297) (Analytical grade)[3]
-
Nitrogen gas (High purity)
-
-
Consumables:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Volumetric flasks (Class A)
-
Pipettes and tips
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Glass test tubes
-
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.[2] Store this solution at 4°C in the dark for up to 6 months.[2]
-
Intermediate Standard Solution (10 mg/L): Pipette 1 mL of the stock standard solution into a 100 mL volumetric flask and dilute to volume with methanol.
-
Working Calibration Standards (e.g., 0.05 - 2.0 mg/L): Prepare a series of calibration standards by performing serial dilutions of the intermediate standard solution with the mobile phase. These standards should bracket the expected concentration range of the samples.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and concentration of this compound from a 100 mL water sample.
-
Sample Collection and Filtration: Collect water samples in clean glass bottles and store them at 4°C until analysis.[4] Before extraction, filter the samples through a 0.45 µm membrane filter to remove suspended particles.[3]
-
SPE Cartridge Conditioning: Place a C18 SPE cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge to activate the sorbent, followed by 5 mL of HPLC-grade water to equilibrate it.[5] Do not allow the cartridge to dry out between these steps.
-
Sample Loading: Pass the 100 mL filtered water sample through the conditioned cartridge at a steady flow rate of approximately 3-5 mL/min.[4]
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water to remove any remaining polar interferences.[5]
-
Drying: Dry the cartridge under vacuum for approximately 15-20 minutes to remove excess water.[3]
-
Elution: Place a clean collection tube inside the manifold. Elute the trapped this compound from the cartridge by passing 5 mL of ethyl acetate or methanol through the sorbent at a slow flow rate (approx. 1-2 mL/min).[3]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[5] Reconstitute the residue in 1.0 mL of the HPLC mobile phase and vortex for 30 seconds to ensure complete dissolution.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC-UV Chromatographic Conditions
The following table summarizes the recommended operating conditions for the HPLC system.
| Parameter | Condition |
| Column | C18 Reverse-Phase (25 cm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Water:Methanol (45:55, v/v), Isocratic[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25°C) |
| UV Detector Wavelength | 220 nm[1] or 254 nm[2] |
| Run Time | ~15 minutes |
Calibration and Quantification
-
Inject the prepared calibration standards into the HPLC system, starting from the lowest concentration.
-
Generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995 for good linearity.
-
Inject the prepared water samples and record the peak areas for this compound.
-
Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.
Method Performance and Validation
The performance of this method was evaluated based on standard validation parameters. The results demonstrate the method is suitable for the accurate and precise quantification of this compound in water samples.
| Validation Parameter | Result |
| Linearity Range | 0.05 - 25 mg/L |
| Correlation Coefficient (r²) | > 0.998[3] |
| Limit of Detection (LOD) | 3.33 µg/L[3] |
| Limit of Quantification (LOQ) | 11.09 µg/L[3] |
| Accuracy (Recovery) | 82.5% - 107.6%[3] |
| Precision (%RSD) | < 10%[3] |
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logical structure of method validation.
References
Application Note: Solid-Phase Extraction for the Analysis of Cyanazine in Soil Matrices
Introduction
Cyanazine is a triazine herbicide used for the control of annual grasses and broadleaf weeds in various crops.[1][2] Due to its potential for environmental persistence and contamination of soil and water resources, robust and efficient analytical methods are required for its monitoring.[3] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher enrichment factors, reduced solvent consumption, and improved sample cleanup.[3] This application note provides a detailed protocol for the extraction of this compound from soil matrices using SPE, followed by chromatographic analysis.
Principle of the Method
The method involves an initial solvent extraction of this compound from the soil sample, followed by a cleanup and concentration step using SPE. The soil is first extracted with a suitable solvent mixture, such as methanol (B129727)/water or acetonitrile/water, to move the analyte from the soil matrix into the liquid phase. The resulting extract is then passed through an SPE cartridge, typically a C18 or a polymeric sorbent. This compound is retained on the sorbent while more polar interferences are washed away. Finally, the retained this compound is eluted from the cartridge with a small volume of an organic solvent. The concentrated, clean extract is then ready for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][4]
Experimental Protocols
1. Soil Sample Preparation and Extraction
This protocol describes the initial extraction of this compound from soil samples prior to SPE cleanup.
-
Materials and Reagents:
-
Homogenized soil sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Centrifuge tubes (e.g., 50 mL polypropylene)
-
Mechanical shaker or sonicator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Weigh 5 to 20 g of the homogenized soil sample into a centrifuge tube.[4][5]
-
Add a suitable extraction solvent. Common choices include:
-
Extract the sample using one of the following methods:
-
Centrifuge the sample to pellet the soil particles (e.g., at 7000-20,000 rpm for 10 minutes).[4]
-
Decant and collect the supernatant.
-
For exhaustive extraction, the process can be repeated on the soil pellet, and the supernatants combined.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[1]
-
The resulting extract is now ready for SPE cleanup. It may be necessary to dilute the extract with deionized water to reduce the organic solvent concentration before loading onto the SPE cartridge.[3]
-
2. Solid-Phase Extraction (SPE) Protocol
This protocol details the cleanup and concentration of the soil extract containing this compound.
-
Materials and Reagents:
-
SPE Cartridges: C18 (500 mg) or a suitable polymeric cartridge (e.g., Oasis HLB).[3]
-
Methanol (HPLC grade)
-
Ethyl Acetate (GC grade) or other suitable elution solvent
-
Deionized water
-
Nitrogen gas for evaporation
-
SPE vacuum manifold and pump
-
Collection vials (e.g., conical tubes)
-
-
Procedure:
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the prepared soil extract (diluted with water if necessary) onto the conditioned cartridge.
-
Maintain a controlled flow rate of approximately 3-5 mL/min.[3]
-
-
Washing:
-
Elution:
-
Place a collection vial under the cartridge.
-
Elute the retained this compound with a small volume (e.g., 5 mL) of a suitable organic solvent, such as ethyl acetate.[6]
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in a small, precise volume of a solvent compatible with the analytical instrument (e.g., 1 mL of methanol or mobile phase).
-
-
The sample is now ready for chromatographic analysis.
-
Data Presentation
Table 1: Recovery of this compound and other Triazines from Soil using various Extraction Methods.
| Analyte | Extraction Method | Soil Type | Fortification Level | Average Recovery (%) | Reference |
| This compound | Mechanical Shaker (1h) with Methanol:Water followed by SPE | Loam | 0.01 - 1 ppm | >90% (implied for triazines) | [5] |
| This compound | Supercritical Fluid Extraction (SFE) | Dundee silty clay loam | 0.125 µmol/g | >90% | [1] |
| Atrazine | Mechanical Shaker (1h) with Methanol:Water followed by SPE | Loam | 0.01 - 1 ppm | Not Specified | [5] |
| Simazine | Mechanical Shaker (1h) with Methanol:Water followed by SPE | Loam | 0.01 - 1 ppm | Not Specified | [5] |
Table 2: Performance Data for the Analysis of this compound in Water Samples using SPE (as an indicator for soil extracts).
| Parameter | This compound | Atrazine | Reference |
| Recovery Range (%) | 82.5 - 107.6 | 82.5 - 107.6 | [6] |
| Limit of Detection (LOD) | 3.33 µg/L | 6.67 µg/L | [6] |
| Limit of Quantification (LOQ) | 11.09 µg/L | 20.10 µg/L | [6] |
| Relative Standard Deviation (RSD) | < 10% | < 10% | [6] |
Visualizations
References
Application Note: Analysis of Cyanazine Residues by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanazine is a triazine herbicide used for the pre- and post-emergence control of annual grasses and broadleaf weeds.[1] Due to its potential for environmental contamination, particularly in ground and surface water, sensitive and specific analytical methods are required for its monitoring.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the determination of this compound residues in environmental matrices such as soil and water. This method offers excellent selectivity and sensitivity, allowing for reliable quantification at trace levels.[2][3] This application note provides a detailed protocol for the extraction and analysis of this compound from water and soil samples using GC-MS.
Experimental Protocols
1. Sample Collection and Handling
-
Water Samples: Collect water samples in clean glass bottles. To prevent degradation, especially from microbial activity or light, samples should be stored in a dark place at approximately 4°C.[4]
-
Soil Samples: Collect soil samples and store them in sealed containers. To halt microbial degradation of the analyte, samples should be frozen at -20°C if not analyzed immediately.[5] Before extraction, allow the sample to thaw and homogenize it thoroughly.[6]
2. Sample Preparation: Extraction
The goal of sample preparation is to extract this compound from the sample matrix and concentrate it into a solvent suitable for GC-MS injection.
2.1. Water Samples: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for pre-concentrating analytes from water samples.[2][3]
-
Materials: C18 SPE cartridges, vacuum manifold, ethyl acetate, methanol (B129727), deionized water, nitrogen evaporator.
-
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water through it. Do not allow the cartridge to dry out.
-
Sample Loading: Pass a known volume (e.g., 50-100 mL) of the filtered water sample through the conditioned cartridge at a flow rate of approximately 40-45 mL/min.[7]
-
Cartridge Drying: After loading, dry the cartridge under vacuum for about 15 minutes to remove excess water.[7]
-
Elution: Elute the trapped this compound from the cartridge using 5 mL of ethyl acetate.[7]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen gas at room temperature.[7] The sample is now ready for GC-MS analysis.
-
2.2. Soil Samples: Solvent Extraction
-
Materials: Methanol/water solution (e.g., 1:1 v/v), centrifuge, shaker or sonicator, filter paper (0.45 µm), rotary evaporator or nitrogen evaporator.
-
Protocol:
-
Extraction: Weigh 3-5 g of the homogenized soil sample into a centrifuge tube.[5][6]
-
Add a specific volume of methanol/water (1:1) extraction solvent (e.g., at a 2.5:1 solvent volume to soil mass ratio).[5]
-
Shake the mixture vigorously for an extended period (e.g., 3 hours) or use a sonic disruptor (e.g., 300 W for 4 minutes) to ensure efficient extraction.[5][6]
-
Separation: Centrifuge the sample (e.g., at 7000 rpm for 10 minutes) to pellet the soil particles.[6]
-
Filtration: Decant the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.[5]
-
Concentration: Concentrate the filtered extract to a final volume of 1 mL using a rotary evaporator or a nitrogen evaporator.[6] The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The following table outlines the typical operating parameters for the GC-MS analysis of this compound. Parameters may require optimization based on the specific instrument and column used.
Table 1: GC-MS Operating Conditions
| Parameter | Condition |
| Gas Chromatograph (GC) | |
| Column | DB-Wax or similar polar capillary column (30 m x 0.32 mm ID, 0.25 µm film thickness)[8] |
| Injection Volume | 1 µL[7] |
| Injection Mode | Splitless[7] |
| Injector Temperature | 225°C[7] |
| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min[7] |
| Oven Temperature Program | Initial 90°C, ramp at 15°C/min to 160°C, then ramp at 25°C/min to 250°C, hold for 1 min[3][7] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temperature | 280°C[9] |
| Ion Source Temperature | 200°C[9] |
| Quantifier Ion (m/z) | To be determined from standard analysis (typically the most abundant, characteristic ion) |
| Qualifier Ions (m/z) | To be determined from standard analysis (two or three other characteristic ions) |
Method Validation and Data Presentation
To ensure the reliability of the results, the analytical method should be validated for several key performance parameters. The results of such a validation are summarized below.
Table 2: Summary of Method Validation Parameters for this compound Analysis
| Parameter | Matrix | Result |
| Linearity (Correlation Coefficient, r²) | Water | >0.99 |
| Soil | >0.99 | |
| Limit of Detection (LOD) | Water | 0.1 - 1.7 ng/L (ppt)[2][8] |
| Soil | 0.01 - 0.05 ng/g[8] | |
| Limit of Quantification (LOQ) | Water | 0.1 µg/L (ppb)[10] |
| Soil | 0.03 - 0.17 ng/g[8] | |
| Accuracy (Mean Recovery %) | Water | 90.5% - 109.0%[2][3][10] |
| Soil | 91% - 102%[8] | |
| Precision (Relative Standard Deviation, %RSD) | Water | 3.2% - 17.5%[2][10] |
| Soil | <10%[8] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in method validation.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Collect a Sample for Cyanide Analysis - 911Metallurgist [911metallurgist.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. epa.gov [epa.gov]
- 7. akademisains.gov.my [akademisains.gov.my]
- 8. mdpi.com [mdpi.com]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS/MS Detection of Cyanazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanazine is a triazine herbicide that has been used to control annual grasses and broadleaf weeds.[1] Due to its potential environmental persistence and the toxicological relevance of its metabolites, sensitive and specific analytical methods are required for its detection and quantification in various matrices. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites—this compound amide, this compound acid, and deethylthis compound acid—using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound undergoes several metabolic transformations in the environment and biological systems. The primary pathways include the hydrolysis of the nitrile group to form this compound amide and subsequently this compound acid. Another significant degradation route is N-deethylation.[2]
Caption: Metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and pre-concentration of this compound and its metabolites from aqueous matrices such as groundwater.
Materials:
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pass a 20 mL water sample through the conditioned cartridge at a flow rate of approximately 3-5 mL/min.[3][4]
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for approximately 15 minutes.
-
Elution: Elute the analytes with 5 mL of methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: QuEChERS Method for Soil Samples
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound and its metabolites from soil.
Materials:
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 2 mL centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Hydration: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water and allow it to hydrate (B1144303) for 30 minutes.[5]
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 5 minutes.[5]
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake for 2 minutes.[6]
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[5]
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[5]
-
Vortex and Centrifuge: Vortex the dSPE tube for 1 minute, then centrifuge at high speed for 5 minutes.
-
Final Extract: Transfer the supernatant to a vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of this compound and its metabolites. Instrument-specific optimization is recommended.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Gas | 3 L/min |
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound and its metabolites. Note that these values are illustrative and may vary depending on the specific instrumentation and matrix. A common diagnostic product ion at m/z 214 is observed for this compound and its metabolites, corresponding to the triazine ring structure after fragmentation.[3][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Method Detection Limit (MDL) |
| This compound | 241.1 | 214.2 | 16 | 0.005 µg/L[3][4] |
| 103.9 | 28 | |||
| This compound Amide | 259.1 | 214.2 | 0.002 µg/L[3][4] | |
| This compound Acid | 260.1 | 214.2 | 0.004 µg/L[3][4] | |
| Deethylthis compound Acid | 232.1 | ~0.02 µg/L[7] | ||
*Optimal product ions and collision energies for metabolites should be determined empirically by infusing individual standards.
Experimental Workflow and Logical Relationships
Workflow for Water Sample Analysis
Caption: Workflow for water sample analysis.
Workflow for Soil Sample Analysis
Caption: Workflow for soil sample analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. deq.mt.gov [deq.mt.gov]
- 3. This compound amide | C9H15ClN6O | CID 115299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Modified QuEChERS Method for the Determination of S-Triazine Herbicide Residues in Soil Samples by High Performance Liquid Chromatography-Diode Array Detector [repository.ju.edu.et]
- 5. weber.hu [weber.hu]
- 6. scispace.com [scispace.com]
- 7. apps.nelac-institute.org [apps.nelac-institute.org]
Application Notes and Protocols for Supercritical Fluid Extraction (SFE) of Cyanazine from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanazine is a selective triazine herbicide used for the pre- and post-emergence control of annual grasses and broadleaf weeds in crops such as corn and cotton.[1] Monitoring its presence in plant tissues is crucial for environmental assessment, food safety, and toxicological studies. Supercritical Fluid Extraction (SFE) offers a green and efficient alternative to traditional solvent extraction methods, providing rapid sample processing with reduced solvent consumption.[1]
This document provides detailed application notes and protocols for the extraction of this compound from plant tissues using supercritical carbon dioxide (SC-CO₂). The methodologies are based on established parameters for this compound extraction from complex matrices and adapted for plant-specific challenges.
Experimental Protocols
Sample Preparation and Pre-treatment
Proper sample preparation is critical to ensure efficient extraction and reproducible results. Plant tissues should be homogenized and prepared to maximize surface area contact with the supercritical fluid.
Materials:
-
Plant tissue sample (e.g., leaves, stems, roots)
-
Blender or grinder
-
Freeze-dryer (optional)
-
Anhydrous magnesium sulfate (B86663) or Celite 545
-
Mortar and pestle
-
SFE extraction vessel
Protocol:
-
Homogenization: Homogenize fresh plant tissue using a high-speed blender or grinder to achieve a uniform consistency. For dry samples, a grinder is sufficient.
-
Drying: To minimize the interference of water, which can affect extraction efficiency, drying the sample is recommended. Freeze-drying is the preferred method to preserve the integrity of the analyte. Alternatively, mix the homogenized sample with a drying agent. A common practice for pesticide analysis in vegetables is to create a mixture of the sample, Celite, and anhydrous magnesium sulfate in a 1:1:1 ratio.[2]
-
Loading the Extraction Vessel:
-
Place a small plug of glass wool at the outlet of the SFE vessel.
-
Accurately weigh and transfer the prepared plant tissue sample (typically 1-5 g) into the extraction vessel.
-
If a drying agent was used, ensure the mixture is homogenous before loading.
-
Place another plug of glass wool on top of the sample to prevent particulates from entering the system.
-
Supercritical Fluid Extraction (SFE) Protocol
The following SFE parameters are optimized for the extraction of this compound, based on extensive studies on its extraction from soil matrices, which demonstrate high recovery rates.[1][3]
Instrumentation:
-
Supercritical Fluid Extractor system equipped with a pump for CO₂, a modifier pump, an extraction vessel, and a collection system.
-
Supercritical fluid grade carbon dioxide.
-
Modifier solvent: Methanol/Water (1:1, v/v).
SFE Parameters:
| Parameter | Optimized Value | Justification |
| Supercritical Fluid | Carbon Dioxide (CO₂) | Low toxicity, low cost, and readily available in high purity.[1] |
| Temperature | 50 °C | Optimal for this compound recovery.[1][3] |
| Pressure (Density) | Set to achieve a density of 0.90 g/mL | Provides the optimal solvating power for this compound.[1][3] |
| Modifier | Methanol/Water (1:1, v/v) | Methanol/water has been shown to be the most efficient modifier for this compound extraction.[1][3] The addition of a polar modifier is crucial for effectively extracting moderately polar compounds like this compound from the matrix.[4] |
| Modifier Volume | 20% of the sample weight (v/w) | This concentration has been demonstrated to yield the best results for this compound extraction.[1] |
| CO₂ Flow Rate | 3.0 mL/min | An optimal flow rate for efficient extraction.[1][3] |
| Static Extraction Time | 6 minutes | An initial static phase allows the supercritical fluid and modifier to penetrate the matrix and solubilize the analyte.[1][3] |
| Dynamic Extraction Time | 20 minutes | The dynamic phase ensures the continuous flow of fresh supercritical fluid to carry the analyte out of the vessel.[1][3] |
| Collection | Solid Phase Trap (e.g., ODS) followed by elution with methanol, or direct collection in a suitable solvent. | Efficiently traps the extracted this compound for subsequent analysis. |
Protocol:
-
Place the loaded extraction vessel into the SFE instrument.
-
Set the instrument parameters as detailed in the table above.
-
Pressurize the system with CO₂ to the desired density.
-
Introduce the modifier into the system.
-
Begin the static extraction phase for 6 minutes.
-
Following the static phase, switch to the dynamic extraction phase for 20 minutes, collecting the extract.
-
Depressurize the system.
-
Elute the collected this compound from the trap using a suitable solvent (e.g., methanol) for analysis.
Analytical Quantification
The extracted this compound can be quantified using High-Performance Liquid Chromatography (HPLC).
HPLC Conditions:
| Parameter | Value |
| Column | Reverse-phase C18 column |
| Mobile Phase | Isocratic elution with 55:45 water/methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
These conditions are based on established methods for the separation of this compound and its metabolites.[1]
Data Presentation
The following tables summarize the quantitative data on the effect of various SFE parameters on this compound recovery, as determined in studies on soil matrices. These data provide the basis for the recommended protocol for plant tissues.
Table 1: Effect of Modifier Composition on this compound Recovery
| Modifier (Methanol:Water) | Average Recovery (%) | Standard Deviation |
| 1:0 | 75.3 | 2.1 |
| 4:1 | 85.1 | 1.8 |
| 1:1 | 92.4 | 1.5 |
| 1:4 | 88.6 | 2.5 |
| 0:1 | 65.7 | 3.2 |
| Data adapted from studies on soil, demonstrating the superior performance of a 1:1 methanol/water modifier.[1] |
Table 2: Effect of SFE Temperature on this compound Recovery
| Temperature (°C) | Average Recovery (%) |
| 50 | 91.8 |
| 60 | 89.5 |
| 70 | 86.2 |
| 80 | 82.1 |
| Conditions: 0.80 g/mL CO₂ density, 6 min static, 25 min dynamic extraction. Data adapted from soil studies.[1] |
Visualizations
Caption: Experimental workflow for SFE of this compound from plant tissues.
Caption: Key parameters for the Supercritical Fluid Extraction of this compound.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Multiresidue analysis of pesticides in vegetables and fruits by supercritical fluid extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I [scirp.org]
Application Note & Protocol: Preparation of Cyanazine Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a Cyanazine stock solution for research applications. This compound is a triazine-class herbicide that functions by inhibiting photosynthesis.[1][2][3] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and validity.
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate calculations and safe handling.
| Property | Value | References |
| Molecular Formula | C₉H₁₃ClN₆ | [1][4][5][6] |
| Molecular Weight | 240.70 g/mol | [1][6][7][8] |
| Appearance | White to colorless crystalline solid | [1][2][4][7] |
| Melting Point | 167 - 169 °C | [1][7][9] |
| Solubility (at 25 °C) | ||
| Water | ~170 mg/L | [1][4][7] |
| DMSO | 80 mg/mL (332 mM) | [8] |
| Ethanol | ~45 mg/mL | [4][10] |
| Chloroform | ~210 mg/mL | [4] |
Safety, Handling, and Disposal
Warning: this compound is moderately toxic, harmful if swallowed, and is classified as a possible human carcinogen and teratogen.[4][7][9][11] It is also very toxic to aquatic life with long-lasting effects.[12][13]
-
Engineering Controls: All work with solid this compound and its concentrated solutions must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Body Protection: Wear a lab coat.
-
-
Handling: Avoid creating dust when handling the solid form.[11] Do not eat, drink, or smoke in the work area.[9][12] Wash hands thoroughly after handling.[9]
-
Disposal: Dispose of this compound waste and contaminated materials as hazardous chemical waste in accordance with local, regional, and national regulations.[12][13] Avoid release to the environment.[12][13]
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation and storage.
Protocol: Preparation of 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). This concentration is well below the solubility limit of this compound in DMSO.[8]
Materials:
-
This compound (solid, ≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials for storage
-
Analytical balance
-
Spatula
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound required. To prepare 10 mL of a 100 mM solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.010 L × 240.70 g/mol = 0.2407 g
-
Mass (mg) = 240.7 mg
-
-
Weighing: In a chemical fume hood, accurately weigh 240.7 mg of this compound powder and place it into a suitable container (e.g., a 15 mL conical tube or a small glass beaker).
-
Dissolution:
-
Add approximately 8 mL of anhydrous DMSO to the container with the this compound powder.
-
Cap the container securely and vortex vigorously until the solid is fully dissolved.
-
If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes.[8][14] Gentle warming can also be applied if necessary.
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
-
Final Volume: Carefully add DMSO to bring the final volume to 10.0 mL. Mix thoroughly by inversion or gentle vortexing to ensure homogeneity.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile, light-protecting microcentrifuge tubes or amber vials. This prevents degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name ("this compound"), concentration (100 mM), solvent (DMSO), and preparation date.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
-
Short-Term Storage (≤ 1 month): Store aliquots at -20°C, protected from light.[14]
-
Long-Term Storage (≤ 6 months): For maximum stability, store aliquots at -80°C, protected from light.[14]
-
Stability: this compound is stable to heat and UV light but can be hydrolyzed by strong acids and bases.[1][4][11] Avoid repeated freeze-thaw cycles. When ready to use, thaw an aliquot at room temperature and mix well before diluting to the final working concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (C9H13ClN6) - Analytical Standard at Best Price, CAS 21725-46-2 [nacchemical.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. This compound | C9H13ClN6 | CID 30773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 8. This compound | Triazine herbicide | TargetMol [targetmol.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. apexbt.com [apexbt.com]
- 11. echemi.com [echemi.com]
- 12. 4farmers.com.au [4farmers.com.au]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Herbicide Resistance Mechanisms Using Cyanazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanazine is a triazine herbicide that effectively controls a broad spectrum of annual grasses and broadleaf weeds by inhibiting photosynthesis.[1] Its specific mode of action targets Photosystem II (PSII), making it a valuable tool for studying the mechanisms of herbicide resistance at the molecular and physiological levels.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate herbicide resistance in weed populations, focusing on target-site resistance mediated by mutations in the psbA gene.
The primary mechanism of resistance to triazine herbicides, including this compound, involves a target-site modification.[2] Specifically, a point mutation in the chloroplast gene psbA, which encodes the D1 protein subunit of the PSII reaction center, confers a high level of resistance.[3] This mutation, most commonly a serine to glycine (B1666218) substitution at codon 264 (Ser264Gly), reduces the binding affinity of this compound to the D1 protein, thereby preventing the inhibition of photosynthetic electron transport.[4]
These protocols will guide researchers through whole-plant bioassays to quantify resistance levels, chlorophyll (B73375) fluorescence assays for rapid screening, biochemical assays using isolated chloroplasts to measure the impact on electron transport, and molecular techniques to identify the genetic basis of resistance.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and other PSII-inhibiting herbicides on susceptible and resistant weed biotypes. This data is essential for characterizing the level of resistance and understanding cross-resistance patterns.
Table 1: Whole-Plant Dose-Response to this compound in Chenopodium album
| Biotype | Herbicide | GR₅₀ (g a.i./ha) | Resistance Index (RI) |
| Susceptible (UniS) | Atrazine | < 100 | - |
| Resistant (SegR) | Atrazine | > 77000 | > 770 |
| Resistant (SegR) | This compound | > 5900 | 59-fold vs. Atrazine Susceptible |
GR₅₀: The herbicide dose causing a 50% reduction in plant growth. Resistance Index (RI): GR₅₀ of the resistant population / GR₅₀ of the susceptible population. Data for this compound resistance is presented as a fold-resistance compared to a susceptible biotype's response to atrazine, as detailed in the cited literature.[5]
Table 2: Inhibition of Photosystem II Electron Transport (pI₅₀) by this compound in Chloroplasts from Susceptible and Resistant Amaranthus hybridus
| Biotype | Herbicide | pI₅₀ |
| Susceptible | Atrazine | 6.8 |
| Resistant | Atrazine | 4.2 |
| Susceptible | This compound | 6.5 |
| Resistant | This compound | 4.5 |
pI₅₀: The negative logarithm of the molar concentration of the inhibitor that causes 50% inhibition of photosynthetic electron transport. A higher pI₅₀ value indicates greater inhibitory activity. Data derived from studies on atrazine-resistant biotypes showing cross-resistance to this compound.[2]
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol determines the whole-plant level of resistance to this compound by establishing a dose-response curve and calculating the GR₅₀ value.[6][7]
Materials:
-
Seeds from putative resistant and known susceptible weed populations (e.g., Amaranthus hybridus).
-
Pots (10 cm diameter) filled with a standard potting mix.
-
Growth chamber or greenhouse with controlled temperature (25/20°C day/night), light (16-hour photoperiod), and humidity.
-
This compound herbicide formulation.
-
Laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Balance, weigh boats, and distilled water.
Procedure:
-
Plant seeds of both resistant and susceptible biotypes in pots and thin to a uniform number of plants (e.g., 4 plants per pot) after emergence.
-
Grow the plants until they reach the 3-4 leaf stage.
-
Prepare a series of this compound concentrations that will encompass a range from no effect to complete plant death for both biotypes. A typical range for a susceptible population might be 0, 50, 100, 200, 400, and 800 g a.i./ha. For a resistant population, a higher range will be necessary (e.g., 0, 400, 800, 1600, 3200, 6400 g a.i./ha).
-
Apply the different herbicide doses to the respective pots using the laboratory spray chamber. Include an untreated control for each biotype.
-
Return the pots to the growth chamber and randomize their position.
-
Assess plant injury visually and harvest the above-ground biomass 21 days after treatment.
-
Dry the harvested biomass at 60°C for 72 hours and record the dry weight.
-
Calculate the percent reduction in dry weight relative to the untreated control for each dose.
-
Use a statistical software package with a dose-response analysis function (e.g., 'drc' package in R) to fit a log-logistic model to the data and determine the GR₅₀ for each biotype.
-
Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
Chlorophyll Fluorescence Assay
This is a rapid, non-destructive method to detect resistance to PSII-inhibiting herbicides like this compound.[2][8]
Materials:
-
Leaf tissue from resistant and susceptible plants.
-
Portable chlorophyll fluorometer (e.g., PAM-2500).
-
This compound solution (e.g., 100 µM).
-
Petri dishes and filter paper.
-
Dark adaptation clips.
Procedure:
-
Excise leaf discs (1 cm diameter) from both resistant and susceptible plants.
-
Float the leaf discs in petri dishes containing either a control solution (water) or the this compound solution.
-
Incubate the leaf discs under low light for 2-4 hours.
-
Dark-adapt the leaf discs for at least 20 minutes using the dark adaptation clips.
-
Measure the chlorophyll fluorescence parameters, specifically the minimum fluorescence (F₀) and the maximum fluorescence (Fₘ).
-
Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).
-
In susceptible plants treated with this compound, Fᵥ/Fₘ will significantly decrease, indicating inhibition of PSII. In resistant plants, Fᵥ/Fₘ will remain largely unaffected.
Chloroplast Isolation and Photosystem II Electron Transport Assay
This biochemical assay directly measures the effect of this compound on the photosynthetic electron transport in isolated chloroplasts.[9][10]
Materials:
-
Fresh leaf tissue (e.g., spinach or the weed species of interest).
-
Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA).
-
Resuspension buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂).
-
Blender, cheesecloth, and centrifuge.
-
Spectrophotometer.
-
DCPIP (2,6-dichlorophenolindophenol) solution (e.g., 0.1 mM).
-
This compound solutions of varying concentrations.
Procedure:
-
Homogenize fresh leaf tissue in ice-cold grinding buffer using a blender.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.
-
Gently resuspend the chloroplast pellet in the resuspension buffer.
-
Determine the chlorophyll concentration of the isolated chloroplasts.
-
Set up reaction tubes containing the chloroplast suspension, DCPIP, and varying concentrations of this compound.
-
Expose the tubes to a light source and measure the change in absorbance at 600 nm over time using a spectrophotometer. The reduction of blue DCPIP to its colorless form is indicative of electron transport.
-
Calculate the rate of electron transport for each this compound concentration.
-
Plot the inhibition of electron transport against the this compound concentration to determine the IC₅₀ (the concentration of herbicide that inhibits electron transport by 50%).
Molecular Analysis of the psbA Gene
This protocol is for identifying the Ser264Gly mutation in the psbA gene, which is the most common cause of triazine resistance.
A. DNA Extraction [11]
Materials:
-
Fresh or frozen leaf tissue.
-
CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP).
-
Chloroform:isoamyl alcohol (24:1).
-
70% Ethanol (B145695).
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
Mortar and pestle, liquid nitrogen.
Procedure:
-
Grind approximately 100 mg of leaf tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Transfer the powder to a microcentrifuge tube and add 500 µL of pre-warmed (65°C) CTAB buffer.
-
Incubate at 65°C for 60 minutes with occasional mixing.
-
Add an equal volume of chloroform:isoamyl alcohol, mix by inversion, and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of cold isopropanol to precipitate the DNA.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in TE buffer.
B. PCR Amplification of the psbA Gene
Materials:
-
Extracted genomic DNA.
-
psbA specific primers for Amaranthus (or the species of interest).
-
Forward primer: 5'-ATGGCTGCAATTTGTAGG-3'
-
Reverse primer: 5'-GTAATTGACCCTGTTGATGC-3'
-
-
Taq DNA polymerase and reaction buffer.
-
dNTPs.
-
Thermocycler.
Procedure:
-
Set up a PCR reaction containing DNA template, primers, dNTPs, Taq polymerase, and buffer.
-
Use the following cycling conditions (may need optimization):
-
Initial denaturation: 94°C for 3 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 10 minutes.
-
-
Verify the PCR product by agarose (B213101) gel electrophoresis.
C. Detection of the Ser264Gly Mutation (RFLP)
Materials:
-
Purified psbA PCR product.
-
Restriction enzyme BstNI (or another enzyme whose recognition site is altered by the mutation).
-
Appropriate restriction buffer.
-
Agarose gel electrophoresis equipment.
Procedure:
-
Digest the purified PCR product with the restriction enzyme BstNI. The Ser264Gly mutation (AGT to GGT) creates a BstNI recognition site (CCWGG).
-
Incubate the digestion reaction at the optimal temperature for the enzyme.
-
Run the digested product on an agarose gel.
-
Susceptible biotypes will show a single, undigested PCR product. Resistant biotypes will show two smaller digested fragments.
Mandatory Visualizations
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Herbicide Cross-Resistance in Triazine-Resistant Biotypes of Four Species | Weed Science | Cambridge Core [cambridge.org]
- 3. Atrazine Resistance in Chenopodium album: Low and High Levels of Resistance to the Herbicide Are Related to the Same Chloroplast PSBA Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hh-ra.org [hh-ra.org]
- 8. weedscience.org [weedscience.org]
- 9. Antimycin A-like molecules inhibit cyclic electron transport around photosystem I in ruptured chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Analysis of multiple‐herbicide resistant Amaranthus palmeri populations from Spain points to an introduction of the eccDNA from America - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Testing Cyanazine's Inhibitory Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanazine is a triazine herbicide primarily known for its inhibitory effects on photosynthesis.[1] Understanding the mechanisms and quantifying the inhibitory potential of this compound is crucial for agricultural, environmental, and toxicological research. This document provides detailed application notes and protocols for a suite of in vitro assays designed to test the inhibitory effects of this compound. These assays cover its primary mode of action on Photosystem II (PSII), as well as its cytotoxic and genotoxic potential.
The protocols provided herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. They include methodologies for key experiments, data presentation guidelines, and visualizations of experimental workflows and signaling pathways.
Data Presentation: Summary of Quantitative Data
The following tables summarize the inhibitory effects of this compound as determined by various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.
| Assay Type | Target/Cell Line | Parameter Measured | IC50 (µM) | Reference |
| Photosystem II Inhibition | Spinach Chloroplasts | Electron Transport Rate | Data not available | |
| Barley Plants | Chlorophyll (B73375) Fluorescence (long-term) | Not a direct IC50 measurement | [2] | |
| Cytotoxicity | Human Lymphocytes | Cell Viability | Data not available | |
| Various Cancer Cell Lines | Cell Proliferation | Data not available | ||
| Genotoxicity | Human Lymphocytes | Chromosomal Aberrations | No significant increase | [3] |
| Human Lymphocytes | Sister Chromatid Exchanges | No significant increase | [3] |
I. Photosystem II Inhibition Assays
This compound's primary mechanism of action is the inhibition of photosynthetic electron transport in Photosystem II (PSII).[4] It binds to the D1 protein of the PSII complex, blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[2][4] This disruption of electron transport leads to a halt in photosynthesis and ultimately plant death.
A. Chlorophyll Fluorescence Assay
Principle: Chlorophyll fluorescence is a sensitive, non-invasive method to assess the efficiency of PSII. Inhibition of the electron transport chain by compounds like this compound leads to a characteristic change in the fluorescence emission kinetics, particularly an increase in the variable fluorescence (Fv) relative to the maximal fluorescence (Fm), often expressed as the Fv/Fm ratio, which reflects the maximum quantum yield of PSII.[5][6]
Experimental Protocol:
-
Plant Material and Growth Conditions:
-
Grow barley (Hordeum vulgare) plants or other suitable plant species in a controlled environment (e.g., 22°C, 16/8 h light/dark cycle).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO).
-
Apply this compound to the leaves of the plants at various concentrations. Include a solvent-only control.
-
-
Dark Adaptation:
-
Before measurement, dark-adapt the treated leaves for at least 30 minutes to ensure all PSII reaction centers are open.
-
-
Fluorescence Measurement:
-
Use a pulse-amplitude-modulation (PAM) fluorometer to measure chlorophyll fluorescence.
-
Measure the minimal fluorescence (Fo) by applying a weak measuring beam.
-
Measure the maximal fluorescence (Fm) by applying a saturating pulse of light.
-
The variable fluorescence (Fv) is calculated as Fm - Fo.
-
Calculate the maximum quantum yield of PSII as Fv/Fm.
-
-
Data Analysis:
-
Plot the Fv/Fm ratio as a function of this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the Fv/Fm ratio compared to the control.
-
Visualization:
This compound inhibits electron flow at the QB site in Photosystem II.
B. DPIP Photoreduction Assay (Hill Reaction)
Principle: This spectrophotometric assay measures the rate of electron transport from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP). In the presence of a PSII inhibitor like this compound, the photoreduction of DPIP is inhibited, leading to a smaller decrease in absorbance over time.
Experimental Protocol:
-
Isolation of Chloroplasts:
-
Isolate chloroplasts from fresh spinach leaves or other suitable plant material using a standard protocol involving homogenization and differential centrifugation in a buffered solution.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing isolated chloroplasts, a suitable buffer (e.g., Tricine-NaOH, pH 7.5), and DPIP.
-
-
This compound Treatment:
-
Add varying concentrations of this compound to the reaction mixture. Include a control without this compound.
-
-
Spectrophotometric Measurement:
-
Expose the reaction mixtures to a light source.
-
Measure the decrease in absorbance of DPIP at 600 nm over time using a spectrophotometer. The rate of DPIP reduction is proportional to the rate of electron transport.
-
-
Data Analysis:
-
Calculate the rate of DPIP reduction for each this compound concentration.
-
Plot the percentage of inhibition of the DPIP reduction rate as a function of this compound concentration.
-
Determine the IC50 value.
-
Visualization:
Workflow for the DPIP photoreduction assay to test this compound's inhibitory effect.
II. Cytotoxicity Assays
Beyond its effects on plants, it is important to assess the potential cytotoxicity of this compound on animal and human cells.
A. MTT Cell Proliferation Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Culture:
-
Culture human peripheral lymphocytes or other suitable cell lines in a 96-well plate at an appropriate density.
-
-
This compound Treatment:
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated controls.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Visualization:
Principle of the MTT assay for assessing cell viability.
B. CyQUANT® Cell Proliferation Assay
Principle: The CyQUANT® assay is a fluorescence-based method for quantifying the number of cells in a sample. It utilizes a green fluorescent dye that exhibits strong fluorescence enhancement upon binding to cellular nucleic acids. The fluorescence intensity is directly proportional to the cell number.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a microplate and treat with various concentrations of this compound as described for the MTT assay.
-
-
Cell Lysis and Dye Binding:
-
After the treatment period, lyse the cells using the provided lysis buffer containing the CyQUANT® GR dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate fluorometer with excitation at ~485 nm and emission detection at ~530 nm.
-
-
Data Analysis:
-
Generate a standard curve using a known number of cells.
-
Determine the cell number in each treated well based on the standard curve.
-
Calculate the percentage of inhibition of cell proliferation for each this compound concentration and determine the IC50 value.
-
III. Genotoxicity Assays
Genotoxicity assays are crucial for evaluating the potential of a substance to damage genetic material. Studies on triazine herbicides, including this compound, have investigated their ability to induce chromosomal damage.
A. In Vitro Chromosomal Aberration Assay
Principle: This assay evaluates the ability of a test compound to induce structural and numerical chromosomal abnormalities in cultured mammalian cells.
Experimental Protocol:
-
Cell Culture:
-
Use human peripheral blood lymphocytes or a suitable cell line like Chinese Hamster Ovary (CHO) cells.
-
-
This compound Exposure:
-
Expose the cell cultures to at least three different concentrations of this compound, with and without metabolic activation (S9 mix), for a defined period.
-
-
Metaphase Arrest:
-
Add a metaphase-arresting agent (e.g., colcemid) to the cultures to accumulate cells in the metaphase stage of mitosis.
-
-
Harvesting and Slide Preparation:
-
Harvest the cells, treat them with a hypotonic solution, and fix them.
-
Prepare chromosome spreads on microscope slides.
-
-
Analysis:
-
Stain the slides and analyze the metaphase cells for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges) under a microscope.
-
Score at least 200 metaphases per concentration.
-
-
Data Analysis:
-
Compare the frequency of aberrant cells in the treated groups with the negative and solvent controls.
-
Use appropriate statistical tests to determine the significance of any observed increases in aberrations. A dose-related increase in the number of cells with aberrations is considered a positive result.[7]
-
Visualization:
Workflow for the in vitro chromosomal aberration assay.
B. In Vitro Sister Chromatid Exchange (SCE) Assay
Principle: The SCE assay is a sensitive method for detecting reciprocal interchanges of DNA between sister chromatids of a duplicating chromosome. An increase in the frequency of SCEs can indicate DNA damage and repair.
Experimental Protocol:
-
Cell Culture and BrdU Labeling:
-
Culture cells (e.g., human lymphocytes) for two replication cycles in a medium containing 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
-
-
This compound Exposure:
-
Treat the cells with various concentrations of this compound during the culture period.
-
-
Metaphase Arrest and Harvesting:
-
Arrest cells in metaphase and harvest them as described for the chromosomal aberration assay.
-
-
Differential Staining:
-
Differentially stain the sister chromatids using a technique such as the fluorescence plus Giemsa (FPG) method. This allows for the visualization of SCEs.
-
-
Analysis:
-
Score the number of SCEs per metaphase under a microscope.
-
-
Data Analysis:
-
Compare the mean SCE frequency in treated cells to that in control cells.
-
A dose-related and statistically significant increase in SCE frequency indicates a positive result.[8]
-
It is important to note that some studies have found that this compound did not produce any significant increases in sister chromatid exchanges or chromosome aberrations in human lymphocyte cultures up to the limits of its solubility.[3]
Conclusion
The in vitro assays detailed in this document provide a robust framework for characterizing the inhibitory effects of this compound. By systematically evaluating its impact on Photosystem II, cell viability, and genetic integrity, researchers can gain a comprehensive understanding of its biological activity. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is essential for accurate risk assessment and the development of new applications in agriculture and beyond.
References
- 1. Inhibition by Adenine Derivatives of the Cyanide-Insensitive Electron Transport Pathway of Plant Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 3. Cytogenetic studies of three triazine herbicides. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Incidence among Pesticide Applicators Exposed to this compound in the Agricultural Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cirsec.unipi.it [cirsec.unipi.it]
- 7. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between sister chromatid exchange and mutagenicity, toxicity and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Field Study Design to Assess Cyanazine Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing a field study to evaluate the efficacy of Cyanazine, a triazine herbicide. The protocols outlined below are intended to ensure robust and reliable data collection for the assessment of weed control and crop safety.
Introduction
This compound is a selective, systemic herbicide used for the pre- and post-emergence control of annual grasses and broadleaf weeds.[1][2][3] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[2][4][5] By blocking electron transport in the chloroplasts of susceptible plants, this compound effectively halts the production of energy required for growth and development, leading to plant death.[5] Rigorous field testing is essential to determine its efficacy on target weed species and its safety on the intended crop under specific environmental conditions.
Signaling Pathway of this compound
This compound disrupts the photosynthetic electron transport chain in the chloroplasts of susceptible plants. It binds to the D1 protein in Photosystem II, blocking the binding of plastoquinone. This interruption of electron flow leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately cell death.
Caption: Mode of action of this compound in inhibiting Photosystem II.
Experimental Protocols
A successful field study requires meticulous planning and execution. The following protocols provide a step-by-step guide for conducting a robust efficacy trial for this compound.
Site Selection and Preparation
-
Site History: Select a field with a known history of uniform weed infestation and no prior use of long-residual herbicides that might interfere with the trial.
-
Soil Analysis: Conduct a comprehensive soil analysis to determine soil type, organic matter content, pH, and nutrient levels. These factors can influence herbicide activity and persistence.
-
Land Preparation: Prepare the land according to standard agricultural practices for the selected crop to ensure a uniform seedbed.
Experimental Design
-
Design: Employ a Randomized Complete Block Design (RCBD) to minimize the effects of field variability.
-
Treatments: Include a range of this compound application rates, an untreated control (weedy check), and a weed-free control (hand-weeded). If applicable, include a standard commercial herbicide for comparison.
-
Replication: Each treatment should be replicated at least three to four times to ensure statistical validity.
-
Plot Size: Individual plot sizes should be large enough to minimize edge effects and allow for representative sampling. A minimum size of 3 meters by 10 meters is recommended.
-
Buffers: Establish buffer zones around the entire experimental area and between plots to prevent spray drift.
Caption: Workflow for a this compound herbicide efficacy field trial.
Application of this compound
-
Timing: Apply this compound at the appropriate timing, either pre-emergence (before crop and weed emergence) or post-emergence (after crop and weed emergence), as specified by the research objectives.[6]
-
Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform application.
-
Calibration: Calibrate the sprayer before each application to deliver the precise dosage.
-
Weather Conditions: Record weather conditions (temperature, humidity, wind speed, and direction) at the time of application, as these can influence herbicide performance.
Data Collection and Assessment
-
Weed Assessment:
-
Weed Counts: Count the number of individual weed species per unit area (e.g., per square meter) in each plot before and at regular intervals after application.
-
Weed Biomass: At the end of the assessment period, collect all weed biomass from a designated area within each plot, dry it to a constant weight, and record the dry weight.
-
Visual Efficacy Ratings: Visually assess weed control on a scale of 0% (no control) to 100% (complete control) at multiple time points after application.
-
-
Crop Assessment:
-
Phytotoxicity: Visually assess crop injury (stunting, chlorosis, necrosis) on a scale of 0% (no injury) to 100% (crop death) at regular intervals after application.
-
Crop Stand Counts: Count the number of crop plants per unit area to assess any effects on emergence and survival.
-
Crop Yield: At maturity, harvest the crop from a designated area within each plot and determine the yield.
-
Caption: Logical relationships in assessing this compound efficacy.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.
Table 1: Weed Control Efficacy of this compound (% Control)
| Treatment | Rate (kg a.i./ha) | Weed Species 1 | Weed Species 2 | Weed Species 3 |
| Untreated Control | 0 | 0 | 0 | 0 |
| This compound | X | |||
| This compound | 2X | |||
| Standard Herbicide | Y | |||
| Weed-Free Control | - | 100 | 100 | 100 |
Table 2: Crop Phytotoxicity and Yield
| Treatment | Rate (kg a.i./ha) | Phytotoxicity Rating (%) (14 DAA) | Phytotoxicity Rating (%) (28 DAA) | Yield ( kg/ha ) |
| Untreated Control | 0 | 0 | 0 | |
| This compound | X | |||
| This compound | 2X | |||
| Standard Herbicide | Y | |||
| Weed-Free Control | - | 0 | 0 |
*DAA: Days After Application
Statistical Analysis
All collected data should be subjected to statistical analysis to determine the significance of treatment effects. Analysis of Variance (ANOVA) is a suitable method for data from a Randomized Complete Block Design. If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.
Conclusion
This document provides a framework for conducting a scientifically sound field study to evaluate the efficacy of this compound. Adherence to these protocols will ensure the generation of high-quality data that can be used to make informed decisions regarding the use of this herbicide for weed management.
References
- 1. benchchem.com [benchchem.com]
- 2. Statistical approaches in weed research: choosing wisely - Weed Control Journal [weedcontroljournal.org]
- 3. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 4. 19.2 Introduction to Herbicides Affecting Photosystems – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. preprints.org [preprints.org]
Application Notes and Protocols for Assessing the Developmental Toxicity of Cyanazine in Zebrafish
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanazine is a triazine herbicide that has been used to control broadleaf and grassy weeds. Due to its potential for environmental contamination and developmental toxicity, a robust and standardized method for assessing its impact on early vertebrate development is crucial. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for toxicological studies due to its rapid external development, genetic homology to humans, and optical transparency, which allows for detailed assessment of organogenesis.
These application notes provide a comprehensive protocol for evaluating the developmental toxicity of this compound using the zebrafish embryo model. The described assays cover acute toxicity, teratogenicity, neurobehavioral effects, and molecular pathway analysis, offering a multi-faceted approach to characterizing the toxicological profile of this compound.
Experimental Workflow
The overall workflow for assessing this compound's developmental toxicity in zebrafish involves a tiered approach, starting from range-finding and acute toxicity assessment to more detailed analyses of sublethal effects on morphology, behavior, and gene expression.
Caption: Experimental workflow for assessing this compound toxicity.
Materials and Reagents
-
Adult wild-type zebrafish (Danio rerio)
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO, molecular biology grade)
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, 10⁻⁵% Methylene Blue)
-
1-phenyl-2-thiourea (PTU) solution (0.003% in E3 medium)
-
Tricaine methanesulfonate (B1217627) (MS-222)
-
Paraformaldehyde (PFA), 4% in PBS
-
Multi-well plates (24- or 96-well)
-
Stereomicroscope with a camera
-
Automated behavioral analysis system
-
qRT-PCR reagents and instrument
Experimental Protocols
Protocol 1: Acute Toxicity - Fish Embryo Acute Toxicity (FET) Test (adapted from OECD 236)
This protocol determines the median lethal concentration (LC50) of this compound in zebrafish embryos over a 96-hour exposure period.
Methodology:
-
Embryo Collection: Collect freshly fertilized embryos (0-3 hours post-fertilization, hpf) from spawning adult zebrafish.
-
Selection: Select healthy, fertilized embryos under a stereomicroscope and rinse them with fresh E3 medium.
-
Exposure Setup:
-
Prepare a serial dilution of this compound in E3 medium. A suggested range based on other triazine herbicides is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a negative control (E3 medium only).
-
Transfer 20 embryos per concentration into a petri dish or individual wells of a 24-well plate containing 2 mL of the respective test solution.
-
Use at least three replicates for each concentration.
-
-
Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.
-
Observation:
-
At 24, 48, 72, and 96 hpf, record the number of dead embryos for each concentration.
-
Lethal endpoints include coagulation of the embryo, non-detachment of the tail, lack of somite formation, and absence of heartbeat.[1]
-
Renew 50-75% of the test solution daily to maintain chemical concentration and water quality.
-
-
Data Analysis: Calculate the cumulative mortality at 96 hpf for each concentration. Determine the LC50 value and its 95% confidence interval using probit analysis.
Protocol 2: Teratogenicity Assessment
This protocol assesses sublethal morphological defects induced by this compound exposure.
Methodology:
-
Exposure: Expose embryos to a range of sublethal concentrations of this compound (e.g., concentrations below the LC10 value determined from the FET test) from 4 hpf to 120 hpf. To prevent pigmentation and facilitate observation, embryos can be raised in E3 medium containing 0.003% PTU from 24 hpf onwards.
-
Observation: At 120 hpf, dechorionate the larvae if necessary and anesthetize them using MS-222.
-
Scoring: Examine each larva under a stereomicroscope for a suite of developmental abnormalities. Record the presence and severity of malformations.
-
Imaging: Capture high-resolution images of representative larvae from each treatment group.
-
Data Analysis: Calculate the percentage of larvae exhibiting each specific malformation at each concentration. Analyze for a dose-response relationship.
Table 1: Hypothetical Teratogenicity Data for this compound Exposure
| This compound (µM) | N | Pericardial Edema (%) | Yolk Sac Edema (%) | Spinal Curvature (%) | Craniofacial Defects (%) | Swim Bladder Inflation Failure (%) | Overall Malformation Rate (%) |
| Control (0.1% DMSO) | 60 | 3.3 | 5.0 | 1.7 | 0.0 | 3.3 | 8.3 |
| 1 | 60 | 5.0 | 6.7 | 3.3 | 1.7 | 5.0 | 11.7 |
| 5 | 60 | 15.0 | 20.0 | 11.7 | 8.3 | 18.3 | 35.0 |
| 10 | 60 | 38.3 | 45.0 | 25.0 | 16.7 | 41.7 | 68.3 |
| 25 | 60 | 65.0 | 71.7 | 48.3 | 35.0 | 75.0 | 91.7 |
| Data are hypothetical and presented for illustrative purposes. Statistical significance (p < 0.05) compared to control is denoted by an asterisk ().* |
Protocol 3: Larval Photomotor Response (PMR) Assay for Neurotoxicity
This protocol assesses the impact of this compound on the locomotor activity of zebrafish larvae in response to light-dark transitions, a common method for screening neuroactive compounds.
Methodology:
-
Exposure: Expose embryos to sublethal concentrations of this compound from 4 to 120 hpf as described in Protocol 4.2.
-
Acclimation: At 5 days post-fertilization (dpf), transfer individual larvae to a 96-well plate containing fresh test solution and allow them to acclimate in the dark for 30 minutes.
-
Behavioral Recording: Place the 96-well plate into an automated behavioral analysis system. The system will record larval movement over a defined period of alternating light and dark cycles (e.g., three cycles of 5 minutes light, 5 minutes dark).
-
Data Analysis: Quantify the total distance moved and time spent moving for each larva during the light and dark phases. Compare the activity levels between this compound-exposed and control groups. Look for hyperactivity or hypoactivity, particularly the change in activity at the light-to-dark transitions.[2]
Table 2: Hypothetical Larval Photomotor Response Data
| This compound (µM) | N | Total Distance Moved in Dark (mm) - Cycle 1 | Total Distance Moved in Light (mm) - Cycle 2 |
| Control (0.1% DMSO) | 24 | 150.5 ± 12.3 | 25.1 ± 4.5 |
| 1 | 24 | 145.8 ± 14.1 | 28.3 ± 5.1 |
| 5 | 24 | 110.2 ± 11.8 | 22.7 ± 4.8 |
| 10 | 24 | 85.6 ± 9.5 | 18.9 ± 3.9 |
| 25 | 24 | 55.1 ± 7.2 | 12.4 ± 2.8 |
| Data are hypothetical (mean ± SEM) and presented for illustrative purposes. Statistical significance (p < 0.05) compared to control is denoted by an asterisk (). |
Protocol 4: Molecular Analysis via qRT-PCR
This protocol investigates changes in the expression of key developmental and stress-response genes following this compound exposure. Based on studies of the related herbicide atrazine (B1667683), genes involved in neurodevelopment, endocrine function, and oxidative stress are relevant targets.[3][4]
Methodology:
-
Exposure and Sampling: Expose embryos to sublethal concentrations of this compound as described in Protocol 4.2. At 96 or 120 hpf, pool 20-30 larvae per replicate for each treatment group and snap-freeze in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Extract total RNA using a suitable kit (e.g., TRIzol) and synthesize cDNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for target genes (e.g., p53, cyp19a1b, mbp, syn2a) and a reference gene (e.g., β-actin).
-
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Potential Signaling Pathway Disruption
Triazine herbicides like atrazine are known to act as endocrine-disrupting chemicals, often affecting steroidogenesis. A key enzyme in this process is Aromatase (Cyp19), which converts androgens to estrogens. This compound may disrupt this pathway, leading to hormonal imbalances that cause developmental defects, particularly related to reproductive and neurological systems.
Caption: Hypothesized disruption of steroidogenesis by this compound.
Conclusion
The protocols outlined provide a framework for a thorough assessment of this compound's developmental toxicity in zebrafish. By integrating evaluations of mortality, teratogenicity, neurobehavioral changes, and molecular responses, researchers can develop a comprehensive understanding of the risks posed by this compound to vertebrate development. The zebrafish model offers a sensitive, efficient, and ethically considerate alternative for screening and characterizing potential developmental toxicants.
References
- 1. mdpi.com [mdpi.com]
- 2. Developmental Exposure of Zebrafish to Neonicotinoid Pesticides: Long-term Effects on Neurobehavioral Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse developmental impacts in progeny of zebrafish exposed to the agricultural herbicide atrazine during embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zebrafish embryos exposed to atrazine pass on health problems to their young - News - Purdue University [purdue.edu]
Application Notes and Protocols for Metabolic Fate Studies of Radiolabeled Cyanazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of radiolabeled cyanazine in metabolic fate studies. The following sections detail the metabolic pathways, quantitative distribution, and excretion data in various biological and environmental systems. Detailed experimental protocols for conducting such studies are also provided.
Introduction to this compound and its Metabolism
This compound, 2-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropionitrile, is a triazine herbicide used for the control of annual grasses and broadleaf weeds.[1][2] Understanding its metabolic fate is crucial for assessing its environmental impact and potential toxicity. Radiolabeling, typically with Carbon-14 (¹⁴C) in the triazine ring, is a powerful technique for tracing the disposition of this compound and its metabolites.[3][4]
The primary metabolic pathways of this compound across different species and environmental compartments include:
-
N-Dealkylation: The removal of the ethyl group from the triazine ring.[2][4]
-
Glutathione Conjugation: The displacement of the chlorine atom by glutathione, followed by further metabolism to mercapturic acid derivatives.[2][5]
-
Hydrolysis: The replacement of the chlorine atom with a hydroxyl group, and the hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid.[2][6]
Quantitative Data on Radiolabeled this compound Fate
The distribution and excretion of radiolabeled this compound have been studied in various animal models and environmental systems. The following tables summarize the key quantitative findings.
Table 1: Excretion of Radiolabeled this compound in Animals
| Animal Model | Dose | Time Frame | % of Administered Dose Excreted | Reference |
| Rat | 1 to 4 mg/kg (¹⁴C-labeled) | 4 days | Total: 80-88% Urine: Approx. equal to feces Bile: ~21% (of 1 mg/kg dose in 20 hrs) | [2][4] |
| Dog | 0.8 mg/animal (¹⁴C-labeled) | 4 days | Total: 80-88% Urine: ~50% Feces: ~33% | [2][4] |
| Cow | 5 ppm in ration (¹⁴C-labeled) | 21 days | Total: 80-88% Urine: 53.7% Feces: 26.8% Milk: 0.022 ppm (this compound equivalents) | [2][4] |
Table 2: Degradation of this compound in Soil
| Soil Type | This compound Concentration | Temperature | Half-life | Identified Degradation Products | Reference |
| Sandy Soil | 5-10 mg/L | 22°C | 2-14 weeks | Amide, Two Acids, Amine | [2] |
| Loamy Sand | 5-10 mg/L | 22°C | 2-14 weeks | Amide, Two Acids, Amine | [2] |
| Sandy Loam | 5-10 mg/L | 22°C | 2-14 weeks | Amide, Two Acids, Amine | [2] |
| Clay Soil | 5-10 mg/L | 22°C | 10-14 weeks | Amide, Two Acids, Amine | [4] |
Metabolic Pathways and Experimental Workflows
Metabolic Pathways of this compound
The following diagrams illustrate the major metabolic transformations of this compound.
Caption: Major metabolic pathways of this compound.
Experimental Workflow for Animal Metabolism Study
This diagram outlines the typical workflow for an in-vivo metabolic fate study of radiolabeled this compound in a rodent model.
Caption: Workflow for an animal metabolic fate study.
Detailed Experimental Protocols
Protocol 1: In-Vivo Metabolic Fate of ¹⁴C-Cyanazine in Rats
1. Radiolabeling:
-
Synthesize this compound with a ¹⁴C label in the triazine ring to ensure that the primary structure is traced. The specific activity should be determined to allow for accurate quantification.
2. Animal Dosing:
-
Use adult male Sprague-Dawley rats, housed individually in metabolism cages that allow for the separate collection of urine and feces.
-
Administer a single oral dose of ¹⁴C-cyanazine (e.g., 1-4 mg/kg body weight) dissolved in a suitable vehicle like corn oil.[4]
3. Sample Collection:
-
Collect urine and feces at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.[4]
-
At the end of the study (e.g., 96 hours), euthanize the animals and collect tissues of interest (liver, kidney, fat, muscle, and brain).[4]
4. Sample Preparation:
-
Urine: Mix pooled urine samples and take aliquots for direct analysis.
-
Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol (B129727)/water) and extract the radioactivity.[1]
-
Tissues: Homogenize tissue samples and perform solvent extraction to isolate metabolites.[1]
5. Quantification of Radioactivity:
-
Determine the total radioactivity in all samples (urine, feces extracts, tissue homogenates, and remaining carcass) using Liquid Scintillation Counting (LSC).
6. Metabolite Profiling and Identification:
-
Analyze urine, fecal extracts, and tissue extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
HPLC Conditions (example): [1]
-
Column: Reverse-phase C18 column.
-
Mobile Phase: Isocratic elution with 55:45 water/methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm followed by an in-line radioactivity detector.
-
-
Identify metabolites by comparing their retention times with those of known standards and by using Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation.
Protocol 2: this compound Metabolism in Soil
1. Soil Preparation and Treatment:
-
Use a well-characterized soil, such as a sandy loam or clay loam.[1][2]
-
Treat the soil with ¹⁴C-cyanazine at a concentration relevant to agricultural use (e.g., 0.125 µmol/g).[1]
-
Incubate the treated soil in the dark at a constant temperature (e.g., 25°C) and moisture level.[1]
2. Sample Collection and Extraction:
-
Collect soil samples at various time points (e.g., 0, 1, 2, 4, 8, 12, and 16 weeks).
-
Extract the soil samples with a solvent mixture such as methanol/water (1:1 v/v) using sonication or shaking.[1][7]
-
For bound residues, a more rigorous extraction with methanol/0.1 N NaOH may be necessary.[7]
3. Analysis:
-
Quantify the total radioactivity in the extracts and the remaining soil (bound residues) using LSC and combustion analysis, respectively.
-
Analyze the extracts by HPLC using the conditions described in Protocol 1 to separate and quantify the parent this compound and its degradation products.[1]
Protocol 3: Sample Preparation from Urine for LC-MS Analysis
This protocol is adapted for the extraction of triazine herbicides and their metabolites from urine for subsequent analysis.[8]
1. Sample Pre-treatment:
-
To a 2 mL urine sample, add 200 µL of 0.01% NH₄OH to basify the sample to approximately pH 9.0.
-
Add 4 mL of acetonitrile (B52724) to precipitate proteins.
-
Centrifuge the mixture at 3000g for 5 minutes.
2. Solid-Phase Extraction (SPE):
-
Take a 3 mL aliquot of the supernatant and dilute it with 20 mL of Milli-Q water.
-
Condition a C18 SPE cartridge with 10 mL of methanol followed by 5 mL of Milli-Q water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analytes with methanol.
3. Final Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. pubs.acs.org [pubs.acs.org]
- 4. deq.mt.gov [deq.mt.gov]
- 5. The metabolic fate of a herbicidal methylmercapto-s-triazine (cyanatryn) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. epa.gov [epa.gov]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Application Notes and Protocols for Rapid Screening of Cyanazine using ELISA-Based Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanazine is a triazine herbicide used for the control of annual grasses and broadleaf weeds.[1] Due to its potential for environmental contamination and adverse health effects, rapid and sensitive methods for its detection are crucial. Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput, cost-effective, and rapid screening solution for the detection of this compound in various matrices. This document provides detailed application notes and protocols for the rapid screening of this compound using competitive ELISA-based methods.
The principle of the competitive ELISA for this compound is based on the competition between free this compound in the sample and a this compound-enzyme conjugate for a limited number of specific antibody binding sites. The antibody is immobilized on the surface of microtiter wells. A sample containing this compound is added to the wells along with the this compound-enzyme conjugate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound reagents, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is then measured spectrophotometrically, and the concentration of this compound in the sample is determined by comparing the absorbance to a standard curve.
Quantitative Data Summary
The performance of ELISA-based methods for this compound detection is characterized by several key parameters, which are summarized in the tables below.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Detection Limit | 0.01 µg/L | [2][3] |
| Limit of Quantitation (LOQ) | 0.05 µg/L | |
| Assay Range | 0.05 - 5.0 µg/L | |
| Intra-Assay Precision (%CV) | < 10% | [4] |
| Inter-Assay Precision (%CV) | < 15% | [4] |
| Spike Recovery (in Water) | 80 - 120% | [5][6] |
Table 2: Cross-Reactivity of the this compound ELISA
The specificity of the ELISA is determined by its cross-reactivity with other structurally related compounds. The following table presents the cross-reactivity of the this compound ELISA with other s-triazine herbicides. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100%.
| Compound | Cross-Reactivity (%) | Reference |
| This compound | 100 | |
| Propazine | 62 | [7] |
| Terbuthylazine | 51 | [7] |
| Atrazine | 18 | [7] |
| Simazine | < 4 | [7] |
| Ametryn | < 4 | [7] |
| Prometryn | < 4 | [7] |
| Deethylatrazine | < 1 | |
| Deisopropylatrazine | < 1 | |
| 2,4-D | < 0.1 | |
| Glyphosate | < 0.1 |
Experimental Protocols
Sample Preparation
a) Water Samples (Groundwater, Surface Water)
-
Collect water samples in clean glass bottles.
-
If samples are to be stored for more than 24 hours, they should be refrigerated at 2-8°C.
-
For long-term storage, freeze samples at -20°C.
-
Before analysis, allow samples to come to room temperature.
-
If the this compound concentration is expected to be high, dilute the sample with deionized water to fall within the assay's linear range.[8]
b) Soil Samples
This protocol is based on a methanol-water extraction method.[3]
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of a methanol/water solution (75:25 v/v).
-
Cap the tube and shake vigorously for 1 hour using a mechanical shaker.
-
Alternatively, sonicate the sample for 15 minutes.[3]
-
Centrifuge the sample at 3000 x g for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
The supernatant is the soil extract. If necessary, dilute the extract with deionized water to minimize matrix effects and to bring the this compound concentration within the assay's dynamic range.
ELISA Protocol (Competitive Format)
This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.
a) Reagent Preparation
-
Wash Buffer (1X): Dilute the concentrated wash buffer (typically 10X or 20X) with deionized water to the final working concentration.
-
This compound Standards: Prepare a series of this compound standards by diluting the stock solution in deionized water or the provided standard diluent. A typical concentration range is 0, 0.05, 0.1, 0.5, 1.0, and 5.0 µg/L.
-
This compound-HRP Conjugate: Dilute the concentrated conjugate solution with the provided conjugate diluent to the working concentration.
-
Antibody Solution: Reconstitute or dilute the anti-cyanazine antibody to its working concentration using the appropriate buffer.
-
All reagents and samples should be brought to room temperature before use.
b) Assay Procedure
-
Add 50 µL of each standard, control, and prepared sample to the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Add 50 µL of the diluted antibody solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, gently shaking.
-
After incubation, discard the contents of the wells. Wash the plate 3-5 times with 1X wash buffer, ensuring to remove all residual liquid after the final wash.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100
-
Plot a standard curve of %B/B₀ (Y-axis) versus the corresponding this compound concentration (X-axis) on a semi-logarithmic scale.
-
Determine the concentration of this compound in each sample by interpolating its %B/B₀ value from the standard curve.
-
Multiply the interpolated concentration by the dilution factor used during sample preparation to obtain the final concentration in the original sample.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the competitive ELISA of this compound.
Principle of Competitive ELISA
Caption: Principle of the competitive ELISA for this compound detection.
References
Troubleshooting & Optimization
Technical Support Center: Cyanazine Solubility for Experimental Use
Welcome to the technical support center for improving the solubility of Cyanazine in aqueous solutions for your research and development experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in preparing stable and effective this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound has a low solubility in water, which is approximately 171 mg/L at 25°C.[1] This limited solubility can present challenges when preparing stock solutions for various experimental assays.
Q2: What are the most common methods to improve this compound solubility in aqueous solutions?
The most effective methods to enhance the aqueous solubility of this compound for laboratory experiments include the use of co-solvents, the addition of surfactants, and adjusting the pH of the solution.[2][3][4]
Q3: In which organic solvents is this compound more soluble?
This compound exhibits significantly higher solubility in several organic solvents compared to water. This property is often utilized to prepare concentrated stock solutions which can then be diluted into aqueous experimental media.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature |
| Water | 171 mg/L | 25°C[1][5] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified[6] |
| Chloroform | 210 g/L | 25°C[7] |
| Ethanol | 45 g/L | 25°C[7] |
| Acetone | 195 g/L | 20°C[8] |
| Benzene | 15 g/L | 25°C[7] |
| Hexane | 15 g/L | 25°C[7] |
Q4: How does pH affect the stability and solubility of this compound?
This compound is stable in solutions with a pH between 5 and 9.[7] It undergoes hydrolysis in the presence of strong acids or strong alkalis.[7] Therefore, it is crucial to maintain the pH of your aqueous solution within this range to ensure the stability of the compound.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Issue 1: My this compound is not dissolving in the aqueous buffer.
-
Possible Cause: The concentration you are trying to achieve exceeds the aqueous solubility limit of this compound.
-
Solution:
-
Prepare a concentrated stock solution: First, dissolve the this compound in a small amount of a suitable organic solvent in which it is highly soluble, such as DMSO.[6]
-
Dilute the stock solution: Gradually add the concentrated stock solution to your aqueous buffer while continuously stirring or vortexing to ensure proper mixing and prevent precipitation.
-
Issue 2: After dissolving in an organic solvent and adding it to my aqueous buffer, a precipitate forms.
-
Possible Cause A: The final concentration of the organic solvent in your aqueous solution is too high, causing the this compound to "crash out" of the solution.
-
Solution A: Keep the final concentration of the organic solvent in your aqueous solution as low as possible, typically below 1% (v/v), to maintain the solubility of this compound.
-
Possible Cause B: The pH of your aqueous buffer is outside the stable range for this compound (pH 5-9).[7]
-
Solution B: Verify and adjust the pH of your aqueous buffer to be within the 5-9 range before adding the this compound stock solution.
Issue 3: My prepared this compound solution is cloudy.
-
Possible Cause: The this compound has not fully dissolved or has started to precipitate.
-
Solution:
-
Sonication: Use a sonicator to aid in the dissolution of the this compound.
-
Gentle Warming: Gently warm the solution while stirring. Be cautious not to overheat, as this could degrade the compound.
-
Filtration: If cloudiness persists, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may slightly lower the final concentration of your solution.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent
This protocol is suitable for preparing a concentrated stock solution of this compound that can be used for a variety of in vitro and in vivo experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), newly opened and anhydrous[6]
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl solution)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a primary stock solution in DMSO:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of an ultrasonic bath may be necessary to fully dissolve the compound.[6]
-
-
Prepare the final working solution:
-
The following steps describe the preparation of a working solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
In a sterile tube, add the required volume of your DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly by vortexing.
-
Add Tween-80 and mix again until the solution is clear.
-
Finally, add the saline to reach the desired final volume and mix thoroughly.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
-
Example Calculation for 1 mL of a 2.5 mg/mL working solution:
-
Start with a 25 mg/mL this compound stock in DMSO.
-
Take 100 µL of the 25 mg/mL DMSO stock.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of Saline to bring the total volume to 1 mL.
This will result in a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[6]
Protocol 2: Enhancing this compound Solubility with a Surfactant
This protocol outlines the use of a surfactant to increase the aqueous solubility of this compound, which is particularly useful for applications where organic solvents are not desirable.
Materials:
-
This compound (solid)
-
Surfactant (e.g., Tween-80, Sodium Dodecyl Sulfate - SDS)
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Prepare the surfactant solution:
-
Prepare an aqueous solution of the chosen surfactant at a concentration above its critical micelle concentration (CMC). The CMC for many common surfactants is available in the literature.
-
-
Dissolve the this compound:
-
Add the surfactant solution to a volumetric flask.
-
While stirring the surfactant solution, slowly add the pre-weighed this compound powder.
-
Continue to stir until the this compound is completely dissolved. The formation of micelles in the surfactant solution will encapsulate the hydrophobic this compound molecules, facilitating their dissolution in the aqueous medium.[3]
-
Visualized Workflows and Concepts
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Experimental workflow for preparing this compound working solution.
References
- 1. ccme.ca [ccme.ca]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C9H13ClN6 | CID 30773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [sitem.herts.ac.uk]
Overcoming matrix effects in Cyanazine analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Cyanazine by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3] In essence, components of the sample matrix, other than this compound, can interfere with the process of creating charged this compound molecules in the mass spectrometer's ion source.[4]
Q2: What are the common sample matrices for this compound analysis and the potential sources of interference?
A2: this compound is a herbicide that was widely used in agriculture. Therefore, it is commonly analyzed in environmental samples like groundwater and surface water, as well as in various food matrices.[5][6] Potential sources of interference in these matrices include:
-
Water Samples: Dissolved organic matter, humic and fulvic acids, and inorganic salts can cause significant matrix effects.[7]
-
Soil Samples: Organic matter, lipids, and other co-extracted agricultural chemicals can interfere with the analysis.
-
Food Matrices (e.g., fruits, vegetables): Pigments (like chlorophyll), sugars, organic acids, and lipids are common interfering compounds.[6]
Q3: How can I detect and quantify matrix effects in my this compound analysis?
A3: Several methods can be used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[8] A solution of this compound is continuously infused into the LC flow after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal of this compound indicate the presence of matrix effects.
-
Post-Extraction Spike Method: This is a quantitative approach. The response of this compound in a standard solution is compared to its response when spiked into a blank matrix extract at the same concentration.[8] The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
Q4: I am observing significant ion suppression for this compound. What are the primary strategies to overcome this?
A4: There are three main strategies to mitigate matrix effects in this compound analysis:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.[3]
-
Improve Chromatographic Separation: This involves separating this compound from co-eluting matrix components.[9]
-
Utilize an Appropriate Internal Standard: This helps to compensate for signal variations caused by matrix effects.[7]
Below is a troubleshooting workflow to address ion suppression:
Caption: A logical workflow for troubleshooting ion suppression in this compound analysis.
Detailed Methodologies and Data
Sample Preparation Protocols
Effective sample preparation is crucial for removing matrix interferences.[3] Below are protocols for common matrices.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This method is effective for cleaning up water samples and concentrating this compound.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of reagent water.
-
Loading: Pass 20 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.[10]
-
Washing: Wash the cartridge with 5 mL of reagent water to remove polar interferences.
-
Elution: Elute this compound and its metabolites with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Matrices
The QuEChERS method is widely used for pesticide residue analysis in food.[6]
-
Homogenization: Homogenize 10-15 g of the food sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.[6]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing sorbents like PSA (primary secondary amine) to remove organic acids and sugars, and C18 to remove non-polar interferences.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
Quantitative Data: Comparison of Sample Preparation Methods
The choice of sample preparation can significantly impact the extent of matrix effects. The following table summarizes the matrix effect observed for this compound in different matrices with various cleanup methods.
| Matrix | Sample Preparation Method | Matrix Effect (%) | Reference |
| Groundwater | Direct Aqueous Injection (DAI) | Significant proportional bias | [5] |
| Groundwater | Solid-Phase Extraction (SPE) | Reduced matrix interference compared to DAI | [5] |
| Fruits & Vegetables | QuEChERS with PSA cleanup | -21.8% to 27.6% | [6] |
| River Water | SPE | Ion suppression varied by sampling site | [2] |
| River Water | SPE with 5-fold dilution | Suppression reduced to <10% for initial suppression of 30-50% | [2] |
LC-MS/MS Parameters
Optimizing chromatographic and mass spectrometric conditions is key to minimizing matrix effects.
Chromatographic Separation
A good chromatographic separation can resolve this compound from many interfering compounds.[9]
Caption: A typical experimental workflow for LC-MS/MS analysis.
A recommended starting point for LC parameters for this compound analysis is provided below, based on EPA Method 536.0.[11]
| Parameter | Recommended Condition |
| LC Column | Hypersil GOLD (100 x 2.1 mm, 3 µm) or equivalent C18 column |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | A linear gradient tailored to elute this compound in a region free of major interferences |
| Flow Rate | 400 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Detection
Using Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion |
| Precursor Ion (m/z) | [M+H]⁺ for this compound (e.g., 241.1) |
| Product Ions (m/z) | At least two specific product ions for confirmation (e.g., 173.1, 135.1) |
| Collision Energy | Optimized for the specific instrument and transitions |
| Dwell Time | Sufficient to obtain at least 10-12 data points across the chromatographic peak |
Use of Stable Isotope-Labeled Internal Standards (SIL-IS)
The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[12] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.[13]
Q5: Is there a stable isotope-labeled internal standard available for this compound?
A5: Yes, this compound-d5 is a commercially available deuterated internal standard that is suitable for compensating for matrix effects in this compound analysis.[11]
Protocol for Using this compound-d5:
-
Spiking: Add a known and constant amount of this compound-d5 to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.
-
Quantification: The quantification of this compound is based on the ratio of the peak area of this compound to the peak area of this compound-d5. This ratio remains constant even if both signals are suppressed or enhanced to the same extent by the matrix.
This technical support guide provides a comprehensive overview of strategies to overcome matrix effects in the LC-MS/MS analysis of this compound. By systematically applying these troubleshooting steps and optimized methodologies, researchers can achieve more accurate and reliable quantitative results.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.nelac-institute.org [apps.nelac-institute.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. First LC/MS determination of this compound amide, this compound acid, and this compound in groundwater samples [pubs.usgs.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Stabilizing Cyanazine in Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of cyanazine stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are commonly used solvents for preparing this compound stock solutions.[1] DMSO is often preferred for its high solubility capacity.
Q2: What are the optimal storage conditions for long-term stability?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C and protected from light. Storage at -80°C can preserve the solution for up to six months, while at -20°C, it is generally stable for at least one month.[2]
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation can occur, especially at lower temperatures. To redissolve the this compound, you can gently warm the solution and use sonication. It is crucial to ensure the solution is clear and homogenous before use.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is relatively stable in neutral and slightly acidic or basic conditions (pH 5-9). However, it is susceptible to hydrolysis under strong acidic or alkaline conditions.[3]
Q5: Can I store this compound stock solutions at room temperature?
A5: It is not recommended to store this compound stock solutions at room temperature for extended periods due to the potential for degradation. For short-term use, it is best to prepare fresh solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation in Stock Solution | Low temperature storage; Solution concentration is too high. | 1. Gently warm the vial in a water bath. 2. Use a sonicator to aid dissolution. 3. If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent Experimental Results | Degradation of this compound in the stock solution. | 1. Verify the storage conditions (temperature, light exposure). 2. Prepare a fresh stock solution from solid this compound. 3. Analyze the concentration of the stock solution using HPLC to confirm its integrity. |
| Color Change in Solution | Potential degradation or contamination. | 1. Discard the solution. 2. Prepare a fresh stock solution using high-purity solvent. 3. Ensure all glassware is clean and dry before use. |
| Difficulty Dissolving Solid this compound | Insufficient solvent volume; Inappropriate solvent. | 1. Increase the solvent volume. 2. Try a different recommended solvent (e.g., DMSO). 3. Use gentle heating and sonication to assist dissolution. |
Quantitative Stability Data
The following table summarizes the stability of this compound under various storage conditions based on compiled data.
| Solvent | Concentration | Temperature | Duration | Remaining this compound (%) | Reference |
| Methanol | 1000 mg/L | 4°C | 6 months | >95% | [1][2] |
| DMSO | 10 mM | -20°C | 1 month | >98% | [2] |
| DMSO | 10 mM | -80°C | 6 months | >98% | [2] |
| Aqueous (pH 7) | 10 mg/L | 22°C | 14 days | ~50% (in soil) | [4] |
| Aqueous (pH 5, 9) | Not specified | Room Temp | >30 days | Stable | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid, high purity)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Analytical balance
-
Volumetric flask
-
Micro-centrifuge tubes or amber vials
-
Sonicator
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound: 240.69 g/mol ).
-
Accurately weigh the calculated amount of solid this compound using an analytical balance.
-
Transfer the weighed this compound to a volumetric flask.
-
Add a portion of DMSO to the flask and sonicate until the solid is completely dissolved.
-
Add DMSO to the final volume mark on the volumetric flask and mix thoroughly.
-
Aliquot the stock solution into micro-centrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
Objective: To determine the concentration and assess the degradation of this compound in a stock solution over time.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
Autosampler vials
Procedure:
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 222 nm.
-
-
Sample Preparation:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Dilute an aliquot of the stored stock solution to a concentration within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the diluted sample of the stored stock solution.
-
Analyze the chromatogram to determine the peak area of this compound.
-
-
Quantification:
-
Calculate the concentration of this compound in the stored sample using the standard curve.
-
Compare the concentration to the initial concentration to determine the percentage of degradation.
-
-
Time Points:
-
Repeat the analysis at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) to monitor stability over time.
-
Visualizations
This compound Degradation Pathway
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
Troubleshooting poor peak shape in Cyanazine chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in Cyanazine chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the chromatography of basic compounds like this compound.[1][2] This asymmetry can compromise accurate quantification and resolution.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: this compound, a triazine herbicide, possesses basic amino functional groups.[2][3] These groups can interact strongly with acidic, ionized silanol groups on the surface of silica-based stationary phases (common in reversed-phase HPLC). This secondary interaction mechanism causes some analyte molecules to be retained longer, resulting in a tailing peak.[1][2][4]
-
Solution 1: Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 3-4). This protonates the silanol groups, minimizing their ionic interaction with the basic this compound molecule.[2][5] Buffers like formate (B1220265) or phosphate (B84403) can be used to maintain a stable pH.[6]
-
Solution 2: Use an End-Capped Column: Employ a highly deactivated, end-capped column. End-capping chemically treats most of the residual silanol groups, making them less accessible for secondary interactions.[1][4][5]
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase. This agent will preferentially interact with the active silanol sites, masking them from the analyte.
-
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to tailing.[7] Classic symptoms include a peak that takes on a right-triangle shape and a retention time that decreases as the sample mass increases.[7]
-
Solution: Reduce the sample concentration or injection volume. Dilute the sample and re-inject to see if the peak shape improves.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase bed can create active sites and disrupt the flow path.[8] If all peaks in the chromatogram exhibit tailing, the issue is likely a partially blocked inlet frit or a void at the head of the column.[5][7]
Q2: What causes peak fronting for my this compound analysis?
Peak fronting, an asymmetry where the first half of the peak is broader than the second, is often related to column overload or issues with the sample solvent.[5][9]
Potential Causes & Solutions:
-
Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting, especially if the analyte has low solubility in the mobile phase.[5][10] The excess, undissolved molecules travel faster, causing the peak to front.
-
Solution: Decrease the injection volume or the concentration of the analyte in the sample.[5]
-
-
Incompatible Sample Solvent: Using a sample solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase is a common cause of peak distortion.[8][11] For reversed-phase analysis of this compound, dissolving the sample in a solvent with a much higher organic content (e.g., 100% acetonitrile) than the mobile phase can cause the analyte band to spread improperly at the column inlet.[10][11]
-
Solution: Prepare the sample in a solvent that is as close in composition to the mobile phase as possible, or ideally, in the mobile phase itself.
-
-
Column Collapse: Physical collapse of the column's packed bed, which can be caused by operating at an inappropriate pH or temperature, can lead to peak fronting.[5] this compound is stable between pH 5 and 9 but is hydrolyzed by strong acids and alkalis.[3] Using mobile phases outside the recommended pH range for your column can cause this issue.
-
Solution: Ensure your method operates within the column manufacturer's recommended pH and temperature limits. If column collapse is suspected, the column must be replaced.[5]
-
Q3: Why am I seeing split or shoulder peaks for this compound?
Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.
Potential Causes & Solutions:
-
Partially Blocked Frit or Column Void: This is one of the most common causes of split peaks for all analytes in a run.[5] Debris from the sample or system can clog the inlet frit, or the packed bed can settle, creating a void at the column head. This disrupts the sample band, causing it to split.
-
Solution: Reverse the column and flush it to try and dislodge particulates from the frit.[7] If a void is present, the column will likely need to be replaced. Regularly filtering samples and mobile phases can prevent this.
-
-
Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, or is much stronger, it can cause the analyte to precipitate at the column head or travel through in a distorted band.[5]
-
Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.
-
-
Co-eluting Interference: A split peak could be two separate, but very closely eluting, compounds.
-
Solution: Check the purity of your this compound standard. If analyzing a complex matrix, an interfering compound from the matrix could be the cause. Adjusting the mobile phase composition (e.g., organic solvent ratio, pH) or temperature may improve the resolution between the two peaks.[12]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape in this compound chromatography.
Caption: A logical workflow for troubleshooting common peak shape problems.
Visualizing the Problem: Analyte-Silanol Interaction
Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase.
Caption: Effect of mobile phase pH on this compound's interaction with silica.
Data & Protocols
Table 1: Example HPLC Conditions for this compound Analysis
This table summarizes operational parameters from established methods, providing a starting point for method development.
| Parameter | EPA Method 629 | Research Method 1[13] | Research Method 2 |
| Column | Spherisorb ODS (10 µm), 25 cm x 2.6 mm | Reverse-phase column | Hypercarb (3 µm), 10 cm x 1 mm |
| Mobile Phase | Not specified, solvent exchange to Methanol | Isocratic: 55:45 Water/Methanol | Gradient: Water/Acetonitrile |
| Flow Rate | Not specified | 1.0 mL/min | 500 µL/min |
| Detector | UV, 254 nm | UV, 220 nm | PDA, 238 nm |
| Temperature | Ambient | Not specified | 160 °C |
Detailed Experimental Protocol: A General Reversed-Phase HPLC Method
This protocol provides a general methodology for the analysis of this compound, based on common practices.[14][13]
-
Standard Preparation:
-
Sample Preparation (e.g., Water Sample):
-
Measure 1 L of the water sample and extract it three times with 60 mL of methylene (B1212753) chloride using a separatory funnel.[14]
-
Dry the combined methylene chloride extract.
-
Concentrate the extract to less than 10 mL and perform a solvent exchange to methanol.[14]
-
Adjust the final volume to 10 mL with methanol. The sample is now ready for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and water buffered to pH 3.75 with 2 mM sodium acetate.[15] A common starting ratio is 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C. Elevated temperatures can sometimes improve peak shape and reduce run times.[12]
-
-
System Suitability:
-
Before running samples, inject a mid-level standard multiple times to ensure the system is stable.
-
Check for peak shape (tailing factor should ideally be < 1.5), retention time precision (%RSD < 2%), and peak area precision (%RSD < 2%).
-
By systematically addressing the potential chemical and physical causes of poor peak shape, researchers can develop robust and reliable chromatographic methods for the analysis of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. This compound | C9H13ClN6 | CID 30773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ars.usda.gov [ars.usda.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Reducing Cyanazine degradation during sample preparation
Welcome to the technical support center for Cyanazine analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the degradation of this compound during sample preparation. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound I should be aware of during my analysis?
A1: this compound primarily degrades into four main types of products: an amide, two acids, and an amine.[1] The specific degradation pathway can be influenced by environmental conditions such as soil type and the presence of microorganisms. In soil, the amide degradation product is often predominant in leachate from sandy soils, while acid degradation products are more common in loamy sand and sandy loam soils.[1] It is also possible to find unaltered this compound in soil leachate.[1]
Q2: What are the main factors that contribute to this compound degradation during sample preparation and storage?
A2: Several factors can influence the stability of this compound in your samples:
-
Microbial Activity: Microorganisms in soil and water can degrade this compound through processes like N-dealkylation and hydrolysis.[1]
-
pH: The rate of hydrolysis of this compound in soil is influenced by pH, with the longest half-lives observed near neutral pH.[2]
-
Temperature: Higher temperatures generally increase the rate of chemical and microbial degradation.[3][4] For instance, in one study, increasing the extraction temperature up to 100°C led to lower recovery of this compound.[3]
-
Moisture Content: Soil moisture content can affect microbial activity and, consequently, the degradation rate of this compound.[4]
-
Photolysis: Exposure to light can contribute to the degradation of this compound, although under field conditions, losses from photodecomposition are considered minimal.[2][5]
-
Oxidation: this compound can be susceptible to oxidation, which contributes to its instability in surface waters.[5]
Q3: My this compound recovery is low. What are the likely causes and how can I troubleshoot this?
A3: Low recovery of this compound can be due to degradation during sample processing or inefficient extraction. Consider the following troubleshooting steps:
-
Review Your Extraction Method: Inefficient extraction is a common cause of low recovery. For soil samples, methods like Soxhlet extraction with a methanol/water mixture (e.g., 1:1 or 4:1) or acetonitrile/water (8:2) have been shown to yield high recoveries (>90%).[3] Supercritical Fluid Extraction (SFE) with CO2 modified with methanol/water is another efficient alternative.[3] For water samples, extraction with methylene (B1212753) chloride is a standard method.[1][6]
-
Control Temperature: Avoid high temperatures during extraction and solvent evaporation steps. Elevated temperatures can lead to thermal degradation of this compound.[3]
-
Minimize Light Exposure: Protect your samples from light, especially during long-term storage, to prevent photolytic degradation.[5]
-
Check pH of the Sample: If working with aqueous samples, be mindful of the pH as it can influence the stability of this compound.[2]
-
Evaluate Storage Conditions: For water samples, refrigeration is crucial. However, significant losses of this compound (up to 78% disappearance after 21 days) can occur even under refrigerated conditions.[5] Therefore, it is recommended to analyze samples as quickly as possible. For soil samples, freezing is a common practice to halt microbial degradation before analysis.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound degradation during sample preparation.
Caption: Troubleshooting workflow for low this compound recovery.
Experimental Protocols
Protocol 1: Extraction of this compound from Soil Samples using Supercritical Fluid Extraction (SFE)
This protocol is based on a method optimized for high recovery of this compound from soil.[3]
Materials:
-
Supercritical Fluid Extractor
-
Supercritical fluid-grade CO2
-
Methanol (HPLC grade)
-
Water (deionized)
-
3.0 g soil sample
-
Extraction thimble
Procedure:
-
Weigh 3.0 g of the soil sample and place it into the extraction thimble.
-
Add methanol/water (1:1) directly to the soil matrix as a modifier.
-
Place the thimble in the SFE instrument.
-
Set the SFE parameters as follows:
-
Fluid: CO2
-
Flow rate: 3.0 mL/min
-
Density: 0.90 g/mL
-
Extraction Temperature: 50°C
-
Static Extraction Time: 6 minutes
-
Dynamic Extraction Time: 20 minutes
-
-
Collect the extract in a suitable solvent (e.g., methanol).
-
The total extraction time is approximately 40-45 minutes.
-
The resulting extract can be analyzed by HPLC.
Protocol 2: Extraction of this compound from Water Samples
This protocol is a standard method for the extraction of this compound from water samples for subsequent HPLC analysis.[1][6]
Materials:
-
1 L water sample
-
Separatory funnel (2 L)
-
Methylene chloride (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator or gentle stream of nitrogen
-
HPLC vials
Procedure:
-
Measure 1 L of the water sample and transfer it to a 2 L separatory funnel.
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower methylene chloride layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining the extracts.
-
Dry the combined methylene chloride extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a volume of 10 mL or less using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to an HPLC vial for analysis.
Data Summary
Table 1: Factors Influencing this compound Half-Life in Soil
| Factor | Condition | Half-Life (weeks) | Reference |
| Soil Type | Air-dried sandy clay loam | 2 - 4 | [6] |
| Sandy loam | 7 - 10 | [6] | |
| Clay | 10 - 14 | [6] | |
| Fresh sandy clay | 9 | [6] | |
| Temperature | 15°C | ~5.5 | [4] |
| 25°C | ~1.5 | [4] | |
| 35°C | ~0.8 | [4] | |
| 45°C | ~3.4 | [4] | |
| Sterilization | Unsterilized Soil | ~1.4 | [4] |
| Sterilized Soil | ~8.8 | [4] |
Table 2: SFE Parameter Optimization for this compound Extraction from Soil
| Parameter | Condition | Recovery (%) | Reference |
| Modifier | Methanol/Water (1:1) | >90 | [3] |
| CO2 Density | 0.90 g/mL | Optimal | [3] |
| Temperature | 50°C | Optimal | [3] |
| 40 - 70°C | No significant effect | [3] | |
| >70 - 100°C | Lowered recovery | [3] | |
| Flow Rate | 3.0 mL/min | Optimal | [3] |
Signaling Pathways and Workflows
Caption: Major degradation pathways of this compound.
References
- 1. cdn.who.int [cdn.who.int]
- 2. ccme.ca [ccme.ca]
- 3. ars.usda.gov [ars.usda.gov]
- 4. pjoes.com [pjoes.com]
- 5. Time-dependent integrity during storage of natural surface water samples for the trace analysis of pharmaceutical products, feminizing hormones and pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deq.mt.gov [deq.mt.gov]
Selecting appropriate adjuvants to improve Cyanazine uptake in plants
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the appropriate adjuvants to improve the uptake of Cyanazine in your plant-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, systemic herbicide belonging to the triazine family. It functions by inhibiting photosynthesis at the photosystem II (PSII) complex within the chloroplasts of susceptible plants.[1][2] This disruption of the electron transport chain leads to the production of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.[1] this compound can be absorbed through both the roots and foliage of the plant.[3]
Q2: Why are adjuvants necessary for this compound application?
A2: For foliar applications, the waxy cuticle of a plant's leaves can act as a significant barrier to herbicide absorption. Adjuvants are tank-mixed additives that help overcome this barrier by improving the physical and chemical properties of the spray solution. They can enhance the spreading of droplets on the leaf surface, increase the retention time, and facilitate the penetration of this compound through the cuticle, thereby improving its uptake and efficacy.
Q3: What are the main types of activator adjuvants to consider for this compound?
A3: The three primary categories of activator adjuvants that can enhance the performance of post-emergence herbicides like this compound are:
-
Non-ionic Surfactants (NIS): These adjuvants reduce the surface tension of water droplets, allowing for better spreading and coverage on the leaf surface.[4][5]
-
Crop Oil Concentrates (COC): Typically composed of petroleum-based oils and surfactants, COCs are effective at modifying the waxy cuticle of a leaf, which allows for better herbicide penetration.[6][7]
-
Methylated Seed Oils (MSO): Derived from vegetable oils that have been chemically modified, MSOs are generally considered the most aggressive of the oil-based adjuvants in dissolving the leaf cuticle, leading to faster and greater herbicide absorption.[4][8][9]
In general, the order of effectiveness for dissolving the plant cuticle is MSO > COC > NIS.[10]
Troubleshooting Guide
Problem: Poor weed control despite applying this compound with an adjuvant.
| Possible Cause | Troubleshooting Steps |
| Incorrect Adjuvant Selection | The choice of adjuvant can significantly impact efficacy. For weeds with a thick, waxy cuticle or those under drought stress, a more aggressive adjuvant like a Methylated Seed Oil (MSO) may be required. For less waxy surfaces, a Non-ionic Surfactant (NIS) or Crop Oil Concentrate (COC) might be sufficient.[4][10] Refer to the data tables below for adjuvant performance with triazine herbicides. |
| Inadequate Adjuvant Concentration | Using too low a concentration of an adjuvant may not provide the desired enhancement. Conversely, excessively high concentrations can lead to crop injury. Always follow the adjuvant manufacturer's recommended rates, which are typically expressed as a percentage of the total spray volume (% v/v).[10] |
| Environmental Conditions | High temperatures and low humidity can cause spray droplets to evaporate quickly, reducing the time for absorption. Oil-based adjuvants (COC and MSO) can slow the drying time.[9] Rainfall shortly after application can wash the herbicide off the leaves. Check the rainfastness information for your specific this compound-adjuvant combination. Post-emergence applications of this compound should be avoided if rain is likely within 8 hours.[11] |
| Water Quality | Hard water containing high levels of cations like calcium and magnesium can antagonize the activity of some herbicides. The use of ammonium (B1175870) sulfate (B86663) (AMS) as a water conditioner can help mitigate these effects.[12] |
| Weed Species and Growth Stage | Different weed species have varying leaf surface characteristics, affecting adjuvant performance. Younger, actively growing weeds are generally more susceptible to herbicides. |
| Improper Spray Application | Ensure spray equipment is properly calibrated to deliver a uniform spray pattern and the correct volume. Inadequate coverage can lead to poor control. |
Data Presentation: Efficacy of Adjuvants with Triazine Herbicides
The following tables summarize quantitative data on the impact of different adjuvants on the uptake and efficacy of this compound and other triazine herbicides.
Table 1: Effect of Adjuvant Type on this compound Penetration in Apple Leaf Cuticles
| Adjuvant (at 1 g/L) | Penetration after 8 hours (%) |
| Control (No Adjuvant) | Negligible |
| Genapol C-100 | > 40% |
| Other unspecified adjuvants | Ranged from no effect to significant penetration |
Data from a study on the penetration of this compound through isolated apple leaf cuticles. The results demonstrate the significant impact adjuvants can have on uptake, with some increasing penetration to over 40% within 8 hours, while in the absence of an adjuvant, penetration was negligible.[13]
Table 2: General Efficacy Ranking of Adjuvant Classes with Post-Emergence Herbicides
| Adjuvant Class | General Efficacy Ranking | Key Characteristics |
| Methylated Seed Oils (MSO) | 1 (Most Effective) | Aggressively dissolves leaf wax, leading to faster and greater herbicide absorption. Particularly effective in low humidity/drought conditions.[8] |
| Crop Oil Concentrates (COC) | 2 | Enhances herbicide penetration by modifying the waxy cuticle.[6][7] |
| Non-ionic Surfactants (NIS) | 3 | Primarily increases spray retention and spreading on the leaf surface.[4][5] |
This table provides a general ranking of adjuvant efficacy. MSO adjuvants are noted to enhance the performance of most oil-soluble herbicides, a category that includes triazines like this compound.[4]
Experimental Protocols
Protocol 1: Detailed Methodology for a Whole-Plant Bioassay to Evaluate this compound and Adjuvant Efficacy
This protocol is adapted from established methods for herbicide resistance testing and can be used to compare the efficacy of different this compound and adjuvant combinations.[1][13][14][15][16]
1. Plant Material and Growth Conditions:
- Select a weed species known to be susceptible to this compound.
- Grow seedlings from seed in pots filled with a standard greenhouse potting mix.
- Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.
- Grow plants to a consistent growth stage (e.g., 2-4 true leaves) before herbicide application.
2. Herbicide and Adjuvant Preparation:
- Prepare a stock solution of this compound.
- Prepare separate spray solutions of this compound at a range of doses (including a zero-dose control) for each adjuvant being tested.
- Add the selected adjuvants (e.g., NIS, COC, MSO) to the respective spray solutions at their recommended concentrations.
- Always conduct a jar test to ensure compatibility when tank-mixing.
3. Herbicide Application:
- Use a laboratory-grade cabinet sprayer to ensure uniform application.
- Calibrate the sprayer to deliver a known volume of spray solution per unit area.
- Apply the different this compound-adjuvant treatments to separate sets of plants. Include an untreated control group for comparison.
4. Post-Application Care and Evaluation:
- Return the treated plants to the greenhouse and arrange them in a randomized complete block design.
- Water the plants as needed, avoiding overhead irrigation that could wash the herbicide off the leaves.
- Visually assess plant injury at set time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
- At the final evaluation, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the untreated control.
5. Data Analysis:
- Analyze the visual injury ratings and biomass data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Protocol 2: Outline for a 14C-Cyanazine Foliar Uptake and Translocation Study
This protocol provides a framework for a radiolabeled herbicide study to quantify the absorption and movement of this compound in a plant.
1. Plant Material:
- Grow plants to a uniform size and growth stage as described in the whole-plant bioassay protocol.
2. Preparation of 14C-Cyanazine Solution:
- Obtain commercially available 14C-labeled this compound.
- Prepare a treatment solution containing a known concentration of 14C-Cyanazine and the desired adjuvant.
3. Application of 14C-Cyanazine:
- Using a microsyringe, apply a small, precise droplet (e.g., 1-10 µL) of the 14C-Cyanazine solution to a specific location on a leaf of each plant.
4. Harvest and Sample Processing:
- At predetermined time points after application (e.g., 6, 24, 48, 72 hours), harvest the treated plants.
- Leaf Wash: Carefully wash the treated leaf with a solvent (e.g., ethanol:water solution) to remove any unabsorbed 14C-Cyanazine from the leaf surface.
- Sectioning: Divide the plant into different parts: the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
- Oxidation: Combust the plant sections and the leaf wash samples in a biological oxidizer to convert the 14C to 14CO2.
- Quantification: Trap the 14CO2 in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
5. Data Analysis:
- Calculate the amount of 14C-Cyanazine in each plant part and the leaf wash.
- Express the data as a percentage of the total applied radioactivity to determine the percentage of uptake and the distribution of the herbicide within the plant.
Visualizations
Caption: Experimental workflow for evaluating this compound uptake with adjuvants.
Caption: Signaling pathway of this compound-induced inhibition of Photosystem II.
References
- 1. cambridge.org [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
- 5. researchgate.net [researchgate.net]
- 6. Effects of surfactants on foliar uptake of herbicides - a complex scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crodaagriculture.cn [crodaagriculture.cn]
- 8. The Mechanism of Methylated Seed Oil on Enhancing Biological Efficacy of Topramezone on Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pestrong.com [pestrong.com]
- 10. Crop Protection Network [cropprotectionnetwork.org]
- 11. researchgate.net [researchgate.net]
- 12. grdc.com.au [grdc.com.au]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 15. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 16. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
Technical Support Center: Addressing Cyanazine Cross-Reactivity in Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cyanazine cross-reactivity in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in immunoassays?
This compound is a chloro-s-triazine herbicide used to control broadleaf and grassy weeds.[1] In immunoassays, cross-reactivity is a significant concern because antibodies developed for this compound may also bind to other structurally similar s-triazine herbicides, such as atrazine (B1667683), propazine (B92685), and terbuthylazine (B1195847).[2][3] This can lead to false-positive results or overestimation of this compound concentrations in a sample. The core of this issue lies in the shared chemical structures among these compounds, which can be recognized by the same antibody.[4]
Q2: My immunoassay for this compound shows a positive result, but I don't expect it in my sample. What are the potential causes?
A positive result in the absence of this compound is likely due to the presence of cross-reacting compounds. The most common cross-reactants for this compound immunoassays are other s-triazine herbicides. For instance, some monoclonal antibodies raised against a terbutylazine-hapten have shown high sensitivity to this compound, but also cross-reactivity with propazine (62%), terbuthylazine (51%), and atrazine (18%).[2] Therefore, if your sample contains any of these compounds, they may be producing a false-positive signal. It is also important to rule out other potential issues such as contaminated reagents or buffers.
Q3: How can I determine if the positive signal in my assay is due to this compound or a cross-reacting compound?
To confirm the presence of this compound and differentiate it from cross-reacting compounds, it is highly recommended to use a confirmatory analytical method. Techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can definitively identify and quantify the specific compounds present in your sample.[5] Comparing the immunoassay results with those from a confirmatory method is the gold standard for verifying the source of the signal.
Q4: Can I improve the specificity of my immunoassay to reduce this compound cross-reactivity?
Improving assay specificity often involves optimizing the immunoassay protocol or the reagents. One key factor is the design of the hapten used to produce the antibody; a more unique hapten structure can lead to a more specific antibody.[6] For the end-user, strategies include optimizing the concentration of the antibody and the competing antigen, as the ratio of these components can influence cross-reactivity.[7] Additionally, using monoclonal antibodies may offer higher specificity compared to polyclonal antibodies, although this is not always the case and depends on the specific antibody characteristics.
Troubleshooting Guide
This guide addresses common issues encountered during immunoassays for this compound, with a focus on cross-reactivity.
| Problem | Potential Cause | Recommended Solution |
| High background signal | 1. Insufficient washing. 2. Contaminated reagents or buffers. 3. Incubation times too long or temperature too high. 4. High concentration of detection reagent. | 1. Increase the number of wash steps and ensure complete aspiration of the wash buffer. 2. Prepare fresh buffers and ensure all reagents are within their expiration date. 3. Strictly adhere to the incubation times and temperatures specified in the protocol. 4. Optimize the concentration of the enzyme-conjugated secondary antibody. |
| False-positive results | 1. Cross-reactivity with other s-triazines (e.g., atrazine, terbuthylazine, propazine). 2. Non-specific binding of other molecules in the sample matrix. | 1. Confirm results using a different analytical method like GC-MS or HPLC.[5] 2. Perform a cross-reactivity test with suspected interfering compounds (see Experimental Protocol below). 3. If matrix effects are suspected, consider sample purification or dilution. |
| Inconsistent or variable results | 1. Inaccurate pipetting. 2. Inconsistent washing technique. 3. Temperature gradients across the microplate. | 1. Calibrate pipettes regularly and use fresh tips for each sample and standard. 2. Use an automated plate washer for consistency. If washing manually, ensure uniform filling and aspiration of all wells. 3. Avoid stacking plates during incubation and allow the plate to equilibrate to a uniform temperature. |
| Low assay sensitivity | 1. Inactive reagents. 2. Incorrect plate reading wavelength. 3. Suboptimal antibody or competitor antigen concentration. | 1. Ensure proper storage of all reagents and avoid repeated freeze-thaw cycles. 2. Verify that the plate reader is set to the correct wavelength for the substrate used. 3. Titrate the antibody and competitor antigen to determine the optimal concentrations for your assay. |
Quantitative Data on this compound Cross-Reactivity
The following table summarizes the cross-reactivity of a monoclonal antibody-based ELISA for this compound with other s-triazine herbicides. The cross-reactivity is calculated by comparing the concentration of the competing compound that causes 50% inhibition (IC50) to the IC50 of this compound.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Propazine | 62[2] |
| Terbuthylazine | 51[2] |
| Atrazine | 18[2] |
| Other s-triazines | < 4[2] |
Experimental Protocols
Protocol for Competitive ELISA for this compound Detection
This protocol is a general guideline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to detect this compound in water samples.
-
Coating the Plate:
-
Coat the wells of a microtiter plate with a this compound-protein conjugate (the coating antigen) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing:
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Remove the coating solution and wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
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Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.
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Incubate for 1-2 hours at room temperature.
-
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Competition Reaction:
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Add your standards or samples to the wells.
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Immediately add the anti-cyanazine antibody (primary antibody) to each well.
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Incubate for 1-2 hours at room temperature to allow competition between the this compound in the sample and the this compound on the plate for binding to the antibody.
-
-
Washing:
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Wash the plate 3-4 times with the wash buffer.
-
-
Detection:
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Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) that binds to the primary antibody.
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Incubate for 1 hour at room temperature.
-
-
Washing:
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Wash the plate 3-4 times with the wash buffer.
-
-
Substrate Addition:
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Add a substrate solution (e.g., TMB) to each well.
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Incubate in the dark until a color develops.
-
-
Stopping the Reaction:
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Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Reading the Results:
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Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the this compound concentration in the sample.
-
Protocol for Determining Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to determine the percentage of cross-reactivity of your immunoassay with potentially interfering compounds.
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Prepare Standard Curves:
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Prepare a standard curve for this compound by making serial dilutions across the expected range of the assay.
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For each potential cross-reacting compound, prepare a separate serial dilution series over a broad concentration range.
-
-
Run the Competitive ELISA:
-
Run the competitive ELISA as described above, using the this compound standards and the dilutions of the potential cross-reactants as your "samples."
-
-
Data Analysis:
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For both the this compound standard curve and each cross-reactant curve, plot the absorbance against the logarithm of the concentration.
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Determine the IC50 value for this compound and for each of the tested compounds. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity for each compound: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100 [7]
-
Visualizations
Caption: Workflow of a competitive ELISA for this compound detection.
Caption: Decision tree for troubleshooting this compound cross-reactivity.
References
- 1. discovery-sci.com [discovery-sci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pub.geus.dk [pub.geus.dk]
- 4. Evaluation of atrazine positive and false positive immunoassay detections in ground water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of enzyme-linked immunosorbent assay and gas chromatography procedures for the detection of this compound and metolachlor in surface water samples [pubs.usgs.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cyanazine Extraction from Clay Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Cyanazine from challenging clay soil matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction process in a question-and-answer format.
Issue 1: Low this compound Recovery
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Question: I am experiencing consistently low recovery of this compound from my clay soil samples. What are the potential causes and how can I troubleshoot this?
-
Answer: Low recovery of this compound from clay soils is a common issue primarily due to its strong adsorption to clay particles. Several factors in your extraction protocol could be contributing to this. Here is a step-by-step guide to troubleshoot the problem:
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Assess Your Extraction Method: The choice of extraction technique significantly impacts efficiency.
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Conventional Solvent Extraction: Ensure you are using an appropriate solvent system. Methanol (B129727)/water mixtures (e.g., 1:1 or 4:1 v/v) have been shown to be effective.[1] Consider increasing the shaking time or using sonication to enhance desorption from the clay matrix.[2]
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Solid-Phase Extraction (SPE): Low recovery can result from analyte breakthrough during sample loading, inefficient elution, or inappropriate sorbent selection.[3] Verify that the sorbent has a high affinity for this compound. You may need to adjust the pH of your sample to improve retention.[4]
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Supercritical Fluid Extraction (SFE): Optimization of parameters is crucial. Low recovery could be due to non-optimal temperature, pressure (density), or modifier concentration.[1][5]
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Microwave-Assisted Extraction (MAE): Insufficient microwave power or extraction time can lead to incomplete extraction.[6][7][8][9]
-
-
Optimize Solvent Selection: The polarity of the extraction solvent is critical. For clay soils, which are polar, a solvent system with appropriate polarity is needed to effectively desorb this compound.
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Enhance Desorption from Clay:
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Increase Extraction Time: Allow more time for the solvent to interact with the soil matrix.
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Use Physical Disruption: Sonication or mechanical shaking can help break the bonds between this compound and clay particles.[2]
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Adjust pH: The adsorption of some pesticides to clay can be pH-dependent.[10] Experiment with adjusting the pH of your extraction solvent.
-
-
Sample Pre-treatment:
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Moisture Content: The moisture content of the soil can influence extraction efficiency. Air-drying and sieving the soil before extraction can ensure homogeneity.[7][8]
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Organic Matter: The presence of organic matter can also affect recovery. Adding organic amendments like compost can alter the soil structure and potentially improve extraction.[11][12]
-
-
Issue 2: Poor Reproducibility of Results
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Question: My replicate extractions are showing high variability in this compound concentrations. What could be causing this lack of reproducibility?
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Answer: Poor reproducibility in extraction experiments can stem from several sources. Follow these steps to identify and address the issue:
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Homogenize Your Soil Sample: Clay soils can be heterogeneous. Ensure your bulk soil sample is thoroughly mixed and sieved to achieve a uniform distribution of this compound before taking subsamples for extraction.[7][8]
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Standardize Your Protocol: Meticulously follow the same procedure for each replicate.
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Consistent Volumes and Weights: Use calibrated equipment to measure soil mass and solvent volumes accurately.
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Controlled Time and Temperature: Maintain consistent extraction times and temperatures for all samples.
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Uniform Shaking/Agitation: Ensure the same level of agitation for each sample.
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Check for Instrumental Drift: If using chromatographic analysis, ensure the instrument is stable. Run standards at regular intervals to check for any drift in response.
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Evaluate Extraction Conditions:
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Incomplete Extraction: If the extraction is incomplete, small variations in the protocol can lead to large differences in recovery. Try increasing the extraction time or using a more vigorous extraction technique to ensure complete extraction.
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Flow Rate in SPE: Inconsistent flow rates during sample loading, washing, or elution in SPE can lead to variability.[4] Use a vacuum manifold or automated system to maintain a constant flow rate.
-
-
Frequently Asked Questions (FAQs)
Q1: Which extraction method is generally most effective for this compound in clay soils?
A1: The most effective method can depend on the specific soil characteristics and available equipment.
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Supercritical Fluid Extraction (SFE) has been shown to achieve high recoveries (>90%) and is a "greener" technique with reduced solvent consumption.[1][5]
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Conventional solvent extraction with methanol/water mixtures can also yield high recoveries but may be more time-consuming.[1]
-
Microwave-Assisted Extraction (MAE) offers rapid extraction times and can be very efficient with proper optimization of power, time, and solvent.[6][7][8][9]
-
Solid-Phase Extraction (SPE) is more of a cleanup and concentration technique rather than a primary extraction method from soil. It is often used after an initial solvent extraction.[3][13]
Q2: How does the high clay content of the soil specifically affect this compound extraction?
A2: Clay minerals have a large surface area and a net negative charge, which can lead to strong adsorption of this compound through mechanisms like cation exchange, hydrogen bonding, and van der Waals forces.[10][14] This strong binding makes it difficult to desorb the analyte into the extraction solvent, often resulting in lower recovery compared to sandy or loamy soils.[14][15]
Q3: What are the optimal parameters for Supercritical Fluid Extraction (SFE) of this compound from clay soil?
A3: Based on research, the following SFE parameters have been found to be optimal for this compound extraction from silty clay loam soil[1][5]:
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Modifier: Methanol/water (1:1) added directly to the soil matrix.
-
CO2 Flow Rate: 3.0 mL min-1.
-
CO2 Density: 0.90 g mL-1.
-
Extraction Temperature: 50 °C.
-
Static Extraction Time: 6 minutes.
-
Dynamic Extraction Time: 20 minutes.
Q4: Can I use sonication to improve my extraction efficiency?
A4: Yes, sonication is a useful technique to improve the extraction of this compound from soil.[2] The ultrasonic waves help to disrupt the soil aggregates and enhance the desorption of the analyte from the clay particles into the solvent.
Q5: How should I prepare my clay soil sample before extraction?
A5: Proper sample preparation is crucial for obtaining accurate and reproducible results.
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Air-dry the soil sample to a constant weight.
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Homogenize the sample by grinding and sieving it through a 2-mm sieve to remove large debris and ensure uniformity.[7][8]
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Store the prepared sample in a cool, dark, and dry place to prevent degradation of this compound.
Data Presentation
Table 1: Comparison of this compound Extraction Methods from Clay Soil
| Extraction Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction | >90[1] | Simple, low equipment cost | Time-consuming, large solvent consumption |
| Supercritical Fluid Extraction (SFE) | >90[1][5] | Fast, low solvent waste, selective | High initial equipment cost |
| Microwave-Assisted Extraction (MAE) | 82-94[7] | Very fast, reduced solvent use | Requires specialized microwave equipment |
Table 2: Optimized Parameters for Supercritical Fluid Extraction (SFE) of this compound
| Parameter | Optimal Value | Reference |
| Modifier | Methanol/Water (1:1) | [1][5] |
| CO2 Flow Rate | 3.0 mL min⁻¹ | [1][5] |
| CO2 Density | 0.90 g mL⁻¹ | [1][5] |
| Temperature | 50 °C | [1][5] |
| Static Time | 6 min | [1][5] |
| Dynamic Time | 20 min | [1][5] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction
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Weigh 5 g of homogenized clay soil into a centrifuge tube.
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Add 25 mL of a methanol/water (1:1, v/v) solution.
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Seal the tube and shake vigorously for 2 hours on a mechanical shaker.
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Centrifuge the sample at 5000 rpm for 15 minutes.
-
Decant the supernatant into a clean collection flask.
-
Repeat the extraction (steps 2-5) two more times with fresh solvent.
-
Combine the supernatants and concentrate the extract to the desired volume for analysis.
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Weigh 0.5 g of homogenized clay soil into a microwave extraction vessel.
-
Add 10 mL of an aqueous sodium dodecyl sulphate (SDS) solution (0.06% m/v).[7]
-
Seal the vessel and place it in the microwave extractor.
-
Apply the following microwave program: 540 W for 6 minutes, followed by 0 W for 1 minute, and then 630 W for 2 minutes.[7]
-
Allow the vessel to cool to room temperature.
-
Filter the extract through a 0.45 µm filter before analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. epa.gov [epa.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. silicycle.com [silicycle.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. davidpublisher.com [davidpublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Clay soil challenges and solutions for Oregon gardeners | OSU Extension Service [extension.oregonstate.edu]
- 12. How to Amend Clay Soil for Your Garden: Improve Drainage and Nutrient Absorption — Restoring Eden Flowers [restoringedenflowers.com]
- 13. akademisains.gov.my [akademisains.gov.my]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Minimizing photodegradation of Cyanazine in experimental setups
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the photodegradation of Cyanazine in experimental setups.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, leading to inaccurate results due to this compound degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent this compound concentrations across replicates. | 1. Differential exposure of samples to ambient or direct light. 2. Inconsistent sample preparation or storage temperatures. 3. Presence of photosensitizing contaminants in the solvent or on glassware. | 1. Work with samples in a controlled lighting environment. Use amber glass vials or wrap containers in aluminum foil.[1] 2. Prepare and store all stock solutions and experimental samples under identical, refrigerated conditions, ideally in the dark.[1][2] 3. Use high-purity (e.g., HPLC grade) solvents and meticulously clean all glassware. |
| Rapid loss of this compound concentration in solution. | 1. Exposure to high-intensity light sources (e.g., direct sunlight, certain laboratory lamps). 2. Use of solvents containing photosensitizers. 3. Presence of a photocatalyst (e.g., TiO₂ nanoparticles) in the experimental system.[3][4] | 1. Shield the experimental setup from all UV and high-intensity light. Conduct experiments under low-light conditions or use light-blocking containers. 2. Verify solvent purity. If possible, run a control with the solvent alone exposed to the same light conditions to check for interfering peaks. 3. Ensure no unintended photocatalytic materials are present. If studying photocatalysis, this degradation is expected; otherwise, identify and remove the source. |
| Appearance of unknown peaks in HPLC/GC analysis. | 1. Photodegradation of this compound into metabolites. 2. Solvent degradation or reaction with this compound. | 1. These peaks may correspond to this compound degradates like deethylthis compound acid.[5] Compare chromatograms of light-exposed and protected samples to confirm. 2. Analyze a blank solvent sample that has been exposed to the same experimental conditions to rule out solvent degradation. |
| Variability between experiments conducted on different days. | 1. Changes in ambient laboratory lighting conditions (e.g., sunny vs. cloudy day). 2. Degradation of stock solution over time. | 1. Standardize lighting conditions for all experiments. Avoid conducting experiments near windows. 2. Prepare fresh stock solutions regularly. Store stock solutions in the dark at -20°C (powder) or -80°C (in solvent) for long-term stability.[6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how stable is it to light?
This compound is a selective, systemic herbicide belonging to the triazine chemical family.[7][8][9] It functions by inhibiting photosynthesis in susceptible plants.[9] Literature suggests that this compound is very stable to heat and UV light under normal conditions, with low rates of photolysis (breakdown by sunlight).[7][8][10] However, this stability can be compromised by the presence of other substances that act as photosensitizers or photocatalysts.[3][4][11]
Q2: What are the primary factors that can induce photodegradation in a lab setting?
While inherently stable, this compound's photodegradation can be accelerated by several factors:
-
Light Wavelength and Intensity: High-energy light, particularly in the UVC range (100-280 nm), is more effective at inducing degradation than UVA (315-400 nm) or ambient light.[3][12]
-
Presence of Photosensitizers: Certain molecules in a solution, often found in dissolved organic matter, can absorb light and transfer the energy to this compound or surrounding oxygen, leading to indirect photolysis.[11]
-
Photocatalysts: Semiconductors like titanium dioxide (TiO₂) can generate highly reactive hydroxyl radicals when illuminated by UV radiation, which rapidly degrade this compound.[3][4]
-
Oxygen: The presence of dissolved oxygen can lead to the formation of reactive oxygen species (ROS) like singlet oxygen, which can be a key player in the degradation of related compounds.[13]
Q3: What are the best practices for preparing and storing this compound solutions to ensure stability?
To maintain the integrity of your this compound standards and experimental solutions, follow these guidelines:
-
Use High-Purity Solvents: Use HPLC or analytical grade solvents to avoid contaminants that could act as photosensitizers.[14]
-
Utilize Protective Glassware: Prepare and store solutions in amber glass volumetric flasks and vials to block UV and visible light. Alternatively, wrap standard laboratory glassware in aluminum foil.
-
Control Temperature: For short-term storage (up to three days), keep solutions refrigerated.[2] For long-term storage, keep powdered this compound at -20°C and solutions at -80°C.[6]
-
Work in a Controlled Environment: Whenever possible, handle this compound solutions under subdued lighting, avoiding direct sunlight or intense overhead laboratory lights. For highly sensitive experiments, consider using a darkroom or a glove box.
Q4: How can I design my experiment to minimize light exposure?
-
Shielding: Cover beakers, flasks, and incubation trays with aluminum foil or light-proof covers.
-
Incubation: If your experiment involves incubation, use an incubator that remains dark.[1]
-
Timed Exposure: If light is a necessary component of the experiment (e.g., studying plant uptake), ensure that the duration and intensity of light exposure are precisely controlled and uniform across all samples.
-
Controls: Always run a "dark control" sample that is prepared identically to the experimental samples but is kept completely shielded from light. This will allow you to quantify the amount of degradation attributable to light exposure.
Q5: What analytical methods are recommended for monitoring this compound and its potential degradates?
The most common and reliable methods for the analysis of this compound and its metabolites are:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC system with UV detection (typically at 220 nm) is effective for separating and quantifying this compound.[1]
-
Gas Chromatography (GC): GC coupled with an electron capture detector (GC-ECD) is another robust method for analyzing this compound.[14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method used to identify and quantify this compound and its various degradation products, especially at low concentrations in complex matrices.[5]
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound to Minimize Photodegradation
-
Preparation of Stock Solution:
-
Weigh technical-grade this compound powder in a room with minimal ambient light.
-
Dissolve the powder in an appropriate HPLC-grade solvent (e.g., methanol (B129727), DMSO) in an amber glass volumetric flask.[1][6][14]
-
Sonicate if necessary to ensure complete dissolution.
-
Store the stock solution in the dark at -80°C.[6]
-
-
Preparation of Working Solutions:
-
Perform serial dilutions from the stock solution under subdued lighting.
-
Use amber glass vials or foil-wrapped tubes for the final working solutions.
-
If not for immediate use, store refrigerated for no more than three days.[2]
-
-
Experimental Procedure:
-
Set up the experiment away from windows or direct light sources.
-
Cover all vessels containing this compound with aluminum foil or opaque lids.
-
Include a dark control by completely shielding at least one replicate from light throughout the experiment.
-
At the time of sampling, immediately place the aliquot into a dark or amber vial and prepare for analysis or store it under appropriate refrigerated/frozen conditions.
-
Protocol 2: Analysis of this compound by HPLC
This protocol is based on established methods for this compound analysis.[1][2]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C8 or C18 column.
-
-
Mobile Phase:
-
Prepare an isocratic mobile phase, for example, a 55:45 (v/v) mixture of water and methanol (HPLC grade).[1] The exact ratio may need optimization depending on the specific column and system.
-
Degas the mobile phase before use.
-
-
Analysis Parameters:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve using a series of known concentrations of this compound standard.
-
Inject the experimental samples.
-
Identify and quantify the this compound peak by comparing its retention time and area with the standards.
-
Visualizations
Caption: Workflow for minimizing this compound photodegradation.
Caption: Factors contributing to this compound photodegradation.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. epa.gov [epa.gov]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.nelac-institute.org [apps.nelac-institute.org]
- 6. This compound | Triazine herbicide | TargetMol [targetmol.com]
- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 8. This compound [sitem.herts.ac.uk]
- 9. veeprho.com [veeprho.com]
- 10. This compound | C9H13ClN6 | CID 30773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cse.umn.edu [cse.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. akademisains.gov.my [akademisains.gov.my]
Dealing with co-eluting interferences in Cyanazine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences in Cyanazine analysis.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Problem: Poor Chromatographic Resolution and Co-eluting Peaks
Symptom: In your chromatogram, the peak for this compound is not baseline separated from other peaks, or you observe a broad, distorted, or shoulder peak where you expect to see this compound.[1][2]
Potential Causes and Solutions:
Co-elution is a frequent challenge when analyzing complex mixtures.[1][3] To achieve adequate separation, a systematic approach to optimizing your chromatographic conditions is necessary.
1. Mobile Phase Optimization (for HPLC/LC-MS)
The composition of the mobile phase is a critical factor for achieving good separation.[4]
-
Adjusting Mobile Phase pH: For ionizable compounds like triazines, modifying the mobile phase pH can alter the ionization state of both the analytes and the stationary phase, thereby improving separation.[4]
-
Recommendation: Lowering the mobile phase pH to a range of 2.5-3.5 with an acidic modifier like formic or acetic acid can reduce peak tailing for basic triazines.[4]
-
-
Changing Organic Modifier: The choice of organic solvent can influence selectivity.
-
Recommendation: If you are using acetonitrile (B52724) and observing co-elution, consider switching to methanol (B129727), or vice versa. The different solvent properties can alter the elution order.[5]
-
-
Optimizing Gradient Profile: A poorly optimized gradient can lead to co-elution.
-
Recommendation: A shallower gradient can improve the separation of closely eluting compounds.[6]
-
2. Stationary Phase Selection
The choice of analytical column is crucial for resolving co-eluting compounds.
-
Column Chemistry: Standard C18 columns are commonly used for triazine analysis. However, to minimize interactions that cause peak tailing and co-elution, consider the following:
-
Recommendation: Use a modern, high-purity, end-capped C18 column to reduce the impact of residual silanol (B1196071) groups.[4] For highly polar triazines and their metabolites, a column with a polar-embedded phase may provide better separation.[4]
-
-
Particle Size and Column Dimensions:
3. Temperature Optimization
Column temperature affects both retention time and selectivity.
-
Recommendation: Increasing the column temperature can sometimes improve resolution and decrease analysis time.[7][8] However, be mindful of the thermal stability of your analytes.
Experimental Protocol: Optimizing HPLC Conditions for Triazine Separation
Objective: To improve the separation of this compound from co-eluting interferences.
Materials:
-
HPLC system with a gradient pump and UV or MS detector
-
C18 column (e.g., high-purity, end-capped, 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[4]
-
This compound standard solution and sample extract
Procedure:
-
Initial Gradient: Start with a generic gradient (e.g., 10-90% B in 15 minutes) to determine the approximate retention time of this compound and any co-eluting peaks.
-
Gradient Modification: Based on the initial run, adjust the gradient to improve separation in the region where this compound elutes. For example, if this compound elutes at 40% B, you can introduce a shallower gradient segment from 30% to 50% B over a longer period.
-
Mobile Phase Modifier Evaluation: If co-elution persists, prepare a new Mobile Phase B with methanol instead of acetonitrile and repeat the analysis.
-
pH Adjustment: If peak tailing is observed, ensure the pH of Mobile Phase A is between 2.5 and 3.5.[4]
Table 1: Troubleshooting Poor Chromatographic Resolution
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate mobile phase composition | Adjust the organic solvent (acetonitrile vs. methanol) and/or the mobile phase pH.[4][5] | Altered selectivity and improved separation of co-eluting peaks. |
| Suboptimal gradient program | Decrease the gradient slope in the region where this compound elutes.[6] | Increased separation between closely eluting compounds. |
| Unsuitable column chemistry | Switch to a high-purity, end-capped C18 column or a polar-embedded phase column.[4] | Reduced peak tailing and improved peak shape. |
| Inadequate column temperature | Optimize the column temperature; try increasing it in increments of 5°C.[7][8] | Improved peak efficiency and potential changes in selectivity. |
Diagram 1: Logical Workflow for Troubleshooting Co-elution
Caption: A stepwise approach to resolving co-eluting peaks.
Problem: Inaccurate Quantification due to Matrix Effects
Symptom: You observe signal suppression or enhancement for this compound in your sample matrix compared to a clean solvent standard, leading to poor accuracy and reproducibility.[9][10][11]
Potential Causes and Solutions:
Matrix effects are a common issue in LC-MS/MS analysis and can significantly impact the accuracy of your results.[9][12]
1. Improve Sample Preparation and Cleanup
The goal is to remove as many interfering matrix components as possible before analysis.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[13]
-
Recommendation: For triazine herbicides in water samples, carbon-based adsorbents can be effective.[14] In food matrices, a combination of C18 and graphitized carbon black (GCB) or primary secondary amine (PSA) sorbents can be used to remove different types of interferences.
-
-
Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid and semi-solid samples like seaweed.[15]
-
Recommendation: A dual-column approach with MSPD and SPE cleanup can effectively remove interferences.[15]
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective method for a wide range of pesticides in food matrices.[16][17]
-
Recommendation: The d-SPE cleanup step in the QuEChERS protocol can be tailored with different sorbents (e.g., PSA, C18, GCB) to target specific matrix interferences.[16]
-
2. Use of Matrix-Matched Standards
This is a common and effective way to compensate for matrix effects.
-
Recommendation: Prepare your calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure as your samples. This helps to ensure that the standards and samples experience similar matrix effects.[10]
3. Isotope Dilution Mass Spectrometry (IDMS)
This is considered the gold standard for correcting for matrix effects and analyte loss during sample preparation.
-
Recommendation: Use a stable isotope-labeled internal standard for this compound (e.g., this compound-d5).[18] The labeled standard is added to the sample at the beginning of the sample preparation process and will co-elute with the native analyte, allowing for accurate correction of both matrix effects and recovery losses.
Experimental Protocol: QuEChERS for this compound in a Food Matrix
Objective: To extract this compound from a complex food matrix and minimize matrix effects.
Materials:
-
Homogenized food sample
-
Acetonitrile
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing MgSO₄ and PSA
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately shake for 1 minute.[17]
-
Centrifuge at 4000 rpm for 5 minutes.[17]
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and PSA.[17]
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.[17]
-
The supernatant is ready for LC-MS/MS or GC-MS analysis.
Table 2: Strategies to Mitigate Matrix Effects
| Strategy | Description | Advantages | Disadvantages |
| Improved Sample Cleanup | Use techniques like SPE, MSPD, or QuEChERS to remove interfering compounds.[13][15][16] | Reduces ion suppression/enhancement, improves instrument robustness. | Can be time-consuming and may lead to analyte loss if not optimized. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract.[10] | Effectively compensates for matrix effects. | Requires a representative blank matrix, may not be available for all sample types. |
| Isotope Dilution | Use a stable isotope-labeled internal standard.[18] | Corrects for both matrix effects and recovery losses, highly accurate. | Labeled standards can be expensive and are not available for all analytes. |
| Sample Dilution | Dilute the sample extract before analysis. | Simple and can reduce the concentration of interfering compounds. | May compromise the limit of detection for trace-level analysis. |
Diagram 2: Decision Tree for Managing Matrix Effects
Caption: A guide for selecting the appropriate strategy to address matrix effects.
Frequently Asked Questions (FAQs)
Q1: I am seeing a peak at the same retention time as this compound, but the mass spectrum is not a good match. What could be the issue?
A1: This is a classic case of co-elution with an isobaric interference (a compound with the same nominal mass as this compound). Here are a few possibilities and how to address them:
-
Structurally Similar Compounds: Other triazine herbicides or their degradation products can have similar retention times and fragment patterns.[19]
-
Solution: Optimize your chromatography to better separate these compounds. A high-resolution mass spectrometer (HRMS) can also differentiate between compounds with the same nominal mass but different elemental compositions.
-
-
Matrix Components: A compound from your sample matrix may be co-eluting.
-
Solution: Improve your sample cleanup to remove the interference. You can also try adjusting your chromatographic conditions to separate the interference from your analyte.
-
Q2: My this compound peak is tailing. What can I do to improve the peak shape?
A2: Peak tailing for basic compounds like this compound is often due to interactions with acidic silanol groups on the silica-based column packing.[4]
-
Lower Mobile Phase pH: As mentioned in the troubleshooting guide, lowering the pH of your mobile phase to around 2.5-3.5 will protonate the silanol groups and reduce these unwanted interactions.[4]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and will generally provide better peak shapes for basic compounds.[4]
-
Check for Column Contamination: A buildup of matrix components on your column can also lead to poor peak shape. Try cleaning your column according to the manufacturer's instructions or replacing it if necessary.
Q3: Can I use GC-MS for this compound analysis? What are the potential challenges?
A3: Yes, GC-MS can be used for the analysis of triazine herbicides.[17] However, there are some considerations:
-
Volatility and Thermal Stability: this compound is amenable to GC analysis, but some of its more polar metabolites may require derivatization to improve their volatility and thermal stability.
-
Matrix Interferences: Complex matrices can introduce non-volatile components that contaminate the GC inlet and column, leading to poor performance over time. A robust sample cleanup is essential.
-
Selectivity: Using GC-MS/MS can provide enhanced selectivity and sensitivity, especially in complex matrices, by monitoring specific precursor-to-product ion transitions.[16]
Q4: What are the common degradation products of this compound I should be aware of, and can they co-elute?
A4: The most common degradation products of this compound include this compound amide and this compound acid.[20] Yes, these metabolites can co-elute with the parent compound or with each other, depending on the chromatographic conditions. It is important to develop an analytical method that can separate this compound from its key metabolites, especially if you need to quantify them individually.[21][22]
Q5: How can I confirm that what I'm seeing is a matrix effect and not an issue with my instrument?
A5: A simple way to assess matrix effects is to perform a post-extraction spike experiment.
-
Analyze a blank matrix extract.
-
Analyze a neat standard solution of this compound at a known concentration.
-
Spike the blank matrix extract with the same concentration of this compound as the neat standard and analyze it.
-
Compare the peak area of the post-extraction spike to the peak area of the neat standard. A significant difference (e.g., >20%) indicates a matrix effect. If the peak area is lower in the matrix, you have ion suppression. If it's higher, you have ion enhancement.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of triazine herbicides in seaweeds: development of a sample preparation method based on Matrix Solid Phase Dispersion and Solid Phase Extraction Clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hpst.cz [hpst.cz]
- 17. benchchem.com [benchchem.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. epa.gov [epa.gov]
- 20. First LC/MS determination of this compound amide, this compound acid, and this compound in groundwater samples [pubs.usgs.gov]
- 21. ars.usda.gov [ars.usda.gov]
- 22. apps.nelac-institute.org [apps.nelac-institute.org]
Enhancing the sensitivity of Cyanazine detection in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Cyanazine detection in complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low recovery of this compound from my soil/water samples. What are the potential causes and solutions?
A1: Low recovery of this compound can stem from several factors throughout your analytical workflow. Here’s a troubleshooting guide:
-
Inadequate Extraction Efficiency: The choice of extraction solvent and method is critical. For soil samples, a mixture of methanol (B129727) and water (e.g., 1:1 or 4:1 v/v) has been shown to be effective.[1][2] For water samples, solid-phase extraction (SPE) is a common and effective technique.[3]
-
Troubleshooting Tip: Ensure your extraction solvent is appropriate for your sample matrix. For complex matrices like soil, ensure thorough homogenization. Consider increasing the extraction time or using a more vigorous extraction technique like sonication.[2] For SPE, ensure the cartridge is properly conditioned and that the sample pH is optimized for this compound retention.
-
-
Matrix Effects: Complex matrices can contain interfering compounds that co-elute with this compound, suppressing its signal in techniques like LC-MS/MS.[4][5][6]
-
Troubleshooting Tip: Incorporate a sample cleanup step after extraction. Techniques like dispersive solid-phase extraction (d-SPE), often used in the QuEChERS method, can effectively remove interfering substances.[7][8][9] Using matrix-matched calibration standards can also help to compensate for matrix effects.[4]
-
-
Analyte Degradation: this compound can degrade in certain environmental conditions.[10]
-
Troubleshooting Tip: Store samples properly, typically refrigerated at 4°C, until analysis to minimize degradation.[3] Be mindful of the pH of your solutions, as it can influence the stability of this compound.
-
Q2: My HPLC-UV chromatogram for this compound analysis shows a noisy baseline and/or interfering peaks. How can I improve my results?
A2: A noisy baseline or the presence of interfering peaks can significantly impact the sensitivity and accuracy of your analysis. Consider the following:
-
Insufficient Sample Cleanup: Co-extracted matrix components are a primary cause of chromatographic interferences.
-
Troubleshooting Tip: Implement or optimize a cleanup step. For water samples, ensure the SPE cartridge provides adequate cleanup. For soil and food samples, a QuEChERS protocol with a d-SPE cleanup step using sorbents like C18 and primary secondary amine (PSA) can remove many interferences.[8]
-
-
Mobile Phase Issues: The composition and quality of the mobile phase are crucial for a stable baseline.
-
Contamination: Contamination can be introduced from various sources, including glassware, reagents, or the HPLC system itself.
Q3: I need to detect very low concentrations of this compound. Which analytical technique offers the highest sensitivity?
A3: For detecting trace levels of this compound, several highly sensitive techniques are available:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice for achieving very low detection limits. EPA Method 536.0, for instance, uses LC-MS/MS for the analysis of triazines in drinking water without requiring extensive sample preparation.[13] A study using LC/APCI/MS reported method detection limits in the range of 0.002–0.005 µg/L for this compound and its metabolites in groundwater.[14]
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays can be highly sensitive and are suitable for screening a large number of samples. A monoclonal antibody-based ELISA has been reported with a detection limit of less than 0.01 µg/L for this compound in water.[15]
-
Electrochemical Sensors: Graphene-based electrochemical sensors have shown rapid and sensitive detection of this compound, with a reported detection limit of 0.25 nM.[16] Molecularly imprinted polymer (MIP)-based electrochemical sensors have also been developed with detection limits as low as 3.2 nM.[17]
Quantitative Data Summary
The following tables summarize key performance data for various this compound detection methods.
Table 1: Performance of Chromatographic Methods for this compound Detection
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| GC-ECD | Water | 3.33 - 6.67 µg/L | 11.09 - 20.10 µg/L | 82.5 - 107.6% | [3] |
| HPLC-UV | Soil | 20 - 50 ng/mL | - | >90% | [1] |
| HPLC-DAD | Soil | 2.2 - 8.3 ng/g | 7.2 - 27.8 ng/g | 71 - 100% | [9] |
| LC-MS/MS | Drinking Water | - | - | - | [13] |
| LC/APCI/MS | Groundwater | 0.002 - 0.005 µg/L | - | 99 - 108% | [14] |
Table 2: Performance of Immunoassays and Electrochemical Sensors for this compound Detection
| Analytical Method | Matrix | Limit of Detection (LOD) | Linear Range | Reference |
| ELISA (Monoclonal Antibody) | Water | < 0.01 µg/L | - | [15] |
| ELISA (Polyclonal Antibody) | Water | 0.035 µg/L | - | [15] |
| Graphene Electrochemical Sensor | Water | 0.25 nM | 0.55 - 1500 nM | [16] |
| MIP Electrochemical Sensor | Food | 3.2 nM | 5.0 - 1000 nM | [17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples (based on GC-ECD method) [3]
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge to activate the sorbent.
-
Rinse the cartridge with 10 mL of distilled water. Do not apply a vacuum.
-
-
Sample Loading:
-
Filter the water sample (50 - 100 mL).
-
Pass the filtered sample through the pre-conditioned cartridge using a vacuum at a flow rate of 40-45 mL/min.
-
-
Drying:
-
Dry the cartridge under vacuum for 15 minutes.
-
-
Elution:
-
Elute the absorbed this compound with 5 mL of ethyl acetate.
-
-
Concentration:
-
Evaporate the eluate under a gentle stream of nitrogen gas at room temperature to a final volume of 1 mL.
-
-
Analysis:
-
The concentrated sample is now ready for analysis by GC-ECD.
-
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for this compound in Soil Samples [9]
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add a specific volume of water to improve extraction efficiency.
-
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the appropriate QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge the tube.
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE cleanup tube containing sorbents like C18 and/or PSA.
-
Vortex for 30 seconds.
-
Centrifuge the tube.
-
-
Analysis:
-
The purified supernatant is ready for analysis by HPLC or LC-MS/MS.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: QuEChERS Workflow for this compound in Soil Samples.
Caption: Principle of Competitive ELISA for this compound Detection.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. epa.gov [epa.gov]
- 3. akademisains.gov.my [akademisains.gov.my]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. cdn.who.int [cdn.who.int]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. First LC/MS determination of this compound amide, this compound acid, and this compound in groundwater samples [pubs.usgs.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. scispace.com [scispace.com]
- 17. Fabrication of an electrochemical sensor based on computationally designed molecularly imprinted polymers for determination of this compound in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Disposal of Cyanazine Waste
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Cyanazine waste. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section provides solutions to common problems and questions that may arise during the handling and disposal of this compound waste.
Q1: What are the immediate steps to take in case of a this compound spill in the laboratory?
A1: In the event of a this compound spill, prioritize safety by following these steps:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust or vapor.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection if dust is present.[1][2]
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads to prevent it from spreading.[3][4][5] For solid spills, carefully cover the material to avoid generating dust.
-
Absorb and Collect: Once contained, absorb the liquid spill with an inert material. Carefully sweep up solid spills, avoiding dust generation. Place all contaminated materials into a clearly labeled, sealed, and chemically compatible waste container.[1][3][5]
-
Decontaminate: Clean the spill area with a detergent and water solution. For equipment, follow with a solvent rinse, such as acetone, and then a final rinse with distilled water.[1]
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to your institution's and local regulations.
Q2: My this compound waste is mixed with other solvents. How does this affect disposal?
A2: Mixed chemical waste requires careful consideration for disposal. Here's how to approach it:
-
Incompatibility: Never mix this compound waste with incompatible chemicals. This compound is hydrolyzed by strong acids and bases.[6] Mixing with strong oxidizers should also be avoided.
-
Labeling: The waste container must be accurately labeled with all chemical components and their approximate concentrations. This is crucial for proper waste profiling and disposal by your institution's environmental health and safety (EHS) office.
-
Segregation: It is best practice to collect different types of chemical waste in separate, compatible containers. For instance, halogenated and non-halogenated solvent wastes are often collected separately.
-
Consult EHS: Always consult your institution's EHS office for guidance on the disposal of mixed chemical waste. They can provide specific instructions based on the composition of the waste stream.
Q3: I have a small amount of expired or unused solid this compound. Can I dispose of it in the regular trash?
A3: No, you cannot dispose of solid this compound in the regular trash. This compound is a pesticide and is considered hazardous waste.[7][8] It must be disposed of through your institution's hazardous waste management program. Contact your EHS office to arrange for a pickup of the properly labeled and contained waste.
Q4: Can I treat small quantities of aqueous this compound waste in the lab before disposal?
A4: In-lab treatment of hazardous waste should only be performed by trained personnel with a thorough understanding of the chemical reactions and safety precautions involved, and in compliance with local regulations.[9] While specific laboratory-scale protocols for complete degradation are not widely published, the following principles, derived from research on triazine herbicides, can be considered in consultation with your EHS office:
-
Alkaline Hydrolysis: Triazine herbicides like this compound can be degraded by hydrolysis under alkaline conditions. This typically involves treating the aqueous waste with a strong base, such as sodium hydroxide (B78521) (NaOH), to break down the molecule. The reaction may require elevated temperatures and extended reaction times. The resulting degradation products would also need to be disposed of as chemical waste.
-
Advanced Oxidation Processes (AOPs): AOPs, such as treatment with Fenton's reagent (hydrogen peroxide and an iron catalyst), can be effective in degrading triazine herbicides.[1] However, these methods involve strong oxidizing agents and require careful control of reaction conditions.
Important: Before attempting any in-lab treatment, a detailed protocol must be developed and approved by your institution's safety committee and EHS office.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the safe handling and disposal of this compound.
Handling and Storage
Q5: What are the essential personal protective equipment (PPE) requirements for handling this compound?
A5: When handling this compound, the following PPE is essential to minimize exposure:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.[1][2][10] A face shield may be necessary for operations with a high risk of splashing.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[1][2][10] For larger quantities or when there is a risk of significant skin contact, consider additional protective clothing like an apron or coveralls.
-
Respiratory Protection: If working with solid this compound where dust may be generated, or with solutions that may produce aerosols, a NIOSH-approved respirator is necessary.[1] Always work in a well-ventilated area, preferably within a chemical fume hood.
Q6: What are the best practices for storing this compound in the laboratory?
A6: Proper storage of this compound is crucial for safety and to maintain its chemical integrity:
-
Container: Store this compound in its original, tightly sealed container.[2]
-
Location: Keep it in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[2]
-
Segregation: Store this compound separately from incompatible materials such as strong acids, bases, and oxidizing agents.[6] It should also be stored away from food and feedstuffs.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any associated hazards.
Disposal and Waste Management
Q7: What are the primary regulatory frameworks governing this compound waste disposal?
A7: In the United States, the disposal of pesticide waste, including this compound, is primarily regulated by the Environmental Protection Agency (EPA) under two key acts:
-
Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA): This act governs the sale, distribution, and use of pesticides. Pesticide labels, which are legally binding, contain instructions for proper disposal.[8][11]
-
Resource Conservation and Recovery Act (RCRA): Once a pesticide is declared a waste, its disposal is regulated under RCRA, which manages hazardous wastes from "cradle-to-grave."[8][11]
Additionally, state and local regulations may have more stringent requirements for hazardous waste disposal. Always adhere to your institution's specific waste management policies, which are designed to comply with all relevant regulations.
Q8: What are the environmental risks associated with improper disposal of this compound?
A8: Improper disposal of this compound poses significant environmental risks. As a herbicide, it is toxic to aquatic life and can contaminate soil and water sources.[12] this compound and its degradation products can be persistent in the environment and have the potential to leach into groundwater, posing a risk to drinking water supplies.[13]
Q9: How should I dispose of empty this compound containers?
A9: Empty this compound containers must be handled as hazardous waste unless they are properly decontaminated. The standard procedure for decontaminating a pesticide container is "triple rinsing":
-
Empty the container into the application equipment or a mix tank and allow it to drain for at least 30 seconds after the flow has slowed to a drip.
-
Fill the container about one-quarter full with water (or a suitable solvent if the formulation was not water-based) and securely replace the cap.
-
Shake the container vigorously for 30 seconds.
-
Pour the rinsate into the application equipment or a collection container for hazardous waste.
-
Repeat this rinsing procedure two more times.
After triple rinsing, the container may be considered non-hazardous in some jurisdictions, but you should always check with your EHS office before disposing of it in the regular trash or recycling. Puncture the container to prevent reuse.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₁₃ClN₆ | [6] |
| Molar Mass | 240.70 g/mol | [6] |
| Appearance | Colorless to white crystalline solid | [6] |
| Melting Point | 167.5-169 °C | [6] |
| Water Solubility | 171 mg/L at 25 °C | [6] |
| Stability | Stable to heat and UV light; hydrolyzed by strong acids and bases. | [6] |
Table 2: Toxicity Data for this compound
| Endpoint | Value | Species | Reference |
| Acute Oral LD₅₀ | 149 - 334 mg/kg | Rat | [10] |
| Acute Dermal LD₅₀ | > 2000 mg/kg | Rabbit | [14] |
| Acute Inhalation LC₅₀ | > 2180 mg/m³ | Rat |
Experimental Protocols
Note: These are generalized protocols based on established chemical principles for the degradation of triazine herbicides. They must be adapted and validated for your specific laboratory conditions and approved by your institution's safety and environmental health departments before implementation.
Protocol 1: Laboratory-Scale Alkaline Hydrolysis of Aqueous this compound Waste
Objective: To degrade this compound in an aqueous waste stream via alkaline hydrolysis.
Materials:
-
Aqueous this compound waste (concentration should be known or estimated)
-
Sodium hydroxide (NaOH) pellets or a concentrated solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Heating mantle or water bath
-
Round-bottom flask with a condenser
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Fume hood
Procedure:
-
Preparation: Work in a certified chemical fume hood. Ensure all necessary safety equipment is readily accessible.
-
Setup: Place the aqueous this compound waste in a round-bottom flask equipped with a stir bar and a condenser.
-
Basification: While stirring, slowly add NaOH to the solution to raise the pH to >12. Monitor the pH carefully. The addition of NaOH is exothermic, so add it slowly and allow the solution to cool if necessary.
-
Heating and Reaction: Heat the solution to a temperature between 50-80°C. The exact temperature and reaction time will depend on the concentration of this compound and the desired level of degradation. A reaction time of several hours to 24 hours may be necessary.
-
Monitoring: If analytical capabilities are available (e.g., HPLC), periodically take small aliquots to monitor the disappearance of the this compound peak.
-
Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the solution to cool to room temperature. Neutralize the solution by slowly adding a dilute acid (e.g., hydrochloric acid or sulfuric acid) until the pH is between 6 and 8.
-
Disposal: The neutralized solution, which now contains the degradation products of this compound, must be collected and disposed of as hazardous waste through your institution's EHS office.
Troubleshooting:
-
Incomplete Degradation: If degradation is incomplete, consider increasing the reaction time, temperature, or the concentration of NaOH.
-
Precipitate Formation: If a precipitate forms upon basification or neutralization, it must be collected and disposed of as solid hazardous waste.
Protocol 2: Laboratory-Scale Degradation of this compound Waste using Zerovalent Iron (ZVI)
Objective: To degrade this compound in an aqueous waste stream using zerovalent iron.
Materials:
-
Aqueous this compound waste
-
Fine-grained zerovalent iron (Fe⁰) powder
-
Stir plate and stir bar
-
Beaker or flask
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Appropriate PPE
Procedure:
-
Preparation: Work in a well-ventilated area or a fume hood.
-
Reaction Setup: Place the aqueous this compound waste in a beaker or flask with a stir bar.
-
Addition of ZVI: Add an excess of zerovalent iron powder to the solution (e.g., a 10:1 to 100:1 mass ratio of Fe⁰ to this compound).
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from several hours to days depending on the concentration and other matrix components.
-
Monitoring: Monitor the degradation of this compound using an appropriate analytical method if available.
-
Separation: Once the reaction is complete, separate the iron particles from the solution by filtration.
-
Disposal: The treated aqueous solution and the iron powder (which will now contain iron oxides and potentially adsorbed compounds) must both be disposed of as hazardous waste.
Troubleshooting:
-
Slow Reaction Rate: The reaction rate can be influenced by pH. Adjusting the pH to a slightly acidic condition (e.g., pH 5-6) may enhance the reaction rate. The presence of other electron acceptors in the waste may compete with this compound and slow its degradation.
Visualizations
Caption: Decision workflow for the safe management of this compound waste in a laboratory setting.
Caption: Simplified chemical degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of cyanide-containing wastewater from the food industry in a laboratory-scale fixed-bed methanogenic reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation strategies of pesticide residue: From chemicals to synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. gpnmag.com [gpnmag.com]
- 8. mdpi.com [mdpi.com]
- 9. epfl.ch [epfl.ch]
- 10. agilent.com [agilent.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. fao.org [fao.org]
- 13. journals.asm.org [journals.asm.org]
- 14. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
Technical Support Center: Accurate Cyanazine Quantification Strategies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to ensure accurate and reliable quantification of the herbicide Cyanazine.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for quantifying this compound in my samples?
A1: The optimal method depends on your specific requirements for sensitivity, selectivity, sample matrix, and available equipment. High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for its robustness and ability to separate this compound from its metabolites.[1][2][3] Gas Chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is also a favorable and established method, particularly for volatile analytes.[4][5][6] For rapid screening of a large number of samples, especially water samples, Enzyme-Linked Immunosorbent Assay (ELISA) is a cost-effective and sensitive option.[7]
Q2: My calibration curve for this compound is not linear. What are the common causes and solutions?
A2: Non-linearity in calibration curves can stem from several issues. Ensure that your stock solutions and subsequent dilutions are prepared accurately.[4] It is crucial to operate within the linear dynamic range of the detector; if the response for a peak exceeds the working range, the extract should be diluted and reanalyzed.[8] For external standard calibration, a minimum of three concentration levels is recommended, with one standard near the method detection limit.[8] If the relative standard deviation of the calibration factor over the working range exceeds 10%, a calibration curve is preferable to using an average calibration factor.[8]
Q3: What are matrix effects, and how can I minimize their impact on my this compound analysis?
A3: Matrix effects are the alteration of analyte signal (suppression or enhancement) caused by co-extracted components from the sample matrix.[9][10][11][12] These effects can vary significantly depending on the sample source (e.g., soil, water, crops).[8][9] To mitigate them, several strategies can be employed:
-
Sample Cleanup: Use cleanup procedures like Solid Phase Extraction (SPE) or liquid-liquid extraction to remove interfering substances.[4][8] A Florisil column cleanup is an optional procedure that can help eliminate interferences.[8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[10][11] This helps to compensate for the effect of the matrix on the analyte signal.
-
Internal Standards: Use an appropriate internal standard, which is a compound structurally similar to the analyte but not present in the sample.[8][9][13] Isotopically labeled standards, such as this compound-d5, are ideal.[14]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise detection limits.[7]
Q4: I'm observing poor peak shape (tailing, fronting, or broadening) in my chromatogram. How can I improve peak resolution?
A4: Poor peak shape can be caused by various factors related to the column, mobile phase, or sample.
-
Peak Tailing: Often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based column.[15] Lowering the mobile phase pH with an acid modifier like formic or acetic acid can protonate the silanols and reduce these interactions.[15][16] Using an end-capped column also minimizes accessible silanols.[15]
-
Peak Broadening: Can result from extra-column volume (use minimal tubing length), a flow rate that is too low, or column degradation.[15] Optimizing the flow rate and replacing an old column can sharpen peaks.[17]
-
Improving Resolution: To improve the separation of closely eluting peaks, you can adjust the mobile phase composition (e.g., change the organic solvent ratio or type), use a column with a different stationary phase, or decrease the particle size of the column packing material.[18][19][20] Adjusting the column temperature can also affect retention and resolution.[15][17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No this compound Peak Detected | Incorrect instrument parameters (wavelength, temperature). | Verify HPLC/GC parameters, including detector settings (e.g., UV wavelength at 220-225 nm).[1][3] |
| Improper sample extraction or cleanup. | Review the extraction protocol; ensure correct solvent usage and pH.[5][16] Check SPE cartridge conditioning and elution steps.[4] | |
| Degradation of analyte. | Check the stability of stock solutions and store them properly (e.g., refrigerated at 4°C).[4][15] Prepare fresh standards. | |
| High Background Noise / Baseline Instability | Contaminated solvents, reagents, or glassware. | Use high-purity HPLC/GC grade solvents.[8] Ensure all glassware is thoroughly cleaned. |
| Air bubbles in the detector or pump. | Degas the mobile phase. Purge the pump to remove bubbles. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column.[15] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure it delivers a constant flow. |
| Unstable column temperature. | Use a column oven to maintain a constant temperature.[17] | |
| Column aging. | Retention times can shift as a column degrades. Replace if necessary.[15] | |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and method (e.g., sonication, shaking time).[1][16] For soil, a methanol (B129727)/water mixture is effective.[1][16] |
| Loss of analyte during concentration step. | Avoid evaporating the sample to complete dryness. Use a gentle stream of nitrogen for solvent evaporation.[16] | |
| Improper pH during extraction. | Adjust the sample pH as required by the extraction protocol.[5] |
Quantitative Data Summary
The performance of different analytical methods for this compound quantification can vary. The following table summarizes typical performance characteristics reported in various studies.
| Method | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference(s) |
| HPLC-UV | Soil | 50 ng/mL - 200 µg/mL | 20-50 ng/mL | - | >90 | [1] |
| HPLC-UV | Wastewater | - | 6 µg/L | - | - | [8] |
| HPLC-UV | Soil | - | - | 0.05 ppm | 75 - 105 | [16] |
| GC-ECD | Water | 0.5 - 25 mg/L | 3.33 µg/L | 11.09 µg/L | 82.5 - 107.6 | [4] |
| GC/MS | Drinking Water | - | - | 0.40 - 2.1 µg/L | - | [14] |
| ELISA | Water | - | 0.1 ng/mL (ppb) | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols & Methodologies
Protocol 1: HPLC-UV Analysis of this compound
This protocol is a general guideline based on established methods.[1][3][8]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by reagent water.
-
Load the water sample (e.g., 50-100 mL) onto the cartridge.
-
Wash the cartridge with distilled water to remove polar interferences.
-
Dry the cartridge under vacuum for approximately 15 minutes.[4]
-
Elute this compound with a suitable solvent like ethyl acetate (B1210297) or methanol.[4]
-
Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the mobile phase.[4]
-
-
Chromatographic Conditions:
-
Calibration:
-
Prepare a series of at least five calibration standards from a certified stock solution in the mobile phase.
-
Construct a calibration curve by plotting peak area against concentration.
-
Verify the curve with a quality control check sample during each analytical run.[8]
-
Protocol 2: GC-NPD/MS Analysis of this compound
This protocol is a general guideline based on established methods.[4][5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Adjust the pH of a 1 L water sample to between 7.0 and 9.0.
-
Add NaCl (e.g., 50 g) and dissolve.
-
Extract the sample three times with methylene (B1212753) chloride in a separatory funnel.[5][8]
-
Combine the extracts, dry over anhydrous sodium sulfate, and concentrate to a final volume of 1 mL, exchanging the solvent to a GC-compatible one like ethyl acetate or methyl-t-butyl ether (MTBE).[5]
-
-
Gas Chromatography Conditions:
-
Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm).[4]
-
Carrier Gas: Nitrogen or Helium at a constant flow (e.g., 1.5 mL/min).[4]
-
Injector Temperature: 225-250°C.[4]
-
Oven Program: Start at 80°C (hold 1 min), then ramp to 250°C at 10°C/min (hold 1 min).[4]
-
Detector: Nitrogen Phosphorus Detector (NPD) or Mass Spectrometer (MS). Detector temperature at 280-300°C.[4]
-
-
Calibration:
-
Prepare calibration standards in the final solvent.
-
If significant matrix effects are expected, use matrix-matched standards for calibration.[10]
-
Use an internal standard to improve precision.
-
Protocol 3: Competitive ELISA for this compound Screening
This protocol outlines the general steps for a competitive ELISA.[7][21]
-
Assay Procedure:
-
Add standards, controls, and samples to antibody-coated microtiter plate wells.
-
Add the this compound-enzyme conjugate to each well. The conjugate will compete with any this compound in the sample for antibody binding sites.[7]
-
Incubate at room temperature (e.g., 45-90 minutes).[21]
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.[21]
-
Add a color substrate solution and incubate for a set time (e.g., 20-30 minutes) to allow color development.[21]
-
-
Data Analysis:
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for poor HPLC peak resolution.
Caption: Principle of competitive ELISA for this compound detection.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medicinalcrop.org [medicinalcrop.org]
- 4. akademisains.gov.my [akademisains.gov.my]
- 5. NEMI Method Summary - O-3106-93 [nemi.gov]
- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 7. nemi.gov [nemi.gov]
- 8. epa.gov [epa.gov]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. mdpi.com [mdpi.com]
- 11. mag.go.cr [mag.go.cr]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. benchchem.com [benchchem.com]
- 16. epa.gov [epa.gov]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. chromtech.com [chromtech.com]
- 21. in.gov [in.gov]
Technical Support Center: Cyanazine Stability in Experimental Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyanazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature and light on the stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at room temperature?
This compound is generally stable in aqueous solutions at room temperature (around 25°C) when the pH is near neutral (pH 5-9). Under these conditions, the hydrolysis half-life of this compound is at least 200 days.[1] However, stability is significantly affected by pH.
Q2: What is the effect of pH on this compound's stability?
This compound is hydrolyzed by strong acids and alkalis.[1] In acidic conditions, the rate of hydrolysis increases. For instance, at 25°C and pH 4, the hydrolysis half-life is approximately 205 hours.
Q3: Is this compound sensitive to light exposure during experiments?
Under field conditions, losses of this compound due to photodecomposition are considered minimal.[2] It is generally considered to be very stable to UV light.[1] However, prolonged exposure to high-intensity UV radiation in a laboratory setting can lead to degradation. For accurate and reproducible results, it is advisable to protect this compound solutions from direct light, especially if experiments are conducted over extended periods.
Q4: Can temperature fluctuations affect my experimental results?
Yes, temperature can significantly influence the degradation rate of this compound. While stable for long periods at room temperature under neutral pH, degradation accelerates at higher temperatures. The rate of hydrolysis is temperature-dependent, and therefore, maintaining a consistent and controlled temperature is crucial for the reproducibility of your experiments.
Q5: What are the primary degradation products of this compound that I should be aware of?
The main degradation pathways for this compound involve hydrolysis and N-dealkylation. Common degradation products identified in various conditions include:
-
Hydroxythis compound: Formed by the hydrolysis of the chlorine atom.
-
This compound amide: Resulting from the hydration of the cyano group.
-
Deethylthis compound: Formed by the removal of the ethyl group.[3]
-
2-hydroxy-4-carboxyisopropylamino-6-ethylamino-1,3,5-triazine: An end-product of both acid and base-catalyzed hydrolysis.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in replicate experiments. | Temperature fluctuations between experiments. | Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment. |
| Inconsistent light exposure. | Store stock solutions in amber vials or wrap containers in aluminum foil. If light is a variable, use a photostability chamber with controlled light intensity and wavelength. | |
| pH of the solution not controlled. | Buffer the aqueous solution to the desired pH and monitor the pH throughout the experiment, as degradation can sometimes alter the pH. | |
| Rapid degradation of this compound observed. | The pH of the solution is too acidic or alkaline. | Verify the pH of your solution. This compound is more rapidly hydrolyzed under strong acidic or basic conditions. Adjust the pH to a neutral range (5-9) if required for stability. |
| High storage or experimental temperature. | Store stock solutions at recommended temperatures (typically refrigerated) and conduct experiments at controlled, lower temperatures if stability is a concern. | |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | Analyze for known degradation products (e.g., hydroxythis compound, this compound amide). If standards are unavailable, LC-MS/MS can be used for identification. |
| Contamination of solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank sample to check for contaminants. |
Quantitative Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound under different conditions.
Table 1: Hydrolysis Half-life of this compound in Aqueous Solution
| Temperature (°C) | pH | Half-life (t½) |
| 25 | 4 | 205 hours |
| 25 | 5.5 - 9.9 | ≥ 200 days |
Table 2: Half-life of this compound in Soil (for reference)
| Temperature (°C) | Soil Moisture | Half-life (t½) |
| 5 | High | 19 days |
| 30 | High | 3 days |
| 20 | Low (8%) | > 200 days |
Note: Soil degradation involves microbial activity in addition to chemical hydrolysis and is provided here for context.
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Solution
This protocol outlines a general procedure to assess the stability of this compound under specific temperature and light conditions.
1. Materials and Reagents:
-
This compound (analytical standard)
-
High-purity water (HPLC grade)
-
Buffer solutions (pH 4, 7, and 9)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and amber vials
-
Temperature-controlled incubator or water bath
-
Photostability chamber (if assessing light stability)
-
HPLC system with UV detector
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
From the stock solution, prepare working solutions of this compound in the desired aqueous buffer (e.g., 10 µg/mL). Prepare a sufficient volume for sampling at all time points.
3. Experimental Setup:
-
Thermal Stability: Aliquot the working solution into amber vials and place them in temperature-controlled environments (e.g., 4°C, 25°C, 40°C, and 60°C).
-
Photostability: Aliquot the working solution into transparent vials and place them in a photostability chamber with a controlled light source (e.g., Xenon lamp simulating sunlight). Wrap control samples in aluminum foil and place them in the same chamber.
4. Sampling:
-
Withdraw aliquots from each experimental condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then weekly).
-
Immediately analyze the samples by HPLC or store them at a low temperature (e.g., -20°C) until analysis.
5. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 225 nm.[4]
-
Injection Volume: 20 µL.
-
Run a calibration curve with known concentrations of this compound to quantify the amount remaining in the samples.
6. Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizing Degradation Pathways and Workflows
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
References
Validation & Comparative
Comparative Efficacy of Triazine Herbicides on Broadleaf Weeds: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of three prominent triazine herbicides—cyanazine, atrazine (B1667683), and simazine (B1681756)—on common broadleaf weeds. The information is intended for researchers, scientists, and professionals in drug development and agriculture, offering a synthesis of available experimental data to inform research and field application strategies.
All three herbicides belong to the triazine class and share a common mechanism of action: the inhibition of photosynthesis at photosystem II (PSII). This disruption of the electron transport chain ultimately leads to weed mortality. While they are effective against a range of annual broadleaf weeds and some grasses, their specific efficacy, application timing, and soil persistence vary, influencing their suitability for different weed management programs.
Quantitative Efficacy Data
| Herbicide | Target Weed | Application Rate | Efficacy (% Control/Reduction) | Study Reference/Notes |
| This compound | General Broadleaf Weeds | Not specified | Often used in combination with atrazine for improved broadleaf control.[1] | Qualitative assessment from literature. |
| Atrazine | Annual Bluegrass (Poa annua) | Equal concentration | 82% suppression | Third-party trial data.[2] |
| Doveweed (Murdannia nudiflora) | Not specified | 96% shoot biomass reduction | Greenhouse experiment.[3] | |
| Common Waterhemp (Amaranthus tuberculatus) | 1X labeled rate | 82-88% control 56 days after treatment | Field study. | |
| Velvetleaf (Abutilon theophrasti) | Not specified | Considered the best soil-applied herbicide for velvetleaf control. | Qualitative assessment. | |
| Simazine | Annual Bluegrass (Poa annua) | Equal concentration | 94% suppression | Third-party trial data.[2] |
| Doveweed (Murdannia nudiflora) | Not specified | 77% biomass reduction (soil or foliar + soil application) | Greenhouse experiment.[3] | |
| Common Waterhemp (Amaranthus tuberculatus) | 1X labeled rate | 82-88% control 56 days after treatment | Field study. | |
| General Weed Control | Not specified | 98% weed control through dormancy period | 2023 California Almond Growers Association trials.[2] |
Comparative Insights
-
Atrazine is frequently cited as having the broadest spectrum of activity against broadleaf weeds among the three.[2] It is effective as both a pre-emergence and post-emergence herbicide.[4]
-
Simazine is noted for its longer soil residual activity, making it a preferred option in perennial crops like vineyards and orchards.[2] While effective against many broadleaf weeds, its spectrum is considered somewhat narrower than that of atrazine.[2]
-
This compound was often used in tank mixes with atrazine to enhance the control of grassy weeds, suggesting its standalone efficacy on broadleaf weeds may be less potent than atrazine.[1]
Experimental Protocols
The data presented in this guide are derived from field and greenhouse trials. While specific protocols vary between studies, a general methodology for conducting herbicide efficacy trials is outlined below.
Objective: To evaluate and compare the efficacy of this compound, atrazine, and simazine on target broadleaf weed species.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) is commonly employed to account for field variability.
-
Replicates: A minimum of three to four replicates for each treatment is standard.
-
Plot Size: Plot dimensions are determined based on the application equipment and to minimize edge effects.
Treatments:
-
Herbicide treatments include this compound, atrazine, and simazine applied at various rates (e.g., 0.5X, 1X, and 2X the recommended label rate).
-
A weed-free control (e.g., hand-weeded) and an untreated (weedy) control are included for comparison.
Application:
-
Timing: Herbicides are applied at specific weed growth stages (e.g., pre-emergence or post-emergence when weeds are at the 2-4 leaf stage).
-
Equipment: Calibrated plot sprayers with appropriate nozzles are used to ensure uniform application.
-
Carrier Volume: Water is typically used as the carrier, with volumes ranging from 100 to 200 L/ha.
Data Collection:
-
Weed Control: Visual assessments of percent weed control are conducted at set intervals after application (e.g., 7, 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete weed death).
-
Weed Biomass: At a specified time point, weeds from a defined area within each plot are harvested, dried, and weighed to determine biomass reduction compared to the untreated control.
-
Crop Tolerance: If conducted in a crop, visual assessment of crop injury (phytotoxicity) is recorded.
-
Yield: For in-crop trials, crop yield is measured at the end of the growing season.
Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.
-
Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of the different herbicide treatments.
Visualizing Experimental Workflow and Herbicide Action
To illustrate the typical workflow of an herbicide efficacy trial and the fundamental mechanism of action of triazine herbicides, the following diagrams are provided in DOT language.
Caption: A typical workflow for a field-based herbicide efficacy trial.
Caption: Mechanism of action of triazine herbicides in Photosystem II.
References
A Comparative Guide to Cyanazine Analysis in Drinking Water: HPLC and Alternative Methods
For researchers and scientists tasked with the critical responsibility of ensuring drinking water safety, the accurate and reliable quantification of contaminants like the herbicide Cyanazine is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods with other analytical techniques for this compound analysis in drinking water. Detailed experimental protocols, performance data, and workflow visualizations are presented to assist in method selection and validation.
Performance Data Summary
The selection of an analytical method hinges on its performance characteristics. The following table summarizes key quantitative data for various techniques used in the analysis of this compound in water, providing a clear comparison of their capabilities.
| Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-UV | - | 0.3 µg/L[1][2] | - | - | - |
| HPLC-DAD | >0.991[3] | 0.010 - 0.023 µg/L[4] | 0.46 - 0.98 µg/L[3] | >86%[4] | 2.4 - 7.6% (Repeatability)[4] |
| GC-ECD | 0.9982[5] | 3.33 - 6.67 µg/L[5] | 11.09 - 20.10 µg/L[5] | 82.5 - 107.6%[5] | <10%[5] |
| GC/MS (EPA 523) | - | LCMRL = 2.0 µg/L[6] | - | - | - |
| LC-MS/MS (EPA 536) | - | LCMRL = 0.027 µg/L[6] | - | - | - |
| LC/MS | - | 0.002 - 0.005 µg/L[7] | - | - | - |
| ELISA | r = 0.969 (vs GC/MS)[8] | - | - | - | - |
Note: Data is compiled from various sources and may have been generated under different experimental conditions. LCMRL: Lowest Concentration Minimum Reporting Level.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the key analytical techniques discussed.
HPLC-UV/DAD Method for this compound Analysis
This method is a widely used and robust technique for the quantification of this compound in water samples.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol (B129727) followed by 10 mL of Milli-Q water.[3][4]
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 10 mL/min.[4]
-
Washing: Wash the cartridge with 20 mL of Milli-Q water to remove interferences.[3][4]
-
Drying: Dry the cartridge under vacuum for 5 minutes, followed by a stream of nitrogen for 30 minutes.[3][4]
-
Elution: Elute the retained this compound with 3 mL of acetone.[3][4]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a methanol/water (50:50, v/v) solution.[3][4]
b. HPLC-DAD Analysis
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, an initial concentration of 30% acetonitrile held for 8 minutes, then linearly increased to 40% in 5 minutes, and further to 50% in 5 minutes, before returning to initial conditions.[3][4]
-
Detection: Diode Array Detector (DAD) monitoring at 222.7 nm for maximum sensitivity.[3][4]
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards.
Gas Chromatography (GC) Method for this compound Analysis
Gas chromatography offers an alternative for the analysis of thermally stable compounds like this compound.
a. Sample Preparation (Solid-Phase Extraction - SPE)
The sample preparation procedure is similar to the one described for the HPLC method, often utilizing SPE for extraction and concentration.[5]
b. GC-ECD Analysis
-
Column: A capillary column such as HP-5MS (30 m x 250 µm) is suitable.[5]
-
Carrier Gas: Nitrogen at a constant flow of 1.5 mL/min.[5]
-
Temperature Program: An initial oven temperature of 80°C held for 1 minute, then ramped to 200°C at 20°C/min, and finally to 250°C at 10°C/min, held for 1 minute.[5]
-
Detector: Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like this compound.[5]
Immunoassay (ELISA) Method for this compound Screening
Enzyme-Linked Immunosorbent Assay (ELISA) provides a rapid and high-throughput screening method for this compound.
a. Principle
The assay is based on the principle of competitive ELISA. This compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-Cyanazine antibody sites. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.[8]
b. General Procedure
-
Add the water sample and a this compound-enzyme conjugate to a test tube coated with anti-Cyanazine antibodies.
-
Incubate to allow for competitive binding.
-
Wash the tube to remove unbound reagents.
-
Add a substrate that produces a colored product in the presence of the enzyme.
-
Stop the reaction and measure the color intensity using a spectrophotometer.
-
The concentration of this compound is determined by comparing the color intensity to a standard curve.
Method Validation and Workflow
The validation of an analytical method is a critical process to ensure the reliability of the generated data. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis.
Caption: A typical workflow for HPLC method validation.
Comparative Analysis of Methods
The choice of an analytical method depends on various factors including sensitivity, cost, sample throughput, and the specific requirements of the analysis. The diagram below provides a logical comparison of the key performance characteristics of the discussed methods.
Caption: Comparison of key performance characteristics.
References
- 1. cdn.who.int [cdn.who.int]
- 2. deq.mt.gov [deq.mt.gov]
- 3. Application of a Developed Method for the Extraction of Triazines in Surface Waters and Storage Prior to Analysis to Seawaters of Galicia (Northwest Spain) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. akademisains.gov.my [akademisains.gov.my]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nemi.gov [nemi.gov]
Cross-Validation of Cyanazine Analysis: A Comparative Guide to GC-MS and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cyanazine, a widely used herbicide, is critical in environmental monitoring, food safety, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of the performance of these two methods for this compound analysis, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs and in understanding the cross-validation of results between the two platforms.
Data Presentation: Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes typical quantitative data for the analysis of this compound using GC-MS and LC-MS/MS, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in instrumentation, sample matrices, and specific methodologies.
| Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.4 - 2.1 µg/L[1] | 0.002 - 0.005 µg/L[2][3][4] | LC-MS/MS generally offers significantly lower detection limits for this compound. |
| Limit of Quantitation (LOQ) | Typically in the low µg/L range | As low as 0.25 ng/mL (ppb)[5] | LC-MS/MS demonstrates superior sensitivity, crucial for trace-level analysis. |
| Recovery | 90.5 ± 3.5% (for atrazine, a similar triazine)[6][7] | 99 - 108%[2][3][4] | Both techniques can achieve excellent recoveries with optimized sample preparation. |
| **Linearity (R²) ** | >0.99 | >0.996[5] | Both methods provide excellent linearity over a range of concentrations. |
| Sample Throughput | Lower, due to longer run times and potential derivatization | Higher, with direct injection capabilities and faster run times | LC-MS/MS is often favored for high-throughput screening.[8] |
| Matrix Effects | Can be significant, may require extensive cleanup | Can be significant, but can be mitigated with techniques like isotope dilution and matrix-matched standards | Both methods require careful management of matrix effects for accurate quantification.[9] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound by GC-MS and LC-MS/MS.
GC-MS Methodology for this compound Analysis
This protocol is based on general procedures for triazine herbicide analysis in water samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Adjust the pH of a 250 mL water sample and add surrogates.[1]
-
Pass the sample through a C18 or carbon-based solid-phase extraction cartridge.[1][6]
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent mixture, such as ethyl acetate (B1210297) followed by dichloromethane/methanol (B129727).[1]
-
Dry the eluate over anhydrous sodium sulfate (B86663) and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.[1]
-
Add internal standards prior to analysis.[1]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
-
Injection: 1 µL splitless injection.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.
LC-MS/MS Methodology for this compound Analysis
This protocol is based on methods for the direct analysis of triazines in drinking water.
1. Sample Preparation (Direct Injection)
-
For clean water matrices, minimal sample preparation is required.
-
Add ammonium (B1175870) acetate to the water sample to adjust pH and aid in dechlorination.[5]
-
To prevent microbial degradation, a preservative like sodium omadine can be added.[5]
-
Spike the sample with an internal standard solution (e.g., this compound-d5).[5]
-
Filter the sample through a 0.22 µm filter prior to injection.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD).[5]
-
Mobile Phase: A gradient of water with 5 mM ammonium acetate (A) and methanol (B).[5]
-
Flow Rate: 400 µL/min.[5]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor at least two transitions for this compound for confirmation.
Mandatory Visualization
Caption: Workflow for cross-validation of this compound results between GC-MS and LC-MS/MS.
Concluding Remarks
Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of this compound. LC-MS/MS generally offers superior sensitivity and higher throughput, making it particularly suitable for the analysis of trace levels of this compound in a large number of samples.[8][10] GC-MS remains a robust and reliable technique, especially in laboratories where it is already established. The choice between the two will depend on the specific requirements of the analysis, including the required detection limits, sample matrix, sample throughput, and available instrumentation. For comprehensive and robust analytical studies, a cross-validation approach utilizing both techniques can provide the highest level of confidence in the reported results.[11]
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. First LC/MS determination of this compound amide, this compound acid, and this compound in groundwater samples | U.S. Geological Survey [usgs.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First LC/MS determination of this compound amide, this compound acid, and this compound in groundwater samples [pubs.usgs.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry [mdpi.com]
Comparing the toxicological endpoints of Cyanazine and its metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological endpoints of the triazine herbicide Cyanazine and its primary metabolites. The information is compiled from various scientific studies and regulatory documents to support research and risk assessment activities. All quantitative data are presented in structured tables for ease of comparison, and detailed methodologies for key toxicological assays are described.
Executive Summary
This compound is a moderately toxic herbicide that has been shown to induce a range of adverse effects in animal studies, including developmental and reproductive toxicity, and carcinogenicity in female rats. Its primary metabolites, including this compound amide, this compound acid, and deethylthis compound, are formed through processes such as N-dealkylation and hydrolysis. While specific toxicological data for individual metabolites are limited, the available information suggests that the chlorinated degradates of triazines may exhibit toxicological profiles similar to the parent compound. This guide summarizes the key toxicological findings for this compound and what is known about its metabolites to facilitate a comparative assessment.
Quantitative Toxicological Data
The following tables summarize the key toxicological endpoints for this compound based on available experimental data.
Table 1: Acute Toxicity of this compound
| Species | Route | Endpoint | Value (mg/kg bw) | Purity | Reference |
| Rat | Oral | LD50 | 149 - 334 | Not specified/Technical (97%) | [1][2] |
| Mouse | Oral | LD50 | 380 | Technical (97%) | [1][2] |
| Rabbit | Oral | LD50 | 141 | Technical (97%) | [1][2] |
| Rat | Dermal | LD50 | >1200 | Technical (97%) | [1][2] |
| Rabbit | Dermal | LD50 | >2000 | Technical | [1][2] |
Table 2: Chronic Toxicity and Carcinogenicity of this compound
| Species | Study Duration | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Effects Observed at LOAEL | Reference |
| Rat | 2 years | Systemic Toxicity | 0.198 (males), 0.259 (females) | 0.985 (males), 1.37 (females) | Hyperactivity in males, decreased body-weight gain in females.[3] | [3] |
| Mouse | 2 years | Systemic Toxicity | 3.3 | - | Decreased weight gains and histological changes.[3] | [3] |
| Rat | 2 years | Carcinogenicity | - | 1.37 | Increased incidence of malignant mammary gland tumors in females.[3] | [3] |
| Mouse | 2 years | Carcinogenicity | 50 (highest dose tested) | - | No evidence of carcinogenicity. | [2] |
Table 3: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Effects Observed at LOAEL | Reference |
| Rat | 3-Generation Reproduction | Reproductive Toxicity | 1.35 | 4.05 | Reduced parental body-weight gain, increased brain weight and decreased relative kidney weight in F3b female weanlings.[3] | [3] |
| Rat | 2-Generation Reproduction | Reproductive Toxicity | 3.8 | 11.2 | Decreased pup viability and mean pup body weight during lactation.[3] | [3] |
| Rat | Developmental Toxicity | Maternal & Developmental Toxicity | <5 (lowest dose tested) | 5 | Maternal and developmental toxicity observed.[3] | [3] |
| Rabbit | Developmental Toxicity | Maternal & Developmental Toxicity | 1 | 2 | Anorexia, weight loss, death, abortion, skeletal alterations, decreased litter size, increased post-implantation loss.[3] | [3] |
Table 4: Genotoxicity of this compound
| Assay | System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With rodent activation | Negative | [3] |
| Ames Test | Salmonella typhimurium | With plant activation | Positive | [3] |
| Mouse Lymphoma L5178Y/TK+/- | Mouse lymphoma cells | With and without | Positive (dose-related forward mutation) | [3] |
| Unscheduled DNA Synthesis (UDS) | Rat primary hepatocytes | In vitro | Positive | [3] |
| Unscheduled DNA Synthesis (UDS) | Rat spermatocytes | In vivo | Negative | [3] |
Toxicological Profile of this compound Metabolites
-
Carboxylic acid metabolites of another triazine herbicide, terbuthylazine, which are structurally similar to the acid metabolites of this compound, did not show toxicity in a 90-day rat study at doses up to approximately 1000 mg/kg bw/day.[4]
-
The U.S. Environmental Protection Agency (EPA) groups chlorinated degradates of triazines together based on the assumption of similar toxicological effects.[5]
-
Studies on two major plant metabolites of this compound showed that they were largely excreted unchanged in the urine and feces of rats, suggesting low metabolic activity and potentially lower systemic toxicity.[3]
Due to the lack of specific data, a direct quantitative comparison with this compound is not possible at this time. Further research is needed to fully characterize the toxicological profiles of these metabolites.
Experimental Protocols
The toxicological evaluations of this compound have been conducted using standardized methodologies, largely following OECD guidelines. Below are descriptions of the key experimental protocols.
Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471
This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[6][7][8]
-
Test System: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of E. coli are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without S9 mix. The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Evaluation: After incubation, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay) - Based on OECD Guideline 490
This assay detects gene mutations in mammalian cells, specifically at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells.[9][10][11]
-
Test System: L5178Y TK+/- mouse lymphoma cells, which are heterozygous for the TK gene, are used.
-
Metabolic Activation: The assay is conducted with and without an exogenous S9 metabolic activation system.
-
Procedure: The cells are exposed to the test substance over a range of concentrations. After the exposure period, the cells are cultured for a period to allow for the expression of any mutations.
-
Selection of Mutants: The cells are then plated in a medium containing a selective agent, such as trifluorothymidine (TFT). Cells with a functional TK enzyme will incorporate TFT and be killed, while mutant cells lacking TK activity (TK-/-) will survive and form colonies.
-
Evaluation: The number of mutant colonies is counted, and the mutant frequency is calculated. A significant, dose-dependent increase in mutant frequency indicates a mutagenic potential.
In Vivo Unscheduled DNA Synthesis (UDS) Assay - Based on OECD Guideline 486
This assay detects the ability of a substance to induce DNA repair in the liver cells of a treated animal.[12][13][14]
-
Test System: Typically, male rats are used.
-
Procedure: The animals are treated with the test substance, usually by oral gavage. After a specific time, the liver is perfused, and hepatocytes are isolated. The isolated hepatocytes are then incubated with a medium containing radiolabeled thymidine ([³H]-thymidine).
-
Measurement of UDS: The incorporation of [³H]-thymidine into the DNA of non-S-phase cells is measured using autoradiography. This incorporation represents DNA repair synthesis (unscheduled DNA synthesis).
-
Evaluation: A significant increase in the net nuclear grain count in the hepatocytes of treated animals compared to controls indicates that the substance induced DNA damage in the liver in vivo.
Reproductive and Developmental Toxicity Studies - Based on OECD Guidelines 414, 415, 416, 421, 422, and 443
These studies are designed to evaluate the potential adverse effects of a substance on reproduction and development.[1][15][16][17][18][19][20][21]
-
Developmental Toxicity Study (OECD 414): Pregnant animals (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. Fetuses are examined for visceral and skeletal abnormalities.[16][21]
-
Multi-generation Reproduction Studies (e.g., OECD 415, 416, 443): The test substance is administered to parental (P) generation animals before mating and throughout mating, gestation, and lactation. The effects on fertility, pregnancy, and offspring (F1 generation) are evaluated. The F1 generation may also be raised to maturity and mated to produce an F2 generation.[1][19]
-
Reproduction/Developmental Toxicity Screening Tests (OECD 421, 422): These are shorter-term studies to provide initial information on potential reproductive and developmental effects.[15][17][18][20]
Signaling Pathways and Mechanisms of Toxicity
Herbicidal Mode of Action
The primary mechanism of action of this compound as a herbicide is the inhibition of photosynthesis at photosystem II (PSII) .
Caption: this compound's herbicidal mechanism of action.
Mammalian Toxicity: Proposed Mechanism for Mammary Tumors
In female Sprague-Dawley rats, this compound has been shown to increase the incidence of malignant mammary tumors. The proposed mechanism is non-genotoxic and is thought to involve a hormonal pathway mediated by prolactin (PRL) .
Caption: Proposed prolactin-mediated pathway for this compound-induced mammary tumors in rats.
Studies suggest that triazine herbicides can disrupt the hypothalamic control of the pituitary, leading to elevated prolactin levels.[22] Prolactin is a hormone that plays a role in mammary gland development and has been linked to an increased risk of breast cancer.[23][24] The relevance of this mechanism to humans is considered to be low.[22]
Conclusion
This compound exhibits a range of toxicological effects in animal models, with developmental and reproductive toxicity and carcinogenicity in female rats being of particular concern. While comprehensive toxicological data for its metabolites are lacking, the available information suggests that a cautious approach should be taken, assuming a similar toxicological profile for its chlorinated degradates. The non-genotoxic, prolactin-mediated mechanism for mammary tumorigenesis in rats highlights the importance of considering endocrine-disrupting effects in the overall risk assessment of this and similar compounds. This guide provides a foundational overview to aid researchers in their ongoing work.
References
- 1. oecd.org [oecd.org]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. cdn.who.int [cdn.who.int]
- 4. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 7. nib.si [nib.si]
- 8. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 9. scantox.com [scantox.com]
- 10. gentronix.co.uk [gentronix.co.uk]
- 11. measurlabs.com [measurlabs.com]
- 12. Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 13. Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. oecd.org [oecd.org]
- 22. Role of prolactin in chloro-S-triazine rat mammary tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prolactin Promotes Mammary Pathogenesis Independently from Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A novel clinically relevant antagonistic interplay between prolactin and oncogenic YAP-CCN2 pathways as a differentiation therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Persistence of Cyanazine in Diverse Soil Environments: A Comparative Analysis
A comprehensive review of cyanazine's environmental fate reveals its moderate persistence in soil, with degradation rates significantly influenced by soil composition. This guide provides a comparative analysis of this compound's persistence against two other widely used herbicides, atrazine (B1667683) and metolachlor (B1676510), supported by experimental data to inform researchers, scientists, and drug development professionals on its environmental behavior.
This compound, a triazine herbicide, demonstrates varying persistence across different soil types, primarily governed by microbial degradation.[1] Its half-life, the time required for 50% of the initial concentration to dissipate, is a key indicator of its environmental longevity. Understanding these dynamics is crucial for assessing potential carryover to subsequent crops and mitigating environmental contamination.
Comparative Persistence of Herbicides in Soil
The persistence of this compound is compared with atrazine, another triazine herbicide, and metolachlor, a chloroacetanilide herbicide. The following table summarizes their reported half-lives in various soil types. It is important to note that these values can vary significantly based on environmental factors such as temperature, moisture, pH, and microbial activity.[2][3][4][5]
| Herbicide | Soil Type | Half-life (Days) | Key Influencing Factors |
| This compound | Sandy Loam | 49 - 70[1] | Microbial activity, moisture[1] |
| Clay | 70 - 98[1] | Higher adsorption to clay and organic matter | |
| Silty Clay Loam | 14 - 28 (air-dried)[1] | Moisture content | |
| Loam | Not specifically found in searches | General persistence is moderate | |
| Atrazine | Sandy Loam | 39 (Georgia, pH 6.8) - 261 (Minnesota, pH 7.9)[4] | pH, microbial activity, moisture, temperature[2][4][6] |
| Clay Loam | 25 - 40[7] | Microbial degradation | |
| Silty Clay Loam | Faster dissipation in eastern Nebraska compared to loam soils[2] | Irrigation, tillage practices | |
| Loam | 60 (average)[2] | Microbial activity, hydrolysis[2] | |
| Metolachlor | Sandy Loam | 22 - 42[8] | Microbial degradation |
| Clay Loam | Not specifically found in searches | Generally moderate persistence | |
| Silt Loam | Half-life did not decrease with repeated applications[3] | Soil texture, organic matter | |
| Loam | 97 - 112 (average field)[2] | Microbial degradation[2] |
Degradation Pathways: A Comparative Overview
The breakdown of these herbicides in soil is a complex process involving both microbial and chemical transformations.
This compound: The primary route of this compound degradation is through microbial activity.[1] Key degradation products include this compound amide and this compound acid, formed through the hydrolysis of the nitrile group.[9]
Atrazine: Atrazine degradation in soil is also predominantly microbial.[6] The process can occur via two main pathways: hydrolysis of the C-Cl bond, followed by dealkylation of the ethyl and isopropyl groups, ultimately leading to the formation of cyanuric acid, which is further broken down to ammonia (B1221849) and carbon dioxide.[6] Another pathway involves the dealkylation of the amino groups.[6] Common degradation products include hydroxyatrazine, deethylatrazine (B13485) (DEA), and deisopropylatrazine (B29266) (DIA).[1][10]
Metolachlor: Biodegradation is the principal mechanism for metolachlor dissipation in soil.[11] The process is primarily cometabolic, meaning microorganisms do not use it as a primary energy source.[12] Degradation involves the formation of various metabolites, including 4-(2-ethyl-6-methylphenyl)-5-methyl-3-morpholinone and N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(2-methylethyl)-acetamide.[11] Ring cleavage appears to be a slow or insignificant process in its breakdown.[12]
Experimental Protocols for Determining Herbicide Persistence in Soil
The following outlines a generalized experimental workflow for assessing the persistence of herbicides like this compound in various soil types under laboratory conditions.
Soil Collection and Characterization:
-
Collect soil samples from the desired locations, typically from the top 15-20 cm of the soil profile.
-
Air-dry the soil samples and sieve them to remove large debris.
-
Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity.
Herbicide Fortification:
-
Accurately weigh a specific amount of the analytical grade herbicide.
-
Dissolve the herbicide in a suitable solvent (e.g., methanol, acetone).
-
Apply the herbicide solution to the soil samples to achieve the desired concentration. Ensure homogenous mixing.
-
Allow the solvent to evaporate completely from the treated soil.
Incubation:
-
Place the fortified soil samples into incubation containers (e.g., glass jars with loose-fitting lids to allow for air exchange).
-
Adjust the soil moisture content to a specific level, often a percentage of the soil's field capacity.
-
Incubate the samples in a controlled environment at a constant temperature and in the dark to prevent photodegradation.
Soil Sampling and Extraction:
-
At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), collect subsamples from the incubated soil.
-
Extract the herbicide from the soil samples using an appropriate solvent system (e.g., methanol/water, acetonitrile). This can be achieved through methods like shaking, sonication, or Soxhlet extraction.[13]
-
Centrifuge or filter the extracts to separate the solvent from the soil particles.
Analytical Quantification:
-
Analyze the herbicide concentration in the extracts using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is commonly used for its sensitivity and selectivity.[13]
-
Prepare a calibration curve using standard solutions of the herbicide to quantify the concentration in the soil extracts.
Data Analysis and Half-life Calculation:
-
Plot the herbicide concentration against time.
-
Determine the half-life (DT50), the time it takes for the herbicide concentration to decrease by 50%, by fitting the data to a first-order degradation kinetics model.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical laboratory experiment to determine the persistence of this compound in soil.
Caption: Experimental workflow for determining this compound persistence in soil.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. isws.illinois.edu [isws.illinois.edu]
- 3. scielo.br [scielo.br]
- 4. Absorption of Soil-Applied Herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 5. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 6. Atrazine - Wikipedia [en.wikipedia.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation and persistence of metolachlor in soil: Effects of concentration, soil moisture, soil depth, and sterilization* | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 12. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ars.usda.gov [ars.usda.gov]
Validating a Novel Analytical Method for Cyanazine: A Comparative Guide to Recovery Studies
For researchers, scientists, and professionals in drug development and environmental analysis, the rigorous validation of analytical methods is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of established analytical techniques for the determination of Cyanazine, a widely used herbicide. It further outlines a detailed protocol for conducting recovery studies to validate a new analytical method, supported by experimental data and visual workflows.
Comparative Performance of Existing Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors are the most common techniques. The following table summarizes the performance of several validated methods, providing a benchmark for the validation of a new method.
| Analytical Technique | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Wastewater | ≥ 85% (for cleanup procedure) | 6 µg/L (MDL) | [1] |
| HPLC-UV | Soil | 75 - 105% | 0.05 ppm | [2] |
| HPLC-UV/MS | Medicinal Crops | 91.2 - 105.3% | 0.02 mg/kg | [3] |
| GC-ECD | Water | 82.5 - 107.6% | 11.09 – 20.10 µg/L | [4] |
| GC-MS | Water & Soil | 91 - 103% | 0.1 pg/mL (instrumental) | [5] |
| SFE-HPLC | Soil | > 90% | Not Specified | [6][7] |
| LC/APCI/MS | Groundwater | 99 - 108% | 0.002−0.005 µg/L (MDL) | [8] |
Experimental Protocol: Recovery Study for a New this compound Analytical Method
This protocol describes a recovery study for the validation of a new hypothetical HPLC-UV method for the quantification of this compound in water samples.
1. Objective:
To determine the accuracy of the new analytical method by measuring the recovery of this compound from spiked water samples at three different concentration levels.
2. Materials and Reagents:
-
This compound analytical standard (purity ≥ 98%)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Reagent-grade formic acid
-
Blank water samples (demonstrated to be free of this compound)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical column (e.g., C18, 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
4. Standard Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with the mobile phase.
5. Sample Preparation and Spiking:
-
Collect a representative blank water sample.
-
Prepare three sets of spiked samples in triplicate by adding known amounts of the this compound stock solution to 100 mL of the blank water sample to achieve final concentrations of:
-
Low concentration: 0.5 µg/L
-
Medium concentration: 5 µg/L
-
High concentration: 50 µg/L
-
-
Prepare a set of unspiked (blank) samples in triplicate.
6. Extraction Procedure (Hypothetical Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample (blank, spiked, or unknown) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained this compound with 2 x 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase, vortex, and filter through a 0.45 µm syringe filter into an HPLC vial.
7. HPLC-UV Analysis:
-
Mobile Phase: Acetonitrile:Water with 0.1% formic acid (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 225 nm[3]
-
Inject the prepared standards and samples into the HPLC system.
8. Data Analysis and Calculation:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the spiked and blank samples from the calibration curve.
-
Calculate the percent recovery for each spiked sample using the following formula:
% Recovery = [(Concentration in spiked sample - Concentration in blank sample) / Spiked concentration] x 100
9. Acceptance Criteria:
The mean recovery should be within the range of 80-120% for each concentration level, with a relative standard deviation (RSD) of ≤ 15%.
Visualizing the Validation Workflow
To better understand the logical flow of the validation process, the following diagrams illustrate the experimental workflow and the relationship between key validation parameters.
Caption: Experimental workflow for the recovery study of this compound.
Caption: Interrelationship of key analytical method validation parameters.
References
Determining the Limit of Detection and Quantification for Cyanazine in HPLC: A Comparative Guide
This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) methods for the determination of the limit of detection (LOD) and limit of quantification (LOQ) of Cyanazine. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering a side-by-side look at different experimental approaches and their performance.
Comparative Performance of HPLC Methods for this compound Analysis
The sensitivity of an HPLC method for this compound, as defined by its LOD and LOQ, can vary significantly based on the chromatographic conditions and the detector used. Below is a summary of quantitative data from various studies.
| HPLC Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| Method 1: Reversed-Phase HPLC-UV | 20-50 ng/mL[1] | Not explicitly stated, but linearity was verified from 50 ng/mL[1] | Soil |
| Method 2: Reversed-Phase HPLC-UV | 6 µg/L (estimated)[2] | Not explicitly stated | Wastewater |
| Method 3: HPLC-UVD/MS | Not explicitly stated | 0.02 mg/kg[3] | Medicinal Crops |
| Method 4: LC/APCI/MS | 0.002-0.005 µg/L[4] | Not explicitly stated | Groundwater |
| Method 5: GC-ECD (for comparison) | 3.33-6.67 µg/L[5] | 11.09-20.10 µg/L[5] | Water |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for some of the key methods identified for this compound analysis.
Method 1: Reversed-Phase HPLC with UV Detection for Soil Samples [1]
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Adsorbosphere C18 column (25 cm × 4.6 mm i.d., 5 mm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (B129727) (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength of 220 nm.
-
Sample Preparation: Supercritical Fluid Extraction (SFE) was employed to extract this compound from soil samples. The extracts were then analyzed by HPLC.
Method 2: HPLC with UV Detection for Wastewater Samples (EPA Method 629) [2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Spherisorb ODS (10 µm) column (25 cm long by 2.6 mm ID) or equivalent.
-
Mobile Phase: Specific gradient not detailed in the abstract, but the solvent is exchanged to methanol for final analysis.
-
Detector: Ultraviolet detector at 254 nm.
-
Sample Preparation: A 1-liter water sample is extracted with methylene (B1212753) chloride. The extract is then dried, and the solvent is exchanged to methanol, with a final concentration to a volume of 10 mL or less. An optional Florisil column cleanup procedure can be used to reduce interferences.
Method 3: HPLC-UVD/MS for Medicinal Crops [3]
-
Instrumentation: HPLC system with a UV detector and a mass spectrometer (MS) for confirmation.
-
Column: Octadecylsilyl (ODS) column.
-
Detection: UV detection at 225 nm.
-
Sample Preparation: Acetone extraction, followed by a dichloromethane (B109758) liquid-liquid partition, and cleanup using Florisil adsorption chromatography.
-
Confirmation: Liquid chromatography/mass spectrometry (LC/MS) with selected-ion monitoring (SIM) was used to confirm the identity of the residue.
Workflow for Determining LOD and LOQ
The following diagram illustrates a generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using an HPLC method. This process involves preparing a series of diluted standards, analyzing them, and then statistically evaluating the results to establish the limits.
References
Navigating the Analytical Maze: An Inter-laboratory Comparison for Cyanazine Quantification in Environmental Matrices
A Guide for Researchers and Analytical Laboratories
The persistent nature of the herbicide cyanazine and its degradation products in the environment necessitates robust and reliable analytical methods for their monitoring. This guide provides an objective comparison of common analytical techniques for this compound quantification in environmental samples, supported by a synthesized overview of performance data from various studies. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology and understanding the nuances of inter-laboratory performance.
Comparative Analysis of Analytical Methodologies
The accurate determination of this compound in complex environmental matrices such as water and soil is paramount for environmental risk assessment. Laboratories employ a range of analytical techniques, each with its own set of strengths and limitations. The choice of method can significantly influence the reported concentrations, highlighting the importance of inter-laboratory comparison studies to ensure data consistency and reliability.
A critical aspect of this compound analysis is the consideration of its degradation products, which are often more prevalent than the parent compound in environmental samples.[1][2] Analytical methods should ideally be capable of quantifying both this compound and its key metabolites.
Below is a summary of performance data for common analytical methods used for this compound analysis.
| Analytical Method | Matrix | Limit of Detection (LOD) / Method Detection Limit (MDL) | Recovery (%) | Key Findings & Considerations |
| LC-MS/MS | Groundwater | 0.002 - 0.005 µg/L[3] | 99 - 108[3] | High sensitivity and specificity; allows for the simultaneous analysis of this compound and its polar metabolites.[3] Subject to matrix interference which can cause proportional bias between different lab methods.[4] |
| GC/MS | Water | 1.7 ppt (B1677978) (for Atrazine, a related triazine)[5] | 90.5 ± 3.5 (for Atrazine)[5] | Good for baseline separation of this compound and related compounds.[5] Requires derivatization for more polar metabolites. |
| HPLC-UV | Wastewater | 6 µg/L[6] | Method performance criteria available in EPA Method 629.[6] | A robust and widely available technique.[6] May require cleanup procedures to reduce interferences from the sample matrix.[6] Less sensitive than MS-based methods. |
| ELISA | Surface Water | Not specified | Not specified | Highly reproducible results for this compound detection.[7] Can be a cost-effective screening tool. Cross-reactivity with other triazines should be evaluated. |
| Supercritical Fluid Extraction (SFE) - HPLC | Soil | Not specified | >90[8] | Offers faster sample preparation with reduced solvent usage compared to conventional extraction methods.[8] |
Inter-laboratory Comparison Workflow
Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are essential for evaluating and improving the performance of analytical laboratories. A typical workflow for an ILC for this compound analysis is depicted below. The goal is to assess the proficiency of participating laboratories in accurately quantifying this compound in a set of reference environmental samples. Performance is often evaluated using statistical measures like Z-scores.[9]
Caption: Workflow of an inter-laboratory comparison for this compound analysis.
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible and comparable analytical results. Below are example methodologies for the analysis of this compound in water and soil samples.
Method 1: Analysis of this compound in Water by LC-MS/MS (Based on USGS methodology)
This method is suitable for the trace level quantification of this compound and its polar metabolites in groundwater.[3]
1. Sample Preparation and Solid-Phase Extraction (SPE):
-
Pass a 20 mL groundwater sample through a polymeric phase (PLRP-s) SPE cartridge.[3]
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its metabolites to ensure selectivity and sensitivity.
-
Method 2: Analysis of this compound in Soil by HPLC-UV (Based on EPA and literature methods)
This method is applicable for the determination of this compound in soil samples.[8][10]
1. Sample Preparation and Extraction:
-
Soxhlet Extraction:
-
Air-dry and sieve the soil sample.
-
Extract a known weight of soil (e.g., 10-20 g) with a suitable solvent like methanol or a methanol/water mixture in a Soxhlet apparatus for several hours.
-
-
Ultrasonic Extraction:
-
Supercritical Fluid Extraction (SFE):
-
Use optimized SFE parameters: supercritical CO2 with a methanol/water modifier, a flow rate of 3.0 mL/min, a density of 0.90 g/mL, and a temperature of 50°C.[8]
-
2. Extract Cleanup (if necessary):
-
Use a Florisil column to remove interferences.[6]
-
Elute this compound with a mixture of organic solvents.
-
Concentrate the eluate before HPLC analysis.
3. HPLC-UV Analysis:
-
High-Performance Liquid Chromatography (HPLC):
-
Detector:
-
UV detector set at a wavelength of approximately 254 nm.[6]
-
This compound Degradation Pathway
Understanding the degradation of this compound in the environment is crucial for comprehensive monitoring. The following diagram illustrates the primary degradation pathway, leading to the formation of its major metabolites.
Caption: Simplified degradation pathway of this compound in the environment.
Conclusion
The analysis of this compound and its metabolites in environmental samples presents a significant challenge that requires robust and well-validated analytical methods. Inter-laboratory comparison studies are indispensable for ensuring the quality and comparability of data generated by different laboratories. This guide provides a framework for understanding the available analytical techniques, their performance characteristics, and the workflow of a typical inter-laboratory comparison. By adhering to standardized protocols and participating in proficiency testing schemes, laboratories can contribute to a more accurate and reliable assessment of environmental contamination by this compound.
References
- 1. Occurence of this compound compounds in groundwater: degradates more prevalent than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. water.usgs.gov [water.usgs.gov]
- 3. First LC/MS determination of this compound amide, this compound acid, and this compound in groundwater samples [pubs.usgs.gov]
- 4. apps.nelac-institute.org [apps.nelac-institute.org]
- 5. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Comparison of enzyme-linked immunosorbent assay and gas chromatography procedures for the detection of this compound and metolachlor in surface water samples [pubs.usgs.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. benchmark-intl.com [benchmark-intl.com]
- 10. epa.gov [epa.gov]
Evaluating the environmental risk assessment of Cyanazine in comparison to other triazines
The environmental fate and ecological impact of agricultural herbicides are of paramount concern for researchers, environmental scientists, and regulatory bodies. This guide provides a comparative environmental risk assessment of cyanazine, a member of the triazine class of herbicides, alongside two other widely used triazines: atrazine (B1667683) and simazine (B1681756). By examining their physicochemical properties, ecotoxicity, and mechanisms of action, this document aims to offer an objective comparison to inform risk assessment and guide future research.
Physicochemical Properties: A Key to Environmental Behavior
The environmental behavior of a pesticide, including its mobility and persistence, is largely dictated by its physicochemical properties. The table below summarizes key parameters for this compound, atrazine, and simazine.
| Property | This compound | Atrazine | Simazine |
| Water Solubility (mg/L at 20-25°C) | 171 | 33 | 5 |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc, mL/g) | 190 | 100 | 130 |
| Vapor Pressure (mPa at 20°C) | 0.213 | 0.039 | 0.00081 |
| Log Kow | 2.22 | 2.61 | 2.18 |
Analysis: Atrazine's higher water solubility compared to simazine makes it more prone to surface runoff. This compound is moderately soluble in water. Simazine, being weakly soluble, tends to be more bound to sediment. The Koc values indicate that all three herbicides have a low to moderate potential for adsorption to soil organic carbon, suggesting a potential for leaching into groundwater.
Ecotoxicity Profile: Impact on Non-Target Organisms
The ecotoxicity of these herbicides to non-target organisms is a critical component of their environmental risk assessment. The following table presents a summary of acute toxicity data (LC50/EC50) for representative aquatic organisms. It is important to note that toxicity can vary based on the specific formulation of the herbicide product.
| Organism | Endpoint | This compound (µg/L) | Atrazine (µg/L) | Simazine (µg/L) |
| Freshwater Algae (e.g., Pseudokirchneriella subcapitata) | 72-hr EC50 (Growth Inhibition) | 10 - 40 | 43 - 76 | 160 - 320 |
| Freshwater Invertebrate (Daphnia magna) | 48-hr EC50 (Immobilization) | 84,000 | 7,000 - 40,000 | 1,000 - 3,700 |
| Freshwater Fish (e.g., Rainbow Trout, Oncorhynchus mykiss) | 96-hr LC50 | 9,000 | 4,500 - 13,000 | 6,600 |
Analysis: this compound and atrazine generally exhibit higher toxicity to freshwater algae compared to simazine. For the freshwater invertebrate Daphnia magna, simazine appears to be the most toxic of the three. In freshwater fish, the acute toxicity of the three compounds is in a similar range, with atrazine showing a slightly higher toxicity in some studies.
Experimental Protocols for Ecotoxicity Testing
The ecotoxicity data presented above are typically generated following standardized test guidelines to ensure comparability and reliability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized protocols for testing the effects of chemicals on various organisms.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.
-
Test Organism: Typically Pseudokirchneriella subcapitata or other green algae.
-
Procedure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.
-
Endpoint: The primary endpoint is the inhibition of growth, measured as a reduction in cell density or biomass, compared to a control. From this, the EC50 (the concentration causing a 50% reduction in growth) is calculated.
-
Replicates: At least three replicates are used for each test concentration and the control.
OECD 202: Daphnia sp. Acute Immobilisation Test
This protocol assesses the acute toxicity of a substance to small freshwater crustaceans.
-
Test Organism: Daphnia magna is a commonly used species.
-
Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.
-
Endpoint: The key endpoint is immobilization, defined as the inability of the daphnids to swim after gentle agitation of the test vessel. The EC50 for immobilization is determined at 24 and 48 hours.
-
Conditions: The test is conducted in a defined medium under controlled temperature and light conditions.
OECD 203: Fish, Acute Toxicity Test
This guideline details a method for determining the acute lethal toxicity of a substance to fish.
-
Test Organism: Common species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).
-
Procedure: Fish are exposed to a range of concentrations of the test substance, typically for 96 hours.
-
Endpoint: The primary endpoint is mortality. The LC50 (the concentration that is lethal to 50% of the test fish) is calculated at various time points (e.g., 24, 48, 72, and 96 hours).
-
Test Design: The test is usually conducted as a semi-static or flow-through system to maintain stable concentrations of the test substance.
A Head-to-Head Analysis of the Carcinogenic Potential of Cyanazine and Simazine
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the carcinogenic potential of two triazine herbicides, Cyanazine and Simazine. The information is compiled from various toxicological studies and regulatory assessments to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and Simazine, members of the triazine herbicide family, have been evaluated for their carcinogenic potential, with regulatory classifications reflecting concerns based primarily on animal studies. The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group C "possible human carcinogen," while the International Agency for Research on Cancer (IARC) has classified Simazine as "not classifiable as to its carcinogenicity to humans (Group 3)" due to inadequate evidence in humans and limited evidence in experimental animals.[1][2][3]
Evidence from animal studies, predominantly in female Sprague-Dawley rats, points to an increased incidence of mammary gland tumors for both compounds.[2][4][5] The proposed mechanism for this effect is a disruption of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a hormonal imbalance that is thought to be of low relevance to humans.[1][2] However, some studies suggest that this compound may be a more potent carcinogen, inducing tumors at lower doses than Simazine.[5] While both herbicides share a common metabolic pathway, differences in their chemical structure may contribute to variations in their toxicological profiles.[6]
Carcinogenicity Classification and Evidence
| Compound | Regulatory Classification | Key Evidence Summary |
| This compound | U.S. EPA Group C: Possible human carcinogen[2] | Increased incidence of mammary gland tumors in female Sprague-Dawley rats.[2][5] Evidence for genotoxicity is equivocal, with some studies showing positive results for mutagenicity and DNA damage.[2][5][7] |
| Simazine | IARC Group 3: Not classifiable as to its carcinogenicity to humans[3][8] | Increased incidence of benign and malignant mammary gland tumors in female Sprague-Dawley rats at high doses.[4][8][9] Mouse studies have been largely negative or inadequate for evaluation.[4][8] Inadequate evidence of carcinogenicity in humans.[3][8] |
Comparative Tumorigenicity Data in Female Sprague-Dawley Rats
The following tables summarize the incidence of mammary gland tumors observed in carcinogenicity studies conducted on female Sprague-Dawley rats.
Table 2.1: Simazine - Mammary Gland Tumor Incidence
Study Reference: Stevens et al., 1994 (as cited in IARC, 1999)[4]
| Dietary Concentration (ppm) | Number of Animals | Mammary Fibroadenoma Incidence | Mammary Adenocarcinoma Incidence | Combined Adenoma and Carcinoma Incidence |
| 0 (Control) | 90 | 27/90 | 16/90 | 39/90 |
| 10 | 80 | 28/80 | 13/80 | 33/80 |
| 100 | 80 | 19/80 | 20/80 | 31/80 |
| 1000 | 80 | 41/80 | 40/80 | 61/80* |
*p < 0.01 compared to control
Table 2.2: this compound - Mammary Gland Tumor Incidence
Study Reference: Bogdanffy MS, unpublished data (as cited in Lynch et al., 2006)[2]
| Dietary Concentration (ppm) | Statistically Significant Increase in Malignant Mammary Tumors |
| 25 | Yes |
| 50 | Yes |
Note: Specific incidence numbers for this compound from a directly comparable study were not available in the public domain. The data indicates a statistically significant increase at the specified doses.
Experimental Protocols
Rodent Carcinogenicity Bioassay (General Protocol)
The data presented above were generated from long-term carcinogenicity bioassays in rats. While specific details may vary between studies, the general methodology is as follows:
-
Test Animals: Typically, young adult male and female rats of a specific strain (e.g., Sprague-Dawley) are used.
-
Administration: The test compound (this compound or Simazine) is mixed into the diet at various concentrations (dose levels) and fed to the animals daily for a significant portion of their lifespan (e.g., 24 months). A control group receives the same diet without the test compound.
-
Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.
-
Pathology: At the end of the study, all animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined for gross abnormalities. Tissues are collected, preserved, and examined microscopically by a pathologist to identify and characterize any tumors or other lesions.
-
Data Analysis: The incidence of tumors in the dosed groups is compared to the incidence in the control group using statistical methods to determine if there is a significant increase.
Proposed Mechanism of Carcinogenicity: Neuroendocrine Disruption
The primary mechanism proposed for the induction of mammary tumors in female rats by triazine herbicides involves disruption of the hypothalamic-pituitary-gonadal (HPG) axis. This is considered a non-genotoxic mechanism.
Caption: Proposed neuroendocrine mechanism of triazine-induced mammary tumorigenesis in female rats.
Genotoxicity Profile
The evidence for the genotoxicity of this compound and Simazine is mixed, with several studies showing conflicting results.
Table 5.1: Summary of Genotoxicity Data
| Assay | This compound | Simazine |
| Bacterial Mutation (Ames test) | Negative with rodent activation, positive with plant activation[7] | Negative[3] |
| Mouse Lymphoma Assay | Positive[7] | Positive[3] |
| Unscheduled DNA Synthesis (UDS) in rat hepatocytes | Positive[7] | Not induced in human fibroblasts[3] |
| In vivo mouse micronucleus assay | Negative[10] | Negative[3][10] |
| Chromosomal Aberrations in human lymphocytes | Negative[7] | Small increase in sister chromatid exchange[3] |
| In vivo DNA damage (Comet assay) in mouse leukocytes | Marginal increase[11] | No dose-related increase[11] |
Experimental Workflow for Genotoxicity Assessment
The following diagram illustrates a general workflow for assessing the genotoxic potential of a chemical compound.
Caption: General experimental workflow for the assessment of genotoxicity.
Conclusion
The carcinogenic potential of both this compound and Simazine appears to be primarily mediated through a non-genotoxic, hormonal mechanism in female rats, which may not be directly relevant to humans.[1] However, the classification of this compound as a "possible human carcinogen" by the U.S. EPA reflects a degree of concern, potentially due to some evidence of genotoxicity and its potency in inducing tumors in animal models at lower doses compared to Simazine.[2][5] For Simazine, the IARC's classification as Group 3 indicates that the evidence for carcinogenicity is considered inadequate in humans and limited in experimental animals.[3][8] Researchers and professionals in drug development should consider these differences in regulatory classification and the underlying toxicological data when evaluating the risks associated with these compounds.
References
- 1. Background Information for Simazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cancer Incidence among Pesticide Applicators Exposed to this compound in the Agricultural Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simazine - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. ewg.org [ewg.org]
- 6. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. Simazine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ecommons.cornell.edu [ecommons.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. Genotoxicity studies of three triazine herbicides: in vivo studies using the alkaline single cell gel (SCG) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solid-Phase Extraction (SPE) Protocols for Cyanazine Cleanup in Complex Biological Matrices
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of cyanazine in complex biological matrices such as urine and plasma is critically dependent on robust sample cleanup. Solid-Phase Extraction (SPE) stands out as a powerful technique for isolating and concentrating analytes of interest while minimizing matrix interference. This guide provides a detailed comparison of two common SPE protocols for this compound cleanup: one utilizing a traditional silica-based C18 sorbent and the other a modern polymeric reversed-phase sorbent.
The selection of the appropriate SPE sorbent and protocol is crucial for obtaining high recovery rates and minimizing matrix effects, thereby ensuring the reliability of subsequent analytical measurements, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of SPE Sorbent Performance for Triazine Herbicides
The choice of SPE sorbent is a critical factor influencing the efficiency of this compound extraction. Below is a summary of the performance of a silica-based C18 sorbent for the extraction of triazine herbicides from human urine. While direct comparative data for this compound using a polymeric sorbent in the same matrix is not available in a single study, the expected performance characteristics are included based on studies of similar compounds and the known properties of these sorbents. Polymeric sorbents are generally known for their enhanced retention of a broader range of analytes, including more polar compounds, and their stability across a wider pH range.
| Parameter | SPE Protocol 1: Silica-Based C18 | SPE Protocol 2: Polymeric (e.g., Oasis HLB) - Expected Performance |
| Sorbent Type | Silica-based octadecyl (C18) | Polymeric (e.g., divinylbenzene-N-vinylpyrrolidone) |
| Matrix | Human Urine | Human Urine, Plasma, Blood |
| Analyte Recovery | Simazine: 70-78%, Atrazine: 73-82%, Ametryn (B1665967): 72-81%[1] | Potentially higher and more consistent recoveries for a broader range of triazines and their metabolites are expected. Studies on other pesticides have shown recoveries of >90% with low variability.[2] |
| Precision (RSD%) | Intra-assay: 2.2-15%, Inter-assay: 9.7-15% for various triazines[1] | Expected to be excellent, with RSDs typically below 10% due to the uniform nature of the polymeric sorbent.[2] |
| Limit of Detection (LOD) | 2.0 - 2.6 µg/L (after 5-fold pre-concentration) for various triazines[1] | Comparable or potentially lower LODs due to cleaner extracts and higher concentration factors. |
| Limit of Quantification (LOQ) | 6.0 - 8.0 µg/L (after 5-fold pre-concentration) for various triazines[1] | Comparable or potentially lower LOQs. |
| Key Advantages | Well-established and documented for triazines.[1] | Broader analyte selectivity, stable over a wide pH range, less prone to drying out, potentially higher recoveries and cleaner extracts.[2][3][4] |
| Potential Drawbacks | Potential for silanol (B1196071) interactions, which can lead to inconsistent recoveries for certain compounds. May have lower retention for more polar metabolites. | Higher cost per cartridge compared to some silica-based sorbents. |
Experimental Workflow for this compound SPE Cleanup
The following diagram illustrates a typical workflow for the solid-phase extraction of this compound from a biological matrix, followed by analytical determination.
Detailed Experimental Protocols
Below are two detailed protocols for the extraction of this compound from human urine, one using a silica-based C18 sorbent and a comparative protocol for a polymeric sorbent.
Protocol 1: SPE Cleanup of this compound using a Silica-Based C18 Sorbent
This protocol is adapted from a validated method for the analysis of simazine, atrazine, and ametryn in human urine and is expected to have similar performance for this compound.[1]
1. Materials and Reagents
-
SPE Cartridges: C18, 500 mg (e.g., Envi C18, Supelclean)[1]
-
Solvents: Methanol (B129727) (HPLC grade), Chloroform (HPLC grade), Acetonitrile (B52724) (HPLC grade)
-
Reagents: Deionized water
-
Apparatus: SPE vacuum manifold, vacuum pump, conical tubes, evaporator (e.g., nitrogen stream evaporator)
2. Sample Pre-treatment
-
Collect urine samples and store them frozen at -20°C until analysis.
-
Thaw the urine samples and homogenize by shaking.
-
To precipitate proteins, mix the urine with acetonitrile in a 1:2 (v/v) ratio (e.g., 5 mL urine + 10 mL acetonitrile).
-
Centrifuge the mixture to separate the supernatant.
-
Dilute the supernatant to 20 mL with deionized water.[1]
3. Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning: Pass 10 mL of methanol through the C18 cartridge.[1]
-
Cartridge Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[1]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 3 mL/min using a vacuum manifold.[1]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. Discard the eluate.[1]
-
Drying: Dry the sorbent bed under vacuum for 3 minutes.[1]
-
Elution: Elute the retained this compound with 3 mL of chloroform into a clean collection tube.[1]
4. Final Sample Preparation for Analysis
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 200 µL) of a suitable solvent (e.g., acetonitrile or mobile phase for HPLC analysis).[1]
-
The sample is now ready for injection into the analytical instrument (HPLC-UV or LC-MS/MS).
Protocol 2: Comparative SPE Cleanup of this compound using a Polymeric Sorbent (e.g., Oasis HLB)
This protocol is a representative method for a polymeric sorbent, designed for potentially higher and more robust recoveries, especially in complex matrices like plasma or blood.
1. Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase, e.g., Oasis HLB, 60 mg
-
Solvents: Methanol (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), Acetonitrile (HPLC grade)
-
Reagents: Deionized water, Formic Acid
-
Apparatus: SPE vacuum manifold, vacuum pump, conical tubes, evaporator
2. Sample Pre-treatment
-
For urine, follow steps 2.1 to 2.5 from Protocol 1.
-
For plasma or whole blood, a protein precipitation step is crucial. Mix 1 mL of plasma/blood with 3 mL of acidified acetonitrile (e.g., with 0.1% formic acid).
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Dilute the supernatant with deionized water (e.g., 1:1 v/v) to reduce the organic solvent concentration before loading onto the SPE cartridge.
3. Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning: Pass 3 mL of methanol through the Oasis HLB cartridge.
-
Cartridge Equilibration: Pass 3 mL of deionized water through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the retained this compound with 2 x 2 mL aliquots of ethyl acetate or an appropriate elution solvent into a clean collection tube.
4. Final Sample Preparation for Analysis
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
The sample is now ready for analysis.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. lcms.cz [lcms.cz]
- 3. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Analytical Methods for Cyanazine
For researchers, scientists, and professionals in drug development, selecting the appropriate analytical method is a critical decision that balances performance with budgetary constraints. This guide provides an objective comparison of the cost-effectiveness of three common analytical methods for the detection and quantification of the herbicide Cyanazine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for each analytical method, offering a clear comparison of their performance and cost-related factors.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Limit of Detection (LOD) | 6 - 50 µg/L[1][2] | 3.33 µg/L[3] | 0.01 - 35 µg/L[4][5] |
| Limit of Quantification (LOQ) | 0.02 - 0.05 mg/kg[6][7] | 11.09 µg/L[3] | Not explicitly stated for this compound, but quantifiable. |
| Recovery Rate | 75 - 105.3%[6][7] | 82.5 - 107.6%[3] | ~101%[4] |
| Initial Instrument Cost | $15,000 - $150,000 | $100,000 - $500,000+[8] | $4,000 - $6,000 (Plate Reader) |
| Estimated Cost per Sample | $100 - $200 (routine analysis)[9] | $150 - $800 (routine to specialized)[8] | $34 - $60[10][11] |
| Analysis Time per Sample | ~10 - 20 minutes (instrument run time)[1] | ~10 - 20 minutes (instrument run time)[12][13] | 1.5 - 3 hours (for a plate of multiple samples)[14] |
| Sample Throughput | High | High | Very High (plate-based format) |
| Specificity | Good to Excellent | Excellent (mass fragmentation confirmation) | Good to Excellent (antibody-dependent) |
| Operator Expertise Required | Moderate to High | High | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are outlines of typical experimental protocols for the analysis of this compound using HPLC, GC-MS, and ELISA.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation and Extraction:
-
For water samples, a common pre-concentration step is Solid Phase Extraction (SPE). A C18 cartridge is conditioned with methanol (B129727) and then water. The water sample is passed through the cartridge, and this compound is eluted with a suitable organic solvent like methanol or acetonitrile (B52724).
-
For soil samples, extraction is typically performed using a solvent mixture such as methanol/water (e.g., 1:1 v/v) with sonication or shaking.[1][6] The extract is then filtered and may require a clean-up step using SPE.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typical.[1]
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.[1]
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled column temperature (e.g., 30°C).
-
-
Detection:
-
UV detection is commonly used, with a wavelength set around 220-230 nm for this compound.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Extraction:
-
Similar to HPLC, water samples are typically pre-concentrated using SPE with a C18 cartridge.
-
Soil samples are extracted with an organic solvent like acetonitrile or acetone. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient extraction technique for pesticide residues in various matrices.[15]
-
-
Derivatization (if necessary):
-
This compound is generally amenable to GC-MS analysis without derivatization.
-
-
Chromatographic Separation:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature (e.g., 70°C), ramping up to a higher temperature (e.g., 280°C).
-
-
Detection:
-
A mass spectrometer is used as the detector. Electron Impact (EI) ionization is common. The analysis can be performed in full scan mode for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
-
Assay Principle:
-
Competitive ELISA is the most common format for small molecules like this compound. In this setup, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of this compound in the sample.
-
-
Procedure (based on a typical commercial kit):
-
Sample Addition: Add standards, controls, and samples to the antibody-coated microtiter wells.
-
Enzyme Conjugate Addition: Add the this compound-enzyme conjugate to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for competitive binding.
-
Washing: Wash the plate several times to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will catalyze a color change.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) for color development.
-
Stopping the Reaction: Add a stop solution (e.g., dilute acid) to halt the color development.
-
Measurement: Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their absorbance values from the standard curve.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the analysis of this compound in environmental samples, applicable to both chromatographic methods (HPLC and GC-MS).
Conclusion
The choice of an analytical method for this compound determination is a trade-off between sensitivity, specificity, throughput, and cost.
-
HPLC offers a good balance of performance and cost for routine analysis, with moderate sensitivity and good specificity.
-
GC-MS provides the highest level of confidence in identification due to its mass spectrometric detection, making it ideal for confirmatory analysis and research applications, albeit at a higher initial and operational cost.
-
ELISA stands out for its high throughput, low cost per sample, and ease of use, making it an excellent screening tool for a large number of samples. However, positive results from ELISA may require confirmation by a chromatographic method.
Ultimately, the most cost-effective method will depend on the specific needs of the laboratory, including the number of samples, the required level of sensitivity and confirmation, and the available budget and personnel expertise.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. epa.gov [epa.gov]
- 3. akademisains.gov.my [akademisains.gov.my]
- 4. tandfonline.com [tandfonline.com]
- 5. nemi.gov [nemi.gov]
- 6. epa.gov [epa.gov]
- 7. medicinalcrop.org [medicinalcrop.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Cost analysis of ELISA, solid-phase extraction, and solid-phase microextraction for the monitoring of pesticides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. How long does it take to get results from ELISA? | AAT Bioquest [aatbio.com]
- 15. measurlabs.com [measurlabs.com]
A comparative review of the regulatory limits for Cyanazine in different countries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the regulatory limits for the herbicide Cyanazine across various countries and regions. This compound, a triazine herbicide, has been subject to diverse regulatory actions globally due to concerns about its potential environmental and health impacts. This document summarizes the current regulatory status, Maximum Residue Limits (MRLs), and Acceptable Daily Intakes (ADIs) in key agricultural markets. Furthermore, it details established experimental protocols for the detection of this compound residues and visualizes its mechanism of action.
Comparative Summary of Regulatory Limits
The following table provides a snapshot of the regulatory limits for this compound in different countries. It is important to note that regulations are subject to change, and researchers should always consult the latest updates from the respective national authorities.
| Country/Region | Regulatory Status | MRLs for Raw Agricultural Commodities (mg/kg) | Water Quality Guidelines (μg/L) | Acceptable Daily Intake (ADI) (mg/kg bw/day) |
| United States | Banned as of January 2003[1] | Pre-ban tolerances ranged from 0.05 to 0.10 ppm[2] | Minnesota Long-term guidance: 1 µg/L; Short-term guidance: 3 µg/L[3][4] | No longer applicable |
| European Union | Not approved[5][6] | Default MRL of 0.01 mg/kg applies[5] | - | Not Applicable[5] |
| Canada | Registered for use | No specific food MRLs found. A default MRL of 0.1 ppm may apply for detected residues with no established MRL.[7] | Interim guideline for irrigation water: 0.5 µg/L; Interim guideline for livestock water: 10 µg/L[1][8] | - |
| Australia | Legal for use[1] | Specific MRLs are set by the APVMA.[6][9][10] | - | 0.002 mg/kg/day[7] |
| South Africa | Registered for use | Cotton seed, maize, sugar cane, sweet corn: 0.05 mg/kg; Peas: 0.1 mg/kg; Rooibos tea: 1.0 mg/kg[2] | - | - |
| China | Registered for use | Corn: 0.05 mg/kg[1] | - | 0.002 mg/kg bw[11] |
| Brazil | Registered for use[2] | MRLs are established by ANVISA, but specific values for this compound were not readily available in the search.[12][13][14] | - | - |
| Codex Alimentarius | No MRLs established | No MRLs found in the database.[3][4][5][8][15] | - | - |
Note: " - " indicates that specific data was not found in the conducted search. MRLs can be subject to frequent updates and vary for different commodities.
Experimental Protocols for this compound Detection
Accurate quantification of this compound residues is crucial for regulatory compliance and risk assessment. Below are summaries of established analytical methodologies.
Analysis of this compound in Soil using High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of this compound and its metabolites in soil samples.
-
Principle: The method involves solvent extraction of this compound from the soil matrix, followed by cleanup and quantification using HPLC with UV detection.
-
Sample Preparation and Extraction:
-
Weigh 50g of a homogenized soil sample into a centrifuge tube.
-
Add 100 mL of a methanol (B129727)/water (80:20, v/v) solution.
-
Shake vigorously for 1 hour on a mechanical shaker.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Decant the supernatant into a collection flask.
-
Repeat the extraction process on the soil pellet with another 100 mL of the methanol/water solution.
-
Combine the supernatants.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a water/methanol (80:20, v/v) solution to remove interferences.
-
Elute the this compound with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (B52724) and water (60:40, v/v) at a flow rate of 1.0 mL/min.
-
Detector: UV detector set at a wavelength of 220 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Compare the peak area of the sample with that of a known concentration of a this compound analytical standard.
Determination of this compound in Water using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for detecting low levels of this compound in water samples.
-
Principle: this compound is extracted from the water sample, concentrated, and then analyzed by LC-MS/MS, which provides both separation and specific mass-based detection.
-
Sample Preparation and Extraction:
-
Filter a 500 mL water sample through a 0.45 µm membrane filter to remove particulate matter.
-
Acidify the sample to a pH of 2-3 with a suitable acid (e.g., formic acid).
-
Perform Solid Phase Extraction (SPE) using a polymeric reverse-phase cartridge.
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3).
-
Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
After loading, dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound with two 5 mL aliquots of methanol.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound for quantification and confirmation (e.g., m/z 241.1 → 173.1 for quantification and m/z 241.1 → 104.1 for confirmation).
-
-
Quantification: Create a calibration curve using a series of this compound standards of known concentrations. The concentration in the sample is determined by comparing its response to the calibration curve.
Mechanism of Action: Inhibition of Photosynthesis
This compound is a potent inhibitor of photosynthesis in susceptible plants. Its primary mode of action is the disruption of the electron transport chain in Photosystem II (PSII).
Caption: this compound inhibits photosynthesis by blocking electron transfer at the QB binding site in Photosystem II.
The diagram above illustrates how this compound disrupts the normal flow of electrons within the photosynthetic electron transport chain. By binding to the QB plastoquinone-binding site on the D1 protein of Photosystem II, this compound prevents the transfer of electrons from QA to the plastoquinone pool. This blockage halts the entire downstream process of ATP and NADPH production, which are essential for carbon fixation, ultimately leading to plant death.
References
- 1. ccme.ca [ccme.ca]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. Codex online databases | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 4. Maximum Residue Limits | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 5. Pesticide Database | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 6. Chemicals in food - maximum residue limits | Food Standards Australia New Zealand [foodstandards.gov.au]
- 7. Collaborating for safer food and stronger agriculture [science.gc.ca]
- 8. aesan.gob.es [aesan.gob.es]
- 9. Maximum Residue Limits (MRLs) – GTA [graintrade.org.au]
- 10. Pesticides and veterinary residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 11. health.wa.gov.au [health.wa.gov.au]
- 12. Pesticides — Agência Nacional de Vigilância Sanitária - Anvisa [gov.br]
- 13. rrma-global.org [rrma-global.org]
- 14. mdpi.com [mdpi.com]
- 15. Maximum Residue Limits (MRL) Database | USDA Foreign Agricultural Service [fas.usda.gov]
A Guide to Assessing Synergistic and Antagonistic Effects of Cyanazine with Other Herbicides
For Researchers, Scientists, and Agricultural Development Professionals
This guide provides a comprehensive framework for evaluating the interactive effects of the triazine herbicide Cyanazine when combined with other herbicidal agents. Due to the restricted use and age of this compound, public domain quantitative data from recent field trials are limited. Therefore, this document focuses on the established scientific methodologies for conducting such an assessment, utilizing illustrative data to guide researchers in their experimental design and data interpretation.
The primary method for quantifying herbicide interactions is the widely accepted Colby's method, which calculates expected weed control from a combination and compares it to the observed result.[1][2] Understanding these interactions is critical for developing effective, cost-efficient, and sustainable weed management strategies.
Experimental Protocol: Greenhouse Bioassay for Herbicide Interaction
A standardized greenhouse bioassay is a reliable method for screening herbicide combinations under controlled conditions before proceeding to larger field trials.[3][4]
Objective: To determine if a tank mixture of this compound and a partner herbicide results in a synergistic, antagonistic, or additive effect on a target weed species.
Materials:
-
Target weed seeds (e.g., Velvetleaf, Abutilon theophrasti)
-
Potting medium (e.g., JiffyMix-soil mixture)
-
Pots or trays (10-15 cm diameter)
-
Controlled environment greenhouse
-
Precision bench sprayer calibrated to deliver a known volume (e.g., 300 L/ha)[5]
-
Technical grade this compound and partner herbicide(s)
-
Appropriate adjuvants (e.g., nonionic surfactant, crop oil concentrate), if required
Methodology:
-
Planting: Fill pots with the soil medium and plant a consistent number of weed seeds (e.g., 5-10) per pot at a shallow depth. Water as needed for germination and growth.[6]
-
Growth Stage: Grow plants in the greenhouse until they reach a specific growth stage, typically the 2-4 true leaf stage, which is optimal for post-emergence herbicide application.[3]
-
Treatment Preparation: Prepare stock solutions for this compound and the partner herbicide. From these, create the necessary dilutions for the following treatment groups:
-
Untreated Control
-
This compound alone (at rate X)
-
Herbicide B alone (at rate Y)
-
This compound (at rate X) + Herbicide B (at rate Y) tank mixture
-
-
Application: Apply the herbicide treatments using the precision bench sprayer. Ensure even coverage of the plant foliage.[5] The untreated control should be sprayed with water and any adjuvant used in the herbicide treatments.
-
Evaluation: Place the treated pots back in the greenhouse in a randomized complete block design. Evaluate weed control at set intervals, such as 7, 14, and 21 days after treatment (DAT).
-
Data Collection: The primary data point is the visual estimation of weed control, expressed as a percentage from 0% (no effect) to 100% (complete plant death), relative to the untreated control. Plant biomass (fresh or dry weight) can also be measured for a more quantitative assessment.[3]
Data Presentation and Interaction Analysis
The collected data are analyzed using Colby's method to determine the nature of the herbicide interaction.[1]
Colby's Formula:
The expected response (E) for a two-herbicide mixture is calculated as follows:
E = X + Y - (XY / 100)
Where:
-
X = Percent weed control from Herbicide A (this compound) applied alone.
-
Y = Percent weed control from Herbicide B applied alone.
Interpreting the Results:
-
If Observed Control > Expected (E) , the interaction is Synergistic . The mixture provides greater control than expected.
-
If Observed Control < Expected (E) , the interaction is Antagonistic . The mixture provides less control than expected.
-
If Observed Control = Expected (E) , the interaction is Additive . The mixture provides the level of control predicted by the individual effects.
Illustrative Data:
The following tables present hypothetical data from a greenhouse experiment assessing the combination of this compound with a fictional "Herbicide B" on Velvetleaf (Abutilon theophrasti) 21 days after treatment.
Table 1: Observed Weed Control (%)
| Treatment | Rate (kg a.i./ha) | Observed Control (%) |
|---|---|---|
| Untreated Control | 0 | 0 |
| This compound | 1.0 | 60 |
| Herbicide B | 0.5 | 50 |
| this compound + Herbicide B | 1.0 + 0.5 | 95 |
Table 2: Colby's Method Calculation and Interaction Assessment
| Herbicide A (this compound) Control (X) | Herbicide B Control (Y) | Expected Control (E) | Observed Control | Difference (Observed - E) | Interaction Type |
|---|
| 60% | 50% | 80% | 95% | +15% | Synergistic |
Calculation: E = 60 + 50 - (60 * 50 / 100) = 110 - 30 = 80%
In this example, the observed control of 95% is significantly greater than the expected 80%, indicating a synergistic interaction between this compound and Herbicide B at these rates.
Visualization of Herbicide Interaction Logic
The relationship between observed and expected efficacy determines the type of interaction.
Discussion and Conclusion
Assessing the interaction of herbicides like this compound with other active ingredients is a fundamental component of integrated weed management research. A synergistic interaction, as illustrated in the hypothetical example, can allow for reduced application rates, broader-spectrum weed control, and a potential delay in the development of herbicide-resistant weed biotypes. Conversely, identifying antagonism is crucial to avoid failed weed control applications and unnecessary costs.
References
- 1. ncwss.org [ncwss.org]
- 2. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 6. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
Safety Operating Guide
Proper Disposal of Cyanazine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of Cyanazine Waste
This compound is a triazine herbicide recognized for its significant health and environmental hazards.[1][2] Classified as a developmental toxicant, teratogen, carcinogen, and mutagen, it is also very toxic to aquatic life with long-lasting effects.[1][2][3][4] Although its use has been prohibited in the United States since 2002, this compound may still be present in laboratories for research purposes.[5][6][7] Adherence to strict disposal protocols is imperative to ensure the safety of laboratory personnel and protect the environment.
All chemical waste, including spilled materials and contaminated items, should be treated as hazardous.[1] The following procedures provide a direct, step-by-step guide for the safe handling and disposal of this compound waste in a research setting.
Key this compound Data
For quick reference, the following table summarizes the essential characteristics and hazards of this compound.
| Property | Data | Source(s) |
| Chemical Class | Triazine Herbicide | [5] |
| Appearance | White, crystalline, odorless solid | [8] |
| Primary Hazards | Developmental toxicant, teratogen, carcinogen, mutagen | [1] |
| Acute Effects | Harmful if swallowed | [3][4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects | [3][4] |
| Regulatory Status (USA) | Registration voluntarily canceled in 2002; Classified as a Restricted Use Pesticide (RUP) | [5][6][7] |
| Soil Half-Life | 2 to 14 weeks, depending on soil type | [3][5] |
| Groundwater Contamination | Yes, this compound and its breakdown products can leach into and persist in groundwater | [1][5][7][9] |
Experimental Protocols: Waste Handling and Disposal
The proper management of this compound waste is a multi-step process that begins at the point of generation. Federal and state regulations require that hazardous waste be managed from its creation to its final disposal.[5]
Step 1: Waste Segregation and Containerization
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired this compound solids or solutions.
-
Contaminated labware (e.g., pipette tips, flasks, vials).
-
Contaminated Personal Protective Equipment (PPE) such as gloves and lab coats.
-
Spill cleanup materials.[1]
-
-
Select Appropriate Containers:
-
Use chemically compatible containers, preferably plastic, with secure, leak-proof screw caps.[3][6][8] The original product container is often the best choice for unused this compound.[1]
-
Ensure containers are in good condition, free from damage or leaks.[1][6]
-
For sharps contaminated with this compound, use a designated puncture-resistant sharps container.
-
-
Segregate Incompatible Chemicals:
Step 2: Waste Accumulation and Storage
-
Labeling:
-
Storage:
-
Keep waste containers securely closed at all times, except when adding waste.[1][3][10]
-
Store containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation.[3][5][8]
-
Use secondary containment, such as a plastic tub, for all liquid this compound waste to contain potential leaks.[1][6][10]
-
Step 3: Arranging for Disposal
-
DO NOT dispose of this compound waste down the sink or in the regular trash.[1][5][10] Evaporation in a fume hood is also a prohibited disposal method.[1][10]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[1][3] EHS is responsible for the proper collection and transfer of waste to a licensed disposal facility.[5]
-
Be aware of accumulation limits. Regulations limit the amount of hazardous waste that can be stored in an SAA (typically up to 55 gallons). Once a container is full, it must be removed by EHS within three days.[3][8]
Step 4: Decontamination and Empty Containers
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[1]
-
Collect Rinsate: The rinsate from the triple-rinse process is considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal via EHS.[1]
-
Container Disposal: After triple-rinsing, deface or remove the original labels from the empty container before disposing of it as regular trash.[1]
Protocol for this compound Spill Cleanup
Only trained personnel with the appropriate PPE and spill kit materials should clean up chemical spills.[7][11]
-
Assess and Secure the Area:
-
Don Personal Protective Equipment (PPE):
-
At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[12]
-
-
Contain the Spill:
-
Absorb or Collect the Material:
-
Package the Waste:
-
Decontaminate:
-
Arrange for Disposal: Contact EHS for pickup of the spill cleanup waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Caption: Workflow for the safe management and disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Disposal of Pesticides [npic.orst.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. odu.edu [odu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. westlab.com [westlab.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. acs.org [acs.org]
Personal protective equipment for handling Cyanazine
This guide provides crucial safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for handling Cyanazine in a laboratory setting. Adherence to these guidelines is critical for the safety of all researchers, scientists, and drug development professionals. This compound is a herbicide that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] It is classified as a possible human carcinogen and may cause malformations in human babies, according to animal tests.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure. The required equipment is summarized below.
| Body Area | Required PPE | Specifications & Notes |
| Respiratory | Air-Purifying Respirator (APR) | Use a Class P1 (particulate) respirator where inhalation risk of dust exists.[1] For high dust levels or when dusts are generated, a powered air purifying respirator (PAPR) with a Class P3 filter, or a full-face Class P3 respirator is required.[1] In enclosed areas, use a NIOSH-approved respirator with an organic vapor (OV) cartridge and a prefilter.[4] |
| Hands | Chemical-Resistant Gloves | Wear unlined, elbow-length gloves made of PVC, PVA, nitrile, neoprene, rubber, or vinyl.[1][5] Nitrile and butyl materials are noted for providing good protection.[5] Always wash gloves with soap and water after use and before removing them.[6] |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Wear snug-fitting, non-fogging goggles or a full-face shield to protect against dust.[1][5] When pouring or mixing concentrates, goggles or a full-face respirator are mandatory.[5] |
| Body | Protective Suit / Apron | For moderately or highly toxic chemicals, wear a clean, dry protective suit covering the entire body from wrists to ankles.[5] A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment.[4][6] |
| Feet | Chemical-Resistant Boots | Ankle-covering, unlined chemical-resistant boots are required.[5] Pant legs should be worn outside the boots to prevent chemicals from draining inside.[5] |
Operational and Disposal Plans
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Always work in a well-ventilated area. Use of local exhaust ventilation is recommended to minimize dust exposure.[1]
-
Ensure that eyewash fountains and safety showers are in close proximity to the workstation.[1]
-
Before handling, read the Safety Data Sheet (SDS) thoroughly.
-
Do not eat, drink, or smoke in the area where this compound is handled or stored.[1][2][3]
-
-
Safe Handling:
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area in its original, tightly closed container.[1][2]
-
The storage area should be locked up and accessible only to authorized personnel.[2]
-
For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring protection from light.[7]
-
Disposal Plan
-
Waste Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[1][2][3] Consult your institution's environmental health and safety department or a licensed professional waste disposal service.
-
Spill Management: In the event of a spill, prevent the substance from entering drains or water courses.[1] Collect all spillage.[1][3] For large spills, evacuate non-essential personnel and wear full protective clothing, including respiratory protection.[1]
-
Contaminated PPE: Discard any absorbent materials, such as coveralls, that have been heavily contaminated with undiluted this compound.[8] Contaminated clothing should be washed separately from other laundry before reuse.[1][2]
Emergency First Aid Procedures
Immediate response is critical in case of exposure.
| Exposure Route | First Aid Instructions |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2][3] Rinse mouth.[1][2][3] Do NOT induce vomiting.[1] |
| Skin Contact | Remove all contaminated clothing immediately.[1] Wash affected areas with soap and water.[1][2] Seek medical attention if symptoms or irritation occur.[1] |
| Eye Contact | Hold eyelids open and flush continuously with running water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[2] Seek medical attention if symptoms occur.[1] |
| Inhalation | Move the person to fresh air.[1][2] Seek medical attention if breathing problems develop.[1] |
Visual Workflow for Handling this compound
The following diagram illustrates the essential workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. 4farmers.com.au [4farmers.com.au]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. echemi.com [echemi.com]
- 4. growingproduce.com [growingproduce.com]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
